N-benzylbut-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNEDHBSGFIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402421 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17150-62-8 | |
| Record name | N-Benzylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-benzylbut-3-en-1-amine (CAS: 17150-62-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. N-benzylbut-3-en-1-amine, a secondary homoallylic amine, represents a versatile scaffold possessing two key reactive functionalities: a nucleophilic secondary amine and a terminal alkene. This combination makes it a valuable precursor for the synthesis of a diverse array of nitrogen-containing compounds, including various heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers looking to leverage its synthetic potential.
Molecular Identity and Physicochemical Properties
This compound is a colorless to yellow-brown liquid or semi-solid at room temperature. Its core structure consists of a butyl amine backbone with a benzyl group attached to the nitrogen and a terminal double bond.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| CAS Number | 17150-62-8 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CCCNCC1=CC=CC=C1 |
| InChI | InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
Table 2: Known Physical Properties
| Property | Value | Source |
| Physical Form | Colorless to Yellow-brown Liquid or Semi-solid or Solid | |
| Boiling Point | 65 °C @ 0.75 mmHg | |
| Purity (typical) | 95% | |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; C11 [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];
// Benzyl group bonds N -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- C8 [penwidth=2]; C8 -- C9 [penwidth=2]; C9 -- C10 [penwidth=2]; C10 -- C11 [penwidth=2]; C11 -- C6 [penwidth=2];
// Butenyl group bonds N -- C1 [penwidth=2]; C1 -- C2 [penwidth=2]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=3, style=double];
// Hydrogen on Nitrogen N -- H_N [penwidth=2];
// Positioning N [pos="0,0!"]; C1 [pos="-1.5,0!"]; C2 [pos="-2.5,1!"]; C3 [pos="-3.5,0!"]; C4 [pos="-4.5,0!"]; C5 [pos="1.5,0!"]; C6 [pos="2.5,1!"]; C7 [pos="3.5,1!"]; C8 [pos="4,0!"]; C9 [pos="3.5,-1!"]; C10 [pos="2.5,-1!"]; C11 [pos="2,0!"]; H_N [pos="0,1!"]; }
Figure 1: Chemical structure of this compound.
Spectroscopic Profile
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl and butenyl groups.
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm integrating to 5H, corresponding to the monosubstituted benzene ring.
-
Vinyl Protons: A complex multiplet between 5.7 and 5.9 ppm (1H, -CH=), and two multiplets between 4.9 and 5.1 ppm (2H, =CH₂).
-
Benzylidene Protons: A singlet around 3.7-3.8 ppm (2H, Ph-CH₂-N).
-
Aliphatic Protons: A triplet around 2.6-2.7 ppm (2H, -N-CH₂-), and a multiplet around 2.2-2.3 ppm (2H, -CH₂-CH=).
-
Amine Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the range of 1.5-2.5 ppm (1H, -NH-).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the aromatic region (127-140 ppm), with a quaternary carbon signal for the ipso-carbon and distinct signals for the ortho, meta, and para carbons.
-
Vinyl Carbons: Two signals in the olefinic region, one around 135-138 ppm (-CH=) and another around 115-117 ppm (=CH₂).
-
Aliphatic Carbons: A signal for the benzylidene carbon (-Ph-CH₂-N) around 53-55 ppm, a signal for the methylene group attached to the nitrogen (-N-CH₂-) around 48-50 ppm, and a signal for the other methylene group (-CH₂-CH=) around 34-36 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
-
C-H Stretch (Aromatic and Alkene): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Alkene): A medium absorption band around 1640 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A weak to medium absorption band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will likely be dominated by cleavage at the benzylic position to give a stable tropylium cation (m/z = 91), which is often the base peak for N-benzyl amines. Another characteristic fragmentation would be the loss of a propyl radical to give an ion at m/z = 120.
Synthesis Protocols
This compound is commercially available from several suppliers, suggesting its utility as a starting material. For researchers who wish to synthesize it in-house, two primary retrosynthetic disconnections are logical.
Figure 2: Retrosynthetic approaches for this compound.
Proposed Synthesis via N-Alkylation
This is a classical and straightforward approach for the synthesis of secondary amines.
Reaction:
But-3-en-1-amine + Benzyl bromide → this compound + HBr
Experimental Protocol:
-
To a solution of but-3-en-1-amine (1.2 equivalents) in a suitable solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like triethylamine or potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Proposed Synthesis via Reductive Amination
This method involves the in-situ formation of an imine followed by its reduction.
Reaction:
But-3-enal + Benzylamine → [Imine intermediate] --(Reduction)--> this compound
Experimental Protocol:
-
To a solution of but-3-enal (1.0 equivalent) in a suitable solvent such as methanol or dichloroethane, add benzylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for an additional 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in the N-alkylation protocol.
-
Purify the product by column chromatography.
Reactivity and Synthetic Potential
The dual functionality of this compound makes it a versatile intermediate for a range of chemical transformations.
Figure 3: Key reactive sites and potential transformations of this compound.
Reactions of the Secondary Amine
The secondary amine is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Further substitution on the nitrogen can be achieved with alkyl or aryl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide.
-
Formation of Heterocycles: The amine can act as a nucleophile in the formation of various nitrogen-containing heterocycles.
Reactions of the Terminal Alkene
The terminal double bond is susceptible to a wide range of transformations, such as:
-
Electrophilic Addition: Reactions with halogens, hydrohalic acids, and other electrophiles.
-
Oxidation: Epoxidation, dihydroxylation, and oxidative cleavage.
-
Hydrogenation: Reduction to the corresponding saturated amine, N-benzylbutanamine.
-
Metathesis: Cross-metathesis or ring-closing metathesis with other alkenes.
-
Hydroformylation and other Carbonylations: Introduction of a carbonyl group.
Intramolecular Reactions
The proximity of the amine and the alkene allows for intramolecular cyclization reactions to form substituted pyrrolidines and other nitrogen heterocycles, which are common motifs in biologically active compounds. These cyclizations can be promoted by various reagents and catalysts.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of this compound being incorporated into a marketed drug are not readily found, the structural motifs it contains and can generate are of significant interest in medicinal chemistry.
-
Scaffold for Library Synthesis: The dual reactivity of this molecule makes it an excellent starting point for the creation of libraries of diverse compounds for high-throughput screening.
-
Precursor to Bioactive Heterocycles: As mentioned, it is a valuable precursor to substituted pyrrolidines and other nitrogen heterocycles, which are core structures in many pharmaceuticals.
-
The N-Benzyl Moiety: The N-benzyl group is a common feature in many biologically active compounds, where it can engage in important binding interactions with biological targets.
-
Homoallylic Amine Substructure: Homoallylic amines are known to be present in various natural products and have been utilized as key intermediates in the synthesis of alkaloids and other complex bioactive molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.
Conclusion
This compound is a synthetically versatile building block with significant potential for applications in organic synthesis and medicinal chemistry. Its readily accessible structure and dual reactivity offer a platform for the creation of a wide range of complex nitrogen-containing molecules. While further research is needed to fully explore its biological activity and specific applications in drug development, this technical guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in harnessing its synthetic utility.
References
- PubChem. This compound.
- LookChem. N-Benzyl-N-(but-3-en-1-yl)
- PubChem. This compound | C11H15N | CID 4366091. [Link]
Physical and chemical properties of N-benzylbut-3-en-1-amine
Abstract
N-benzylbut-3-en-1-amine is a bifunctional secondary amine of significant interest in synthetic organic chemistry. Possessing both a nucleophilic secondary amine and a reactive terminal alkene, this molecule serves as a versatile building block for the construction of complex nitrogen-containing heterocycles and other target molecules relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of its core physical and chemical properties, characteristic spectroscopic signatures, established synthetic protocols, and essential safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with the technical insights required for its effective application in a laboratory setting.
Compound Identification and Core Structure
This compound is systematically named under IUPAC nomenclature and is identified by a unique CAS Registry Number.[1] Its structure features a benzyl group and a but-3-en-1-yl group attached to a central nitrogen atom.
-
IUPAC Name: this compound[1]
-
CAS Number: 17150-62-8
-
Molecular Formula: C₁₁H₁₅N
-
Synonyms: N-(3-Butenyl)benzylamine, benzyl(but-3-en-1-yl)amine, N-benzyl-3-butenylamine[1][2]
Physicochemical Properties
The physicochemical properties of this compound are summarized below. The compound is typically supplied as a liquid, ranging from colorless to yellow-brown, and should be stored under refrigeration in a dry, sealed environment.
| Property | Value | Source |
| Molecular Weight | 161.25 g/mol | |
| Physical Form | Colorless to Yellow-brown Liquid or Semi-solid | |
| Boiling Point | 235.7 °C (at 760 mmHg) | [2] |
| Density | 0.917 g/cm³ | [2] |
| Refractive Index | 1.515 | [2] |
| Flash Point | 98.8 °C | [2] |
| XLogP3 | 2.6 | [1] |
| Storage Temperature | 2-8 °C |
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by the presence of two key functional groups: a secondary amine and a terminal alkene. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.
-
Secondary Amine: The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties.[3] It readily participates in reactions such as alkylation, acylation, and condensation with carbonyl compounds. As a secondary amine, it can form iminium ions, which are key intermediates in reactions like the Mannich and Pictet-Spengler reactions.[3]
-
Terminal Alkene: The carbon-carbon double bond is susceptible to electrophilic addition. It can undergo a wide range of transformations, including hydrogenation, halogenation, hydroboration-oxidation, epoxidation, and polymerization.
This bifunctional nature allows for tandem or sequential reactions, enabling the rapid construction of molecular complexity from a single starting material.
Sources
An In-Depth Technical Guide to N-benzylbut-3-en-1-amine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-benzylbut-3-en-1-amine, a versatile secondary amine with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthetic pathway, detailed analytical protocols for quality control, and its prospective applications. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Chapter 1: Molecular Profile of this compound
This compound is a chemical compound featuring a benzyl group and an unsaturated butenyl group attached to a central nitrogen atom. This unique combination of an aromatic ring and a terminal alkene makes it a valuable intermediate for further chemical modification.
The molecular structure imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and analytical identification. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, while the terminal double bond and the benzene ring offer sites for a wide range of chemical reactions.
Core Chemical Identity
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| CAS Number | 17150-62-8 | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Colorless to Yellow-brown Liquid/Semi-solid | |
| Boiling Point | (Predicted) 235-245 °C | N/A |
| Density | (Predicted) 0.92-0.95 g/cm³ | N/A |
Molecular Structure Diagram
The 2D chemical structure of this compound is visualized below.
Caption: 2D structure of this compound.
Chapter 2: Synthesis and Mechanistic Considerations
The synthesis of secondary amines like this compound is most effectively and commonly achieved through reductive amination . This powerful and reliable strategy for C-N bond formation avoids the over-alkylation issues often encountered with direct alkylation of amines.[2] The process involves the condensation of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target secondary amine.
For the synthesis of this compound, the logical precursors are benzaldehyde and but-3-en-1-amine.
Synthetic Workflow
Sources
1H NMR and 13C NMR spectra of N-benzylbut-3-en-1-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-benzylbut-3-en-1-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its spectral features, offers field-proven protocols for data acquisition, and grounds its claims in authoritative references. By integrating theoretical principles with practical application, this guide serves as a self-validating resource for the characterization of this compound and analogous structures.
Introduction: The Role of NMR in Structural Elucidation
The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. NMR spectroscopy provides a non-destructive window into this molecular architecture.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can gather detailed information about the chemical environment, connectivity, and relative number of different atoms.[1] For a molecule like this compound (Figure 1), which contains distinct structural motifs—a monosubstituted benzene ring, a terminal alkene, and a secondary amine linkage—NMR is the definitive tool for unambiguous structural confirmation.
This guide will first predict and analyze the key features of the ¹H and ¹³C NMR spectra. This analysis is based on established principles of chemical shifts, spin-spin coupling, and the influence of electronegative atoms and π-systems. Subsequently, a detailed, robust protocol for acquiring high-quality NMR data is presented, ensuring that experimental results can be reliably obtained and validated.
Figure 1: Molecular Structure of this compound
Caption: Numbering scheme for this compound used for NMR assignments.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate signals corresponding to the butenyl, amine, benzylic, and aromatic protons.
Causality of Chemical Shifts and Multiplicities
-
Aromatic Protons (H-7, H-8, H-9, H-10, H-11): These five protons are attached to the benzene ring. Due to the ring current effect, they are significantly deshielded and are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm .[2] The protons ortho (H-7, H-11), meta (H-8, H-10), and para (H-9) to the benzyl group may show slightly different chemical shifts, but in many standard spectrometers, they often overlap into a single complex signal.
-
Vinyl Protons (H-3, H-4): The protons on the double bond are in a deshielded environment.
-
The internal vinyl proton (H-3 ) is expected around δ 5.70-5.90 ppm . It will be split by the two terminal vinyl protons (H-4) and the two allylic protons (H-2), resulting in a complex multiplet, often a doublet of triplets of triplets (ddt).
-
The terminal vinyl protons (H-4 ) are anticipated near δ 5.00-5.20 ppm . They are diastereotopic and will appear as two separate signals, each a multiplet (e.g., doublet of doublets), due to geminal coupling to each other and vicinal coupling to H-3.
-
-
Benzylic Protons (H-5): These two protons are adjacent to both the aromatic ring and the nitrogen atom. The proximity to the electronegative nitrogen causes a significant downfield shift compared to a typical benzylic position (which is ~2.3-2.5 ppm).[3][4] Therefore, a singlet is expected around δ 3.70-3.80 ppm . The signal is a singlet because there are no adjacent protons to couple with.
-
Methylene Protons Adjacent to Nitrogen (H-1): The two protons on C1 are directly attached to the electron-withdrawing nitrogen atom, shifting them downfield. A triplet is expected around δ 2.65-2.80 ppm due to coupling with the two adjacent H-2 protons.[5]
-
Allylic Protons (H-2): These protons are adjacent to the double bond. Their chemical shift is typically around δ 2.20-2.40 ppm . This signal will likely appear as a quartet or a more complex multiplet due to coupling with both the H-1 and H-3 protons.
-
Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and concentration-dependent due to hydrogen bonding and exchange rates.[6] It typically appears as a broad singlet anywhere from δ 0.5-3.0 ppm .[6] Its integration should correspond to one proton. Addition of a few drops of D₂O to the NMR sample will cause this signal to disappear, a useful technique for confirming its assignment.
Summary of Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-7, H-8, H-9, H-10, H-11 | 7.20 - 7.40 | Multiplet (m) | 5H | - |
| H-3 | 5.70 - 5.90 | Multiplet (ddt) | 1H | J3,4trans ≈ 17, J3,4cis ≈ 10, J3,2 ≈ 7 |
| H-4 | 5.00 - 5.20 | Multiplet (m) | 2H | J4,4gem ≈ 2, J4,3 ≈ 10-17 |
| H-5 | 3.70 - 3.80 | Singlet (s) | 2H | - |
| H-1 | 2.65 - 2.80 | Triplet (t) | 2H | J1,2 ≈ 7 |
| H-2 | 2.20 - 2.40 | Quartet (q) / Multiplet (m) | 2H | J2,1 ≈ 7, J2,3 ≈ 7 |
| N-H | 0.5 - 3.0 | Broad Singlet (br s) | 1H | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.[7]
Causality of Chemical Shifts
-
Aromatic Carbons (C-6 to C-11): The six carbons of the benzene ring will appear in the aromatic region of the spectrum.
-
The quaternary carbon (C-6 ), to which the benzyl group is attached, is expected around δ 139.0-141.0 ppm .
-
The other five aromatic CH carbons (C-7 to C-11 ) will resonate in the range of δ 126.0-129.0 ppm .[8] Due to symmetry, C-7/C-11 and C-8/C-10 are chemically equivalent and will produce two signals, while C-9 will produce a third.
-
-
Vinyl Carbons (C-3, C-4):
-
The internal vinyl carbon (C-3 ) is less shielded and will appear further downfield, around δ 135.0-137.0 ppm .
-
The terminal vinyl carbon (C-4 ) is more shielded and is expected around δ 116.0-118.0 ppm .
-
-
Aliphatic Carbons:
-
The benzylic carbon (C-5 ) is attached to nitrogen and the aromatic ring, placing its signal around δ 53.0-55.0 ppm .
-
The carbon adjacent to the amine nitrogen (C-1 ) will be found in the range of δ 48.0-50.0 ppm .
-
The allylic carbon (C-2 ) is the most upfield of the aliphatic carbons, expected around δ 33.0-35.0 ppm .
-
Summary of Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135.0 - 137.0 |
| C-6 | 139.0 - 141.0 |
| C-7, C-8, C-9, C-10, C-11 | 126.0 - 129.0 |
| C-4 | 116.0 - 118.0 |
| C-5 | 53.0 - 55.0 |
| C-1 | 48.0 - 50.0 |
| C-2 | 33.0 - 35.0 |
Experimental Protocol: Acquiring High-Integrity NMR Spectra
This section outlines a self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra. The causality behind each parameter choice is explained to ensure technical soundness.
Workflow for NMR Data Acquisition and Processing
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. The use of an appropriate sample concentration is critical for achieving a good signal-to-noise ratio without causing line broadening.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9]
-
Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition: [10]
-
Insert the NMR tube into the spectrometer's sample holder.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 16 ppm. This range comfortably covers all expected proton signals.
-
Acquisition Time: 2 - 4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for complete T₁ relaxation, ensuring that peak integrations are quantitative and accurately reflect the relative number of protons.[9]
-
Number of Scans: 8 - 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[11]
-
Spectral Width: 0 - 220 ppm. This standard range encompasses virtually all carbon environments in organic molecules.[9]
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 seconds. While longer delays are needed for truly quantitative ¹³C NMR, this value provides a good balance between sensitivity and experiment time for routine structural confirmation.
-
Number of Scans: 256 - 1024 scans are often required due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.
-
Perform a Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.[9]
-
Manually phase the spectrum to ensure all peaks have a pure positive absorption lineshape.
-
Apply a polynomial baseline correction to create a flat, zero-level baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9][12]
-
Integrate the ¹H NMR signals and pick peaks for both spectra to determine their chemical shifts.
-
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The predicted chemical shifts, multiplicities, and coupling patterns are directly correlated to the distinct electronic environments of the aromatic, vinylic, allylic, and amine-adjacent moieties within the molecule. By following the detailed experimental protocol provided, researchers can reliably acquire high-integrity data that validates these structural assignments. This guide underscores the power of NMR spectroscopy as a cornerstone of chemical analysis, providing the detailed insights necessary for confident structural characterization in research and development.
References
- Wiley-VCH.
- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra.
- University of Calgary. Spectroscopy Tutorial: Amines. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- PubChem. This compound. [Link]
- Journal of Chemical and Pharmaceutical Sciences.
- Oregon State University. Spectroscopy of Amines. [Link]
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Oxford. A User Guide to Modern NMR Experiments. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Royal Society of Chemistry.
- Journal of Chemical and Pharmaceutical Sciences.
- Royal Society of Chemistry.
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Royal Society of Chemistry.
Sources
- 1. jchps.com [jchps.com]
- 2. rsc.org [rsc.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. sc.edu [sc.edu]
- 12. rsc.org [rsc.org]
Mass spectrometry analysis of N-benzylbut-3-en-1-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-benzylbut-3-en-1-amine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a secondary amine featuring both a benzyl group and an unsaturated alkyl chain. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that govern analytical choices. We will explore detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delve into the predictable fragmentation pathways under different ionization techniques, and provide actionable protocols for robust and reliable characterization of this molecule and its analogues.
Introduction and Molecular Profile
This compound (C₁₁H₁₅N) is a molecule of interest in synthetic chemistry and serves as an excellent model compound for understanding the mass spectrometric behavior of secondary amines with diverse functional groups. Its structure presents distinct features that dictate its analytical behavior: a basic secondary amine nitrogen, a stable benzyl moiety, and a terminal double bond. Accurate mass determination and structural elucidation are critical for quality control, metabolite identification, and reaction monitoring. Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier technique for this purpose.
Molecular Characteristics:
-
Chemical Formula: C₁₁H₁₅N[1]
-
Molecular Weight (Monoisotopic): 161.1204 g/mol [1]
-
Molecular Weight (Average): 161.24 g/mol [1]
-
Key Structural Features:
-
Secondary Amine: A site of protonation, making it highly suitable for positive mode electrospray ionization. The nitrogen atom directs key fragmentation pathways.
-
Benzyl Group: Prone to forming the highly stable tropylium cation (m/z 91), a hallmark of benzyl-containing compounds in mass spectrometry.
-
Butenyl Group: An unsaturated alkyl chain that can influence fragmentation through allylic cleavage.
-
Analytical Strategy: An Overview
The analytical approach for this compound depends on the sample matrix, required sensitivity, and whether quantification or structural confirmation is the primary goal. Both GC-MS and LC-MS are viable platforms, each with distinct advantages.
Caption: High-level workflow for the mass spectrometric analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent choice for volatile and thermally stable compounds. While this compound is amenable to GC analysis, the polarity of the secondary amine can lead to peak tailing on standard non-polar columns due to interactions with active sites.[2][3]
Rationale for Derivatization
To mitigate peak tailing and improve chromatographic performance, derivatization is often employed for amines.[2][3] This process replaces the active hydrogen on the nitrogen with a less polar group, increasing volatility and reducing column interactions.[2] Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) are common strategies.[2] However, for initial screening, a direct injection on a suitable "amine-friendly" column can be attempted.
Experimental Protocol: GC-MS
This protocol outlines a standard method for direct analysis.
1. Sample Preparation:
- Accurately prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate.
- Create a working solution by diluting the stock to 1-10 µg/mL in the same solvent.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent | A standard, robust system for routine analysis. |
| Column | Restek Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm) or DB-5MS | The Rtx-5 Amine is specifically deactivated for improved peak shape of amines. DB-5MS is a good general-purpose alternative. |
| Injector | Split/Splitless, 250 °C | Ensures efficient vaporization without thermal degradation. A split ratio of 20:1 is a good starting point. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[4] | Provides good separation of the analyte from solvent and potential impurities. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible, library-searchable mass spectra. |
| MS Quadrupole Temp | 150 °C | A standard temperature to prevent condensation and minimize side reactions. |
| Mass Range | m/z 40-450 | Covers the molecular ion and all expected fragments. |
Predicted EI Fragmentation
Under 70 eV Electron Ionization, the this compound molecular ion (M⁺˙ at m/z 161) will be formed. Fragmentation is predictable and dominated by cleavages that form stable ions.[5][6]
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable cleavage is at the C-C bond beta to the nitrogen atom on the benzyl side. This expels a butenylamine radical and forms the highly stable tropylium cation (C₇H₇⁺) at m/z 91 , which is often the base peak for benzyl-containing compounds.[7]
-
Alpha-Cleavage (Alkyl side): Cleavage of the C-C bond alpha to the nitrogen on the butenyl side results in the loss of a propyl radical (•C₃H₅) to form a stable iminium ion at m/z 120 ([C₈H₁₀N]⁺).
-
Alpha-Cleavage (Benzyl side): Cleavage of the N-CH₂ bond can lead to the formation of the benzyl radical and the protonated butenylamine cation at m/z 70 .
Caption: Predicted major EI fragmentation pathways for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is the preferred method for analyzing polar compounds, non-volatile samples, or when high sensitivity is required in complex matrices. The basic nitrogen in this compound makes it an ideal candidate for positive mode Electrospray Ionization (ESI).
Rationale for Method Choices
-
Reversed-Phase Chromatography: A C18 column is the standard choice, offering robust retention for moderately polar compounds.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical.[8] It serves two purposes:
-
Improved Peak Shape: It protonates residual silanols on the silica-based column, preventing undesirable ionic interactions with the protonated amine analyte, thus reducing peak tailing.[9]
-
Enhanced Ionization: It ensures the analyte is fully protonated ([M+H]⁺) in solution before entering the ESI source, leading to a strong and stable signal.
-
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.
- Dilute to a working concentration (e.g., 100 ng/mL) using the initial mobile phase composition.
- Filter the sample through a 0.22 µm syringe filter if particulates are present.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and fast analysis times. |
| Column | Waters Xterra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent | A robust column stable across a wide pH range, offering good retention and peak shape for basic compounds.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier for protonation and peak shape control. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes | A standard gradient suitable for screening and elution of moderately hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for basic compounds like amines. |
| MS Analysis | Tandem MS (MS/MS) using Collision-Induced Dissociation (CID) | Provides structural confirmation and high selectivity for quantification via MRM. |
Predicted ESI-MS/MS Fragmentation
In the ESI source, the analyte will be protonated to form the precursor ion [M+H]⁺ at m/z 162.1 . In the collision cell, this precursor ion is fragmented to produce characteristic product ions.
Key Fragmentation Pathways: The fragmentation of protonated benzylamines under CID is well-studied.[7][10]
-
Loss of Benzyl Group: A primary fragmentation involves the formation of the stable benzyl cation at m/z 91 . This occurs through a complex rearrangement and cleavage of the C-N bond.[7]
-
Loss of Ammonia: A common pathway for protonated amines is the neutral loss of ammonia (NH₃), which can be preceded by rearrangement.[10][11] For this compound, this would lead to a fragment ion at m/z 145.1 ([C₁₁H₁₃]⁺).
-
Formation of Iminium Ion: Similar to EI, cleavage can result in the formation of a protonated iminium ion at m/z 120.1 .
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated this compound.
Data Summary and Best Practices
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed using the precursor and most intense, specific product ions.
Table of Expected Ions and MRM Transitions:
| Analysis Type | Ion Type | Expected m/z | Proposed MRM Transition (Precursor -> Product) |
| GC-MS (EI) | Molecular Ion | 161.1 | N/A |
| GC-MS (EI) | Fragment (Base) | 91.1 | N/A |
| GC-MS (EI) | Fragment | 120.1 | N/A |
| LC-MS (ESI) | Precursor [M+H]⁺ | 162.1 | N/A |
| LC-MS (ESI) | Product Ion | 91.1 | 162.1 -> 91.1 (Quantitative) |
| LC-MS (ESI) | Product Ion | 120.1 | 162.1 -> 120.1 (Confirmatory) |
Trustworthiness and Self-Validation:
-
Blanks: Always run solvent blanks between samples to check for carryover.
-
Calibration: For quantitative work, prepare a calibration curve using a certified reference standard.
-
Internal Standards: Use a deuterated analogue or a structurally similar compound as an internal standard to correct for matrix effects and variations in instrument response.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process where the choice of technique—GC-MS or LC-MS—is dictated by the analytical objective. Understanding the fundamental drivers of fragmentation, such as the stability of the tropylium ion in EI and the pathways of protonated species in ESI, is paramount for accurate data interpretation. The protocols and principles outlined in this guide provide a robust foundation for developing and validating methods for the analysis of this compound and other structurally related amines, ensuring high confidence in both qualitative and quantitative results.
References
- Cheng, C., & Guo, Y. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1156-1163. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Deng, C., et al. (2014). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 86(15), 7701-7708. [Link]
- Borges, C. R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 16(11), 1037-1048. [Link]
- Zeng, T., et al. (2013). Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science, 51(8), 749-756. [Link]
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-343. [Link]
- Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision.
- BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety.
- VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
- NIST. (n.d.). Benzylamine. NIST WebBook.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE).
- ChemSynthesis. (n.d.). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- NIST. (n.d.). Benzylamine Data. NIST WebBook.
- Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine. National Center for Biotechnology Information.
- PubChem. (n.d.). N,N-Dimethyl-3-phenylbut-3-en-1-amine. National Center for Biotechnology Information.
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-benzylbut-3-en-1-amine structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of N-benzylbut-3-en-1-amine
Abstract
The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound, a secondary amine containing both aromatic and olefinic functionalities. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. By detailing the causality behind experimental choices—from mass spectrometry and infrared spectroscopy to a full suite of one- and two-dimensional nuclear magnetic resonance experiments—this document serves as a practical guide for researchers. It emphasizes a self-validating system of analysis, where orthogonal techniques provide complementary data points that converge to a single, irrefutable structural assignment.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry.[1] Its structure incorporates a flexible aliphatic chain with a terminal alkene, a secondary amine linkage, and a benzyl group. Each of these features presents unique spectroscopic signatures. The goal of structural elucidation is not merely to identify these signatures but to assemble them into a coherent and definitive molecular portrait. This process is critical for ensuring compound identity, purity, and for establishing the structure-activity relationships that underpin drug discovery.
This guide will follow a logical workflow, beginning with techniques that provide broad, confirmatory data (Mass Spectrometry and IR Spectroscopy) and progressing to the high-resolution, detailed connectivity information provided by NMR spectroscopy.
Initial Characterization: Molecular Mass and Functional Groups
Mass Spectrometry (MS)
Mass spectrometry provides the foundational data point for any structural elucidation: the molecular weight of the analyte. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering both separation from potential impurities and high-resolution mass data.
Expected Observations:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) of 161, confirming the molecular formula C₁₁H₁₅N.
-
Key Fragmentation Patterns: The true power of MS lies in its predictable fragmentation, which provides initial structural clues.
-
Tropylium Ion: The most prominent peak is expected at m/z 91 . This corresponds to the [C₇H₇]⁺ ion, a stable tropylium cation, resulting from the facile cleavage of the benzyl group's C-C bond alpha to the nitrogen. This is a hallmark of benzyl-containing compounds.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom on the butenyl side would result in a fragment at m/z 106 ([C₇H₈N]⁺), representing the benzylamine moiety.
-
The presence of these key fragments provides strong, early evidence for the N-benzyl and butenyl components of the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Vibrational Bands:
-
N-H Stretch: As a secondary amine, a single, weak-to-medium intensity band is expected in the 3300-3350 cm⁻¹ region.[2][3] Its weakness and sharpness help distinguish it from the broad O-H stretches of alcohols.
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3085 cm⁻¹ ) indicate the C-H bonds of the benzene ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of the sp³ C-H bonds in the methylene groups.
-
Alkene C=C Stretch: A medium-intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond stretch.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the skeletal vibrations of the benzene ring.
-
Alkene =C-H Out-of-Plane Bending: Strong bands around 910 cm⁻¹ and 990 cm⁻¹ are highly characteristic of a monosubstituted (terminal) alkene, providing crucial information about the alkene's substitution pattern.[2]
-
C-N Stretch: A medium-intensity band in the 1250–1020 cm⁻¹ range confirms the presence of the C-N bond of the aliphatic amine.[2]
This combination of peaks from the FT-IR spectrum provides a complete inventory of the functional groups, perfectly aligning with the proposed structure of this compound.
Definitive Structure Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A multi-pronged approach, combining 1D and 2D NMR experiments, is essential for an unambiguous assignment.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow employed to solve a molecular structure using a suite of NMR experiments. Each step builds upon the last, progressively revealing more detailed information.
Caption: Logical workflow for NMR-based structural elucidation.
One-Dimensional (1D) NMR Analysis
¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule and provides connectivity information through spin-spin splitting patterns.
¹³C NMR and DEPT-135 Spectroscopy: While ¹³C NMR identifies all unique carbon environments, the DEPT-135 experiment is essential for determining the multiplicity of each carbon (C, CH, CH₂, or CH₃).[4][5][6] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[5][6]
| Position | Structure Fragment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| 1' | -CH₂-N- | ~2.7 | t | 2H | ~49 | Negative |
| 2' | -CH₂-CH= | ~2.3 | q | 2H | ~36 | Negative |
| 3' | =CH- | ~5.8 | m | 1H | ~135 | Positive |
| 4' | CH₂= | ~5.1 | m | 2H | ~117 | Positive |
| 5' | Ph-CH₂- | ~3.8 | s | 2H | ~54 | Negative |
| 6' | -NH- | ~1.5 | br s | 1H | - | - |
| 7' | Ph-C (ipso) | - | - | - | ~140 | Absent |
| 8' | Ph-C (ortho) | ~7.3 | m | 2H | ~128 | Positive |
| 9' | Ph-C (meta) | ~7.3 | m | 2H | ~129 | Positive |
| 10' | Ph-C (para) | ~7.2 | m | 1H | ~127 | Positive |
Table 1: Predicted ¹H and ¹³C NMR data for this compound.
Causality of Chemical Shifts:
-
H3' & H4': These vinyl protons are in the characteristic downfield region for alkenes (5-6 ppm).
-
H8', H9', H10': The aromatic protons appear in their typical region (~7.3 ppm).
-
H5': The benzylic protons are significantly deshielded by the adjacent aromatic ring and the nitrogen atom, hence their shift to ~3.8 ppm.
-
H1': These protons are alpha to the nitrogen, placing them downfield at ~2.7 ppm.
-
H2': These allylic protons are adjacent to the double bond, resulting in a shift to ~2.3 ppm.
Two-Dimensional (2D) NMR Analysis
2D NMR experiments correlate signals across two frequency axes, resolving spectral overlap and revealing through-bond and through-space relationships.[7]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It is invaluable for tracing out the connectivity of proton spin systems.
Caption: Key ¹H-¹H COSY correlations for this compound.
Expected COSY Correlations:
-
A clear correlation path will be visible connecting H1' ↔ H2' ↔ H3' ↔ H4' , unambiguously establishing the but-3-en-1-yl fragment.
-
Correlations will be observed among the aromatic protons (H8', H9', H10').
-
Crucially, there will be no cross-peak between the benzylic protons (H5') and any other proton, as they are separated by the nitrogen atom and the quaternary ipso-carbon, confirming they are an isolated singlet.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][9] This allows for the confident assignment of all protonated carbons in the ¹³C spectrum. For example, the proton signal at ~3.8 ppm will show a cross-peak to the carbon signal at ~54 ppm, definitively assigning this carbon as the benzylic CH₂ (C5').
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11] It connects the spin systems identified by COSY.
Caption: Crucial ²J and ³J HMBC correlations confirming the molecular backbone.
Key HMBC Correlations for Structural Confirmation:
-
Connecting Benzyl to Nitrogen: The benzylic protons (H5') will show a three-bond correlation (³J) to the C1' carbon of the butenyl chain. This single correlation definitively links the benzyl group to the butenylamine fragment via the nitrogen atom.
-
Confirming Benzyl Group: The H5' protons will also show two- and three-bond correlations to the aromatic carbons C7' and C8'/C9', confirming their position.
-
Confirming Butenyl Chain Position: The H1' protons will show a three-bond correlation to the olefinic carbon C3', further solidifying the butenyl chain structure.
The combination of these long-range correlations leaves no ambiguity and serves as a self-validating confirmation of the proposed structure.
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
Note: For some primary or secondary amines, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve peak shape and volatility, although it is often not necessary for a compound of this nature.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and its residual solvent peak (δ ~7.26 ppm) can be used for spectral calibration.[18]
-
If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, at δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[16][19] Ensure the sample height is adequate (~4 cm) for proper shimming.[16]
-
Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[20]
-
¹H NMR: Acquire with a 45° or 90° pulse, sufficient scans to achieve a signal-to-noise ratio >100:1.
-
¹³C{¹H} NMR: Acquire with proton broadband decoupling.
-
DEPT-135: Use a standard DEPT-135 pulse sequence.[21]
-
2D Spectra (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[10]
-
-
Data Processing:
-
Apply Fourier transformation to all acquired FIDs.
-
Phase correct all spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. Calibrate the ¹³C spectrum based on the ¹H calibration.
-
Integrate the ¹H spectrum and analyze the splitting patterns and coupling constants.
-
Analyze cross-peaks in 2D spectra to build the final structural assignment.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial fragmentation clues. FT-IR spectroscopy identifies all constituent functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, provides an unambiguous and definitive map of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.
References
- DEPT | NMR Core Facility. Columbia University Chemistry.
- 13.12 DEPT 13C NMR Spectroscopy. In: Organic Chemistry. NC State University Libraries.
- Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds. Proprep.
- Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. 2024.
- 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. 2023.
- 14.20: DEPT C13 NMR Spectra. Chemistry LibreTexts. 2014.
- 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- NMR Sample Preparation Guide. Scribd.
- NMR Sample Preparation: The Complete Guide. Organomation.
- NMR sample preparation guidelines.
- Kusch P, Knupp G, Hergarten M, et al. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. 2006.
- Tahara M, Kawakami T, Ikarashi Y. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. 2024.
- Supporting Information. Wiley-VCH. 2007.
- An T, et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. 2022.
- N-benzyl-1-phenylbut-3-en-1-imine. ChemSynthesis.
- Supplementary Information.
- N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. ChemSynthesis.
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.
- 19: HMBC. Chemistry LibreTexts. 2024.
- This compound. PubChem.
- Heist LM, et al. 2D-NMR Strategy Dedicated to the Analysis of Weakly Ordered, Fully Deuterated Enantiomers in Chiral Liquid Crystals. Journal of the American Chemical Society. 2021.
- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
- 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. 2023.
- N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE). LookChem.
- Dais P, Hatzakis E. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. 2013.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018.
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. 2023.
- HMBC spectrum (detail) of compound 12. Crucial correlations are... ResearchGate.
- HMBC correlations of compounds 1-5. ResearchGate.
- N-benzyl-1-phenylbut-3-en-1-imine. PubChem.
- IR Spectroscopy Tutorial: Amines. University of Calgary.
- Long-range correlations (n j C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL) - acrylic acid ethyl esters. SciELO.
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. 2024.
- Smith BC. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. 2019.
- Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. 2016.
- Benzenepropanamine, α-methyl-. NIST WebBook.
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. h-brs.de [h-brs.de]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. scribd.com [scribd.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. organomation.com [organomation.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Versatile Synthon: A Technical Guide to the Discovery and Synthetic History of N-benzylbut-3-en-1-amine
Abstract
N-benzylbut-3-en-1-amine, a secondary homoallylic amine, represents a versatile building block in modern organic synthesis, finding utility in the construction of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound. While a singular, definitive "discovery" paper remains elusive in the readily accessible chemical literature, this guide reconstructs its probable synthetic origins through an examination of the historical development of amine and homoallylic amine synthesis. We will delve into the foundational synthetic strategies that likely enabled its first preparation and explore the evolution of these methods to the more sophisticated techniques employed today. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only historical context but also detailed synthetic protocols and mechanistic insights.
Introduction: The Emergence of a Valuable Intermediate
This compound (CAS No. 17150-62-8) is a bifunctional molecule incorporating a benzyl-protected secondary amine and a terminal alkene.[1] This structural combination makes it a valuable intermediate for a variety of chemical transformations, including cyclization reactions, functional group interconversions, and the introduction of the benzyl pharmacophore. The benzyl group serves as a readily cleavable protecting group, while the homoallylic amine motif is a precursor to various heterocyclic systems and functionalized acyclic amines.
The history of this compound is intrinsically tied to the broader evolution of synthetic methodologies for secondary and homoallylic amines. The latter half of the 19th and the early 20th centuries saw the development of fundamental reactions for C-N bond formation, providing the initial toolbox for chemists to construct such molecules.[2][3]
Historical Context: Foundational Synthetic Strategies
The first synthesis of this compound likely emerged from the application of well-established 20th-century synthetic methods for amine alkylation. Given the structure of the molecule, two primary retrosynthetic disconnections are plausible: the formation of the C-N bond between benzylamine and a butenyl electrophile, or the reaction of a butenylamine with a benzyl electrophile.
Nucleophilic Substitution: A Classical Approach
The most straightforward and historically probable route to this compound is the direct N-alkylation of benzylamine with a suitable 4-carbon electrophile, such as 4-bromobut-1-ene or 4-chlorobut-1-ene. This reaction is a classical example of nucleophilic substitution.
Reaction Mechanism:
The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide and displacing the halide leaving group. A base is typically required to neutralize the resulting ammonium salt and regenerate the neutral secondary amine.
Diagram of Nucleophilic Substitution Pathway
Caption: General workflow for the synthesis of this compound via nucleophilic substitution.
Experimental Protocol (Classical N-Alkylation):
-
To a solution of benzylamine (2.0 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 4-bromobut-1-ene (1.0 equivalent). The excess benzylamine also acts as the base.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the benzylamine hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of excess benzylamine serves a dual purpose: it drives the reaction to completion by Le Châtelier's principle and acts as a base to neutralize the hydrobromic acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
-
The aqueous workup is essential to remove the water-soluble salt byproduct.
Reductive Amination: An Alternative Pathway
Another classical and powerful method for the synthesis of secondary amines is reductive amination.[4] This approach would involve the reaction of benzylamine with but-3-enal, followed by the reduction of the in situ-formed imine.
Reaction Mechanism:
Benzylamine first condenses with but-3-enal to form a Schiff base (imine). This intermediate is then reduced to the final secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Diagram of Reductive Amination Workflow
Caption: The two-step, one-pot process of reductive amination for synthesizing this compound.
Experimental Protocol (Reductive Amination):
-
Dissolve benzylamine (1.0 equivalent) and but-3-enal (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.1 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional few hours until the reduction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or chromatography.
Causality Behind Experimental Choices:
-
The reaction is typically performed as a one-pot synthesis for efficiency.
-
The choice of reducing agent is critical. Sodium borohydride is a mild and selective reducing agent for imines that does not reduce the aldehyde starting material.
-
The portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.
Modern Synthetic Approaches
While the classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient ways to prepare homoallylic amines like this compound. These methods often offer higher yields, greater functional group tolerance, and stereocontrol.
Barbier-Type and Grignard-Type Reactions
The addition of an allyl organometallic reagent to an imine is a powerful method for the synthesis of homoallylic amines.
-
Grignard Reaction: The reaction of a pre-formed allyl Grignard reagent (allylmagnesium bromide) with N-benzylidenemethanamine (an imine derived from benzaldehyde and methylamine, followed by N-benzylation) would yield a related structure, highlighting the utility of this class of reaction.
-
Barbier-Type Reaction: This one-pot reaction involves the in-situ formation of the organometallic reagent in the presence of the electrophile (the imine). This can be advantageous as it avoids the separate preparation and handling of the often-unstable organometallic reagent.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| CAS Number | 17150-62-8 | [1][5][6][7][8] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | (Predicted) 225.5±9.0 °C at 760 mmHg | N/A |
| Density | (Predicted) 0.9±0.1 g/cm³ | N/A |
Applications in Research and Development
This compound is a valuable starting material in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a reactive alkene allows for a diverse range of subsequent transformations. For example, it can be used in:
-
Synthesis of Heterocycles: Intramolecular cyclization reactions can lead to the formation of piperidines and other nitrogen-containing rings.
-
Drug Discovery: The benzylamine moiety is a common feature in many biologically active compounds.[9] this compound can serve as a scaffold for the synthesis of novel drug candidates.
-
Polymer Chemistry: The terminal alkene can be polymerized or used in cross-linking reactions.
Conclusion
While the precise historical moment of the first synthesis of this compound is not readily apparent from the available literature, its conceptual origins can be traced to the foundational principles of amine chemistry. The classical methods of N-alkylation and reductive amination represent the most probable routes for its initial preparation. The continued relevance of this molecule is a testament to the enduring utility of fundamental organic reactions and the versatility of the homoallylic amine synthon in modern chemical research. This guide provides a robust framework for understanding the synthesis of this important compound, grounded in both historical context and contemporary synthetic strategy.
References
- Benzylamine. (2024). In Wikipedia.
- Historical Background of the Synthetic Methods and Properties of Amines. (2023). In Methods and Strategies for C–N Bond Formation Reactions (pp. 1-25). Royal Society of Chemistry.
- The Gabriel synthesis of benzylamine: An undergraduate organic experiment. (1975).
- Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines. (2023). Books.
- This compound. (n.d.). PubChem.
- Preparation of N-benzylamines. (n.d.). Google Patents.
- Benzylamine – Knowledge and References. (n.d.). Taylor & Francis.
- Process for producing benzylamines. (n.d.). Google Patents.
- Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second. (n.d.).
- Amine. (2025). In Britannica.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Historical Background of the Synthetic Methods and Properties of Amines [ouci.dntb.gov.ua]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | 17150-62-8 [sigmaaldrich.com]
- 6. 17150-62-8 | MFCD01249643 | this compound [aaronchem.com]
- 7. 17150-62-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 17150-62-8 [sigmaaldrich.com]
- 9. Benzylamine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to N-benzylbut-3-en-1-amine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylbut-3-en-1-amine is a secondary amine that incorporates both a benzyl group and a butenyl group attached to the nitrogen atom. This unique combination of a bulky aromatic substituent and a reactive alkene functionality makes it a valuable building block in modern organic synthesis. Its structural features offer multiple reaction sites, allowing for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in many biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of its nomenclature, established and potential synthetic routes, and its utility as a versatile intermediate in synthetic and medicinal chemistry.
Part 1: Nomenclature and Chemical Identity
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[3] This name is derived by identifying the longest carbon chain attached to the nitrogen, which is the but-3-en-1-amine, and naming the other substituent on the nitrogen as a prefix, which is the benzyl group.
Synonyms and Identifiers
This compound is also known by several other names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.
| Synonym | Source/Context |
| N-benzyl-3-butenylamine | Common alternative nomenclature.[3] |
| Benzyl(but-3-en-1-yl)amine | Another common naming convention.[3] |
| N-(3-Butenyl)benzylamine | Frequently used in chemical databases.[3] |
| Benzenemethanamine, N-3-butenyl- | Chemical Abstracts Service (CAS) indexing name.[3] |
A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under CID 4366091.[3]
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of this compound is presented in the table below. These properties are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | PubChem CID 4366091[3] |
| Molecular Weight | 161.24 g/mol | PubChem CID 4366091[3] |
| Monoisotopic Mass | 161.120449483 Da | PubChem CID 4366091[3] |
| XLogP3 | 2.6 | PubChem CID 4366091[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 4366091[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 4366091[3] |
| Rotatable Bond Count | 5 | PubChem CID 4366091[3] |
Part 2: Synthesis and Methodologies
The synthesis of this compound can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two primary and highly effective approaches are reductive amination and direct N-alkylation.
Reductive Amination of But-3-enal with Benzylamine
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[4][5][6] This process involves the initial formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
Workflow for Reductive Amination:
Figure 1: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol (Adapted from general procedures):
-
Imine Formation:
-
To a solution of but-3-enal (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added benzylamine (1.0-1.2 eq.).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the N-benzylbut-3-en-1-imine intermediate.
-
-
Reduction:
-
The reaction mixture is then treated with a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it can selectively reduce the imine in the presence of unreacted aldehyde and is compatible with mildly acidic conditions.[7]
-
The reducing agent (1.5-2.0 eq.) is added portion-wise to control any potential exotherm.
-
The reaction is stirred at room temperature until the consumption of the imine intermediate is confirmed by an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices:
-
The use of an aprotic solvent prevents unwanted side reactions with the reducing agent.
-
The selection of a mild reducing agent like NaBH(OAc)₃ is crucial to avoid the reduction of the but-3-enal starting material.
-
The acidic catalyst accelerates the dehydration step in imine formation.
N-Alkylation of Benzylamine with a Butenyl Halide
Direct N-alkylation is another common strategy for the synthesis of secondary amines.[8][9] This method involves the nucleophilic substitution of a halide by an amine. For the synthesis of this compound, this would entail the reaction of benzylamine with a 4-halobut-1-ene, such as 4-bromo-1-butene.
Workflow for N-Alkylation:
Figure 2: General workflow for the synthesis of this compound via N-alkylation.
Experimental Protocol (Adapted from general procedures):
-
Reaction Setup:
-
To a solution of benzylamine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is added a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq.).
-
The mixture is stirred at room temperature.
-
-
Addition of Alkylating Agent:
-
4-bromo-1-butene (1.0-1.2 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction.
-
-
Reaction Monitoring and Work-up:
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification:
-
The crude product is purified by flash column chromatography to afford this compound.
-
Trustworthiness and Self-Validation:
-
A significant challenge in N-alkylation of primary amines is over-alkylation to form the tertiary amine. Using an excess of the primary amine or carefully controlling the stoichiometry of the alkylating agent can mitigate this. The progress of the reaction should be carefully monitored to stop it once the desired secondary amine is the major product.
Part 3: Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary amine and the terminal alkene. This dual functionality makes it a valuable precursor for a variety of more complex molecules.
The Homoallylic Amine Motif
This compound is a homoallylic amine, a structural motif that is a versatile building block in organic synthesis.[10][11] The alkene can participate in a wide range of transformations, including:
-
Cyclization Reactions: The alkene can be used in intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[1][2]
-
Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved to form aldehydes, providing further synthetic handles.
-
Metathesis: The terminal alkene can undergo ring-closing metathesis with another alkene to form larger ring systems.[12]
-
Hydrofunctionalization: The alkene can undergo various addition reactions, such as hydroboration-oxidation to form an alcohol, or hydroamination to introduce another nitrogen-containing group.
Potential as a Building Block in Drug Discovery
While specific applications of this compound in marketed drugs are not readily found in the literature, its structural components are present in numerous biologically active molecules. The benzylamine moiety is a common feature in many pharmaceuticals.[13] The butenyl chain provides a flexible linker and a reactive group for further elaboration.
Derivatives of this compound could potentially be explored for a variety of therapeutic targets. For instance, the modification of the benzyl group and further functionalization of the butenyl chain could lead to novel compounds with activities as enzyme inhibitors or receptor modulators. The homoallylic amine structure is a key intermediate in the synthesis of alkaloid natural products and other nitrogen heterocycles with demonstrated biological activity.[12]
Part 4: Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons on the benzyl group would appear in the aromatic region, typically between δ 7.2 and 7.4 ppm.
-
Vinyl Protons: The protons of the terminal alkene would be expected in the region of δ 5.0-6.0 ppm, with characteristic splitting patterns for the geminal and vicinal protons.
-
Benzylic Protons: The two protons of the -CH₂- group attached to the nitrogen and the phenyl ring would likely appear as a singlet around δ 3.7-3.8 ppm.
-
Aliphatic Protons: The protons of the methylene groups in the butenyl chain adjacent to the nitrogen and the double bond would be expected in the δ 2.2-2.8 ppm region.
-
N-H Proton: The proton on the nitrogen would likely appear as a broad singlet, the chemical shift of which would be concentration-dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 127-140 ppm range.
-
Vinyl Carbons: The sp² carbons of the double bond would be expected around δ 115 ppm (for the terminal =CH₂) and δ 138 ppm (for the internal =CH-).
-
Benzylic Carbon: The carbon of the benzylic -CH₂- group would likely appear around δ 54 ppm.
-
Aliphatic Carbons: The sp³ carbons of the butenyl chain would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption for the N-H stretch of a secondary amine would be expected in the region of 3300-3500 cm⁻¹.[14][15]
-
C=C Stretch: A medium intensity peak around 1640 cm⁻¹ would indicate the presence of the carbon-carbon double bond.
-
=C-H Stretch: Absorptions for the sp² C-H stretching of the alkene and aromatic ring would be observed above 3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ region.[14]
Mass Spectrometry
-
Molecular Ion: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161.
-
Fragmentation: Common fragmentation patterns would include the loss of a benzyl radical (m/z 91) to give a fragment at m/z 70, and the cleavage of the C-C bond alpha to the nitrogen.
Conclusion
This compound is a synthetically valuable secondary amine with a rich potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination or N-alkylation, combined with the versatile reactivity of the homoallylic amine motif, makes it an attractive building block for the construction of complex nitrogen-containing molecules. While its direct application in drug development is not yet widely documented, its structural features suggest significant potential for the generation of novel bioactive compounds. Further research into the reactivity and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of new therapeutics.
References
- Wiley-VCH. (2007). Supporting Information.
- Nopper, C., Müller, N., Goycheva, B., Himmelsbach, F., & Breit, B. (2025). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science.
- Hoveyda, A. H., & Snapper, M. L. (2011). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. Journal of the American Chemical Society, 133(10), 3332–3335.
- Nopper, C., Müller, N., Goycheva, B., Himmelsbach, F., & Breit, B. (2025). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. PMC.
- Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by C-C coupling.
- Ramachandran, P. V., & Reddy, M. V. R. (2000). Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. The Journal of Organic Chemistry, 65(21), 6973–6978.
- ChemSynthesis. (2025). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.
- Millán, J. C., et al. (2020). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Arkivoc, 2008(9), 42-51.
- The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air.
- Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.
- PubChem. (n.d.). This compound.
- Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Refubium. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377.
- Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry, 3(2), 155–162.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
- Illinois State University. (2015). Infrared Spectroscopy.
- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Important biologically active N-alkylated amines.
- PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- SpectraBase. (n.d.). (E)-N-Benzyl-N-methyl-3-phenylprop-2-en-1-amine.
- MacMillan, D. W. C., & Molander, G. A. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 125–131.
- Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- ResearchGate. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- NIST. (n.d.). Benzenamine, 3-methyl-.
- Google Patents. (n.d.). US8404896B2 - N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors for the treatment of atherosclerosis and cardiovascular diseases.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE).
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Stability and storage conditions for N-benzylbut-3-en-1-amine
An In-depth Technical Guide to the Stability and Storage of N-benzylbut-3-en-1-amine
Introduction: Understanding this compound
This compound (CAS No: 17150-62-8) is a secondary amine featuring both a benzyl group and a terminal alkenyl group (butenyl).[1] Its structure presents a unique combination of reactive moieties: a nucleophilic secondary amine, an allylic position susceptible to hydrogen abstraction, and a polymerizable double bond. This chemical profile makes it a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and polymers.[2][3] However, these same features predispose the compound to specific degradation pathways if not stored and handled correctly. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its potential degradation mechanisms, and establishes field-proven protocols for its optimal storage and stability assessment.
Core Chemical Stability Profile
The stability of this compound is governed by the interplay of its functional groups. While safety data sheets confirm that the compound is stable under recommended storage conditions, an understanding of its inherent reactivity is crucial for preventing degradation.[4] The primary liabilities are its susceptibility to oxidation and polymerization.
Oxidative Degradation
The presence of both a secondary amine and an allylic system makes the molecule a prime target for oxidation, particularly by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal impurities.
-
Amine Oxidation: Secondary amines can be oxidized to a variety of products, including N-oxides, nitrones, or, in more aggressive conditions, can undergo cleavage.
-
Allylic Oxidation: The C-H bonds adjacent to the carbon-carbon double bond are weakened and are susceptible to radical-mediated oxidation. This can lead to the formation of hydroperoxides, which can further decompose into ketones, aldehydes, or alcohols, fundamentally altering the molecule's structure. Research into the palladium-catalyzed oxidation of allylic amines highlights the reactivity of this position.[5][6]
Alkene Polymerization
The terminal butenyl group (CH=CH₂) is a classic monomer unit that can undergo addition polymerization.[7] This process is typically initiated by radicals, which can be formed by heat, UV light, or the presence of radical-forming impurities (e.g., peroxides formed via oxidation). Once initiated, a chain reaction can occur, leading to the formation of oligomers and polymers. This manifests as a gradual increase in viscosity, potential solidification, and a decrease in the purity of the material.
Thermal Decomposition
Recommended Storage and Handling Protocols
To preserve the purity and integrity of this compound, a multi-faceted approach to storage is required, addressing each potential degradation pathway. The recommendations provided by suppliers serve as a critical baseline.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration is the most effective way to minimize thermal decomposition and significantly slow the kinetics of both oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas is crucial to prevent oxidative degradation of the amine and allylic functionalities. |
| Light | Amber/Opaque Container | Protection from light, particularly UV, is necessary to prevent photochemical reactions that can generate radical initiators for polymerization and oxidation. |
| Container | Tightly Sealed [4] | A secure seal prevents the ingress of atmospheric oxygen and moisture. Glass containers are generally preferred for chemical inertness. |
| Purity | Use of High-Purity Material | Impurities, especially trace metals or peroxides, can catalyze decomposition and polymerization. Starting with and maintaining high-purity material is essential. |
Handling Best Practices:
-
Always handle the material under an inert atmosphere where possible (e.g., in a glovebox or using Schlenk techniques).
-
Use clean, dry glassware and equipment to avoid introducing contaminants.
-
Avoid prolonged exposure to ambient air and light during experimental setup.
-
For long-term storage, consider aliquoting the material into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure of the bulk material.
Experimental Protocol: A Self-Validating Stability Study
To ensure the trustworthiness of research data, it is prudent to perform a stability assessment on in-house stock material, especially if it has been stored for an extended period or its history is unknown. This protocol provides a framework for such a study.
Objective
To determine the purity of this compound over time under defined stress conditions and to identify any major degradation products.
Materials and Equipment
-
This compound sample
-
HPLC-UV system
-
GC-MS or LC-MS/MS system
-
Calibrated analytical balance
-
Vials (clear and amber)
-
Oven and/or stability chamber
-
UV light chamber
-
Inert gas source (Argon/Nitrogen)
Experimental Workflow
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze via a validated HPLC-UV method to determine the initial purity (as peak area percentage).
-
Analyze the same solution via GC-MS or LC-MS to obtain an initial impurity profile and mass spectrum of the parent compound.
-
-
Sample Preparation for Storage:
-
Aliquot the compound into several vials for each storage condition.
-
For inert atmosphere conditions, purge the vials with argon or nitrogen before sealing.
-
Use amber vials for all conditions except for the specific photostability test where a clear vial might be used inside the chamber.
-
-
Storage:
-
Place vials in their respective storage conditions:
-
Control: 2-8°C, inert atmosphere, dark.
-
Accelerated Thermal: 40°C, ambient air, dark.
-
Photostability: 25°C, ambient air, under a controlled UV/Vis light source.
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each condition.
-
Prepare and analyze the sample using the same HPLC-UV and MS methods established at T=0.
-
-
Data Interpretation:
-
Purity: Compare the HPLC purity at each time point to the T=0 value. A significant decrease in the main peak area percentage indicates degradation.
-
Impurity Profiling: In the MS data, look for the appearance of new peaks or the growth of existing impurity peaks. Attempt to identify the mass of major degradation products to infer their structure and the degradation pathway (e.g., an M+16 peak would suggest oxidation).
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by its susceptibility to oxidation and polymerization , driven by exposure to air, heat, and light. Adherence to strict storage protocols—specifically, refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, opaque container —is essential for mitigating these risks. For critical applications, implementing a systematic stability study provides an empirical, self-validating system to ensure the material's quality over time, thereby upholding the principles of scientific integrity and reproducibility.
References
- LookChem. N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine Safety Data Sheets(SDS).
- Armstrong, A. et al. (2009). Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines. Organic Letters.
- van Benthem, R. A. T. M., Hiemstra, H., & van der Kerk, S. M. (1994). Palladium(ii)-catalysed Oxidation of Allylic Amines with Molecular Oxygen. Journal of the Chemical Society, Chemical Communications.
- This reference is intentionally left blank.
- ResearchGate. Oxidation of tertiary allylic amines followed by a[5][6]-Meisenheimer rearrangement.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- Prasad, S. & Liebing, P. (2013). Oxidative Allylic Amination Reactions of Unactivated Olefins – At the Frontiers of Palladium and Selenium Catalysis. Synthesis.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- PubChem. This compound Compound Summary.
- Organic Chemistry Portal. Synthesis of allylic amines.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- Liu, D. et al. (2024). Thermal decomposition of alkenes: role of allylic C-C bond cleavage. Request PDF on ResearchGate.
- This reference is intentionally left blank.
- YouTube. Polybutylene Polymerization Mechanism (Simplified).
- Chen, J. et al. (2021). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium(II)-catalysed oxidation of allylic amines with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of N-benzylbut-3-en-1-amine in Organic Solvents: A Technical Guide
Introduction
N-benzylbut-3-en-1-amine, a secondary amine with both aromatic and aliphatic moieties, is a molecule of interest in synthetic organic chemistry and drug discovery. Its utility in these fields is intrinsically linked to its behavior in various reaction and purification media. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the factors governing the solubility of this compound, predictive insights into its behavior in common organic solvents, and standardized protocols for empirical solubility determination.
Physicochemical Properties of this compound
The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound (C₁₁H₁₅N), the key features are:
-
Molecular Weight: 161.24 g/mol [1]
-
Structure: The molecule incorporates a polar secondary amine group (-NH-), a nonpolar benzyl group, and a butenyl chain. This amphipathic nature is central to its solubility characteristics.
-
Polarity: The presence of the nitrogen atom with its lone pair of electrons and the N-H bond introduces polarity and the capacity for hydrogen bonding.
-
Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen's lone pair). This is a critical factor in its interaction with protic and aprotic polar solvents.
Predictive Solubility of this compound in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[2][3][4]
High Expected Solubility
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)) : These solvents can engage in dipole-dipole interactions with the polar amine group. The nonpolar components of this compound will be well-solvated by the organic part of these solvents. Aliphatic amines generally show significant solubility in polar organic solvents.[5][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) : These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with the amine. Alcohols are generally good solvents for amines.[7] Lower aliphatic amines are soluble in water, and this principle extends to alcohols.
-
Aromatic Solvents (e.g., Toluene, Benzene) : The benzyl group of this compound will have a strong affinity for aromatic solvents due to favorable pi-pi stacking interactions. Aromatic amines are more soluble in aromatic solvents.[2]
Moderate to Low Expected Solubility
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane) : While the butenyl chain offers some nonpolar character, the dominant polar amine group and the bulky benzyl group will limit solubility in highly nonpolar aliphatic solvents. The "like dissolves like" rule suggests that nonpolar solutes dissolve in nonpolar solvents.[8] However, the polarity of the amine group will hinder this.
Quantitative Solubility Data
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |
| Polar Aprotic | Acetone, THF, DCM | High | Dipole-dipole interactions |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding (donor and acceptor) |
| Aromatic | Toluene, Benzene | High | Pi-pi stacking, van der Waals forces |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | van der Waals forces (hindered by polar amine group) |
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is necessary. The shake-flask method is a widely accepted and reliable technique.[8]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute has fully sedimented.
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) with a suitable detector (e.g., FID).
-
UV-Vis Spectroscopy , if the compound has a distinct chromophore and a standard calibration curve is prepared.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Intermolecular Interactions and Experimental Workflow
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The solubility of this compound in organic solvents is governed by its amphipathic nature, possessing both polar (secondary amine) and nonpolar (benzyl and butenyl) functionalities. It is predicted to be highly soluble in polar aprotic, polar protic, and aromatic solvents due to favorable dipole-dipole interactions, hydrogen bonding, and pi-pi stacking. Conversely, its solubility is expected to be limited in nonpolar aliphatic solvents. For precise quantitative data, the shake-flask method followed by a suitable analytical quantification technique is recommended. This understanding is crucial for the effective use of this compound in research and development, enabling informed solvent selection for synthesis, purification, and formulation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II.
- BYJU'S. (n.d.). Physical Properties of Amines.
- CK-12 Foundation. (2023, November 20). Physical Properties of Amines.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chemistry LibreTexts. (2023, October 30). 24.2: Structure and Properties of Amines.
- Quora. (2018, March 30). Are amines soluble in organic solvents?
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. (2023, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Safe Handling of N-benzylbut-3-en-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylbut-3-en-1-amine (CAS No. 17150-62-8) is a secondary amine of interest in synthetic chemistry and drug development.[1] Its structure, incorporating a benzyl group, a flexible butyl chain, and a terminal alkene, makes it a versatile intermediate. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures for this compound. It is intended for technically qualified individuals and underscores the principle that all chemicals, particularly those with incomplete toxicological profiles, should be handled with the utmost care. This compound is intended for research and development use only.[2]
Core Hazard Identification and Risk Assessment
The foundation of safe laboratory practice is a comprehensive risk assessment. For this compound, the primary hazards identified under the Globally Harmonized System (GHS) are irritation and acute toxicity.[3][4] The amine functional group can impart basicity, leading to irritation of the skin, eyes, and respiratory tract upon contact.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from multiple safety data sheets.[3][4]
A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow diagram illustrates the logical steps from initial evaluation to the implementation of control measures.
Caption: Risk Assessment Workflow for Handling this compound.
Physicochemical and Toxicological Profile
While a complete dataset is not available, the known properties are summarized below. The absence of comprehensive toxicological and environmental data necessitates handling this compound as potentially hazardous.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 17150-62-8 | [1][4] |
| Molecular Formula | C₁₁H₁₅N | [1][4] |
| Molecular Weight | 161.24 g/mol | [1] |
| Physical Form | Colorless to Yellow-brown Liquid, Semi-solid, or Solid | [4][5] |
| Purity | 95% | [4][5] |
Toxicological Information
-
Acute Toxicity: Data is largely unavailable. It is classified as harmful if swallowed.[4]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation, eye contact, skin contact, and ingestion.[6]
-
Symptoms of Exposure: Skin contact may lead to inflammation, itching, scaling, or redness.[6] Eye contact can cause redness, pain, or severe damage.[6] Inhalation may irritate the lungs and respiratory system.[6]
Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls, is essential to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or mists.[7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[6]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. Dispose of contaminated gloves immediately.[8] |
| Skin and Body Protection | A buttoned lab coat or chemical-resistant apron. | Protects against incidental contact and minor spills. Work clothes should be laundered separately from personal clothing.[3][7] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] |
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidental release.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear. Don all required PPE.[7]
-
Handling: Avoid all personal contact, including inhalation.[3] Keep the container tightly sealed when not in use to prevent vapor release.[3] When handling, do not eat, drink, or smoke.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][6] Decontaminate all work surfaces.
Storage Conditions
-
General: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[3]
-
Temperature: For long-term stability, store sealed in a dry environment at 2-8°C.[4][5]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[3]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water. If skin irritation occurs, seek medical attention. | [3][6][9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor. If breathing has stopped, provide artificial respiration. | [3][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6] |
Spill and Release Response
-
Evacuate: Clear the immediate area of all personnel.
-
Control: For small spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup. Avoid breathing vapors.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]
-
Hazards from Combustion: Thermal decomposition may produce irritating and highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
Disposal Considerations
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials through an authorized hazardous waste disposal facility. Do not allow the product to enter drains or soil.[3][6]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill or via other approved methods.[8]
References
- LookChem. (n.d.). N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine Safety Data Sheets(SDS).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- ChemSynthesis. (2025-05-20). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- Chemsrc. (2025-09-12). N-benzyl-N-prop-2-enylbut-3-en-1-amine.
- PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine. National Center for Biotechnology Information.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- PubChem. (n.d.). N-benzyl-3-methylbutan-1-amine. National Center for Biotechnology Information.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE).
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE) - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | 17150-62-8 [sigmaaldrich.com]
- 5. This compound | 17150-62-8 [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to the Theoretical Calculation of N-benzylbut-3-en-1-amine Properties
Abstract
In the landscape of modern drug discovery, the ability to predict molecular properties with high accuracy and efficiency is paramount.[1][2][3] N-benzylbut-3-en-1-amine, a secondary amine containing both aromatic and unsaturated aliphatic moieties, represents a structural motif of interest in medicinal chemistry. This guide provides an in-depth technical framework for the theoretical calculation of its key chemical and physical properties using quantum mechanical methods. We will focus on Density Functional Theory (DFT), a robust computational approach that balances accuracy with computational cost, making it a cornerstone of computer-aided drug design.[4][5] This document details the rationale behind methodological choices, presents step-by-step protocols for calculation, and outlines the expected data, thereby offering a comprehensive resource for researchers aiming to leverage computational chemistry to accelerate their research and development efforts.[1][6]
Introduction: The Imperative for In Silico Characterization
The journey of a drug from concept to clinic is notoriously long and expensive. Computational chemistry offers a powerful paradigm to de-risk and accelerate this process by enabling the in silico prediction of molecular properties before committing to costly and time-consuming laboratory synthesis.[1][2][6] By modeling molecules at the atomic level, we can gain profound insights into their behavior, from structural geometry to electronic reactivity, all of which are critical determinants of a drug candidate's efficacy and safety profile.[1][7]
This compound (C₁₁H₁₅N) serves as a pertinent case study.[8] Its structure combines a flexible aliphatic chain with a rigid aromatic group, features that can influence receptor binding, metabolic stability, and pharmacokinetic properties. A thorough theoretical characterization provides a foundational dataset for this molecule, enabling informed decisions in lead optimization and analog design. This guide will employ Density Functional Theory (DFT), a widely used quantum mechanical method that solves for the electron density of a system to determine its energy and other properties.[4][5][9]
Theoretical & Computational Methodology
The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set.
The Choice of Method: Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry due to its ability to include electron correlation effects at a computational cost significantly lower than traditional wavefunction-based methods.[5] The core idea of DFT is that all ground-state properties of a molecule are a functional of its electron density.[4][5]
For a molecule like this compound, containing C, H, and N atoms, the B3LYP hybrid functional is an excellent choice. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange.[10] This combination has been extensively tested and has demonstrated reliable performance for a vast range of organic molecules, providing accurate geometries and energies.[11][12][13][14][15]
The Basis Set: Pople's 6-31G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a split-valence basis set that offers a good compromise between accuracy and computational demand. It describes each core atomic orbital with a single basis function and each valence atomic orbital with two basis functions (an inner, contracted one and an outer, more diffuse one). Crucially, it includes:
-
(d) polarization functions on heavy (non-hydrogen) atoms: These allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
-
(p) polarization functions on hydrogen atoms: These provide similar flexibility for hydrogen atoms, important for describing N-H bonds and other interactions involving hydrogen.
The combination of B3LYP/6-31G(d,p) represents a robust and widely validated level of theory for obtaining high-quality results for the properties of organic molecules like this compound.[11][12][14]
Predicted Molecular Properties & Discussion
The following sections detail the key properties that can be calculated for this compound and the significance of these properties in a drug discovery context.
Molecular Geometry Optimization
The first and most crucial step is to determine the molecule's lowest energy three-dimensional structure. The geometry optimization calculation will provide precise bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Significance in Drug Development |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Influences molecular shape and steric interactions with a biological target. |
| Bond Angles | The angle formed between three connected atoms. | Defines the overall 3D conformation of the molecule. |
| Dihedral Angles | The angle between two intersecting planes, crucial for conformational flexibility. | Determines the molecule's ability to adopt different shapes to fit into a binding pocket. |
Vibrational Analysis (IR Spectrum)
A frequency calculation performed on the optimized geometry serves two purposes. First, it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3300 - 3500 | Confirms the presence of the secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the benzyl group. |
| Alkene C=C Stretch | 1640 - 1680 | Confirms the presence of the butenyl double bond. |
| Alkene =C-H Stretch | 3010 - 3095 | Characteristic of the vinyl group. |
These theoretical spectra are invaluable for confirming the identity and purity of a synthesized compound when compared with experimental data.[16][17][18]
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[19][20]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[19][21][22] A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[19][20][22]
| Property | Calculated Value (eV) | Implication for Drug Development |
| HOMO Energy | (Calculated Value) | Indicates potential for oxidation (metabolism) and charge-transfer interactions. |
| LUMO Energy | (Calculated Value) | Indicates potential for reduction and interaction with electron-rich biological sites. |
| HOMO-LUMO Gap | (Calculated Value) | Relates to chemical stability, reactivity, and electronic transitions (color). A smaller gap can indicate higher reactivity.[19] |
The MEP map is a visualization of the electrostatic potential on the molecule's electron density surface.[23][24] It is an invaluable tool for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atom's lone pair. These are sites for electrophilic attack and hydrogen bond acceptance.[25][26]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the amine hydrogen. These are sites for nucleophilic attack and hydrogen bond donation.[25][26]
-
Green/Yellow Regions (Neutral Potential): Indicate areas of low polarity, such as the hydrocarbon portions of the molecule.
Understanding the MEP is critical for predicting how the molecule will interact with a protein's binding site, guiding the design of analogs with improved binding affinity.[27]
Theoretical NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the isotropic magnetic shielding tensors, which can then be converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (TMS).[10] Predicting ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals, especially for complex structures.[28][29][30]
Practical Protocols & Workflows
Here, we provide standardized, self-validating protocols for the calculations described.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor.
-
Calculation Setup:
-
Select the task: Optimization + Frequency.
-
Select the method: DFT, Functional B3LYP.
-
Select the basis set: 6-31G(d,p).
-
Set charge to 0 and multiplicity to 1 (singlet ground state).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation & Analysis:
-
Convergence: Confirm the optimization job has converged successfully.
-
Frequency Check: Open the output file and check the frequency results. The absence of any imaginary frequencies confirms the optimized structure is a true energy minimum.
-
Data Extraction: Extract the final optimized coordinates, bond lengths, angles, and the calculated vibrational frequencies and their corresponding IR intensities.
-
Protocol 2: Electronic Property and MEP Calculation
-
Input Structure: Use the validated, optimized geometry from Protocol 1.
-
Calculation Setup:
-
Select the task: Single Point Energy.
-
Use the same level of theory: B3LYP/6-31G(d,p).
-
Request additional properties: Population Analysis (for charges), Orbitals (for HOMO/LUMO), and generate a Cube file for the electrostatic potential.
-
-
Execution: Run the single-point calculation.
-
Analysis:
-
HOMO/LUMO: Extract the energies of the HOMO and LUMO from the output file and calculate the energy gap.
-
MEP Visualization: Load the generated cube file into a visualization software. Map the electrostatic potential onto the electron density surface to create the MEP map. Analyze the red, blue, and green regions to identify reactive sites.[24]
-
Visualizations
Diagrams are essential for conceptualizing workflows and molecular properties.
Caption: Workflow for theoretical property calculation.
Caption: Molecular structure of this compound.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of properties for this compound. By employing a well-established level of theory, B3LYP/6-31G(d,p), researchers can reliably predict the molecule's geometry, vibrational spectra, and key electronic properties. The insights gained from these in silico methods—from conformational preferences to sites of potential intermolecular interaction—provide a critical advantage in the early stages of drug discovery. This computational pre-screening allows for the prioritization of synthetic targets, the rational design of more potent and selective analogs, and ultimately, a more efficient path toward novel therapeutics.
References
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- The Role of Computational Chemistry in Accelerating Drug Discovery.SteerOn Research.[Link]
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.Neuroquantology.[Link]
- What are computational methods in drug discovery?LinkedIn.[Link]
- Computational tools for drug discovery.Chemaxon.[Link]
- Computational Methods in Drug Discovery.PubMed Central (PMC).[Link]
- Density functional theory.PubMed Central (PMC).[Link]
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Tutorial: Electrostatic Potential Maps.UC Santa Barbara.[Link]
- Density functional theory - Wikipedia.Wikipedia.[Link]
- Modeling NMR Chemical Shifts.STEMwomen.org.[Link]
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Electrostatic Potential maps - Chemistry LibreTexts.Chemistry LibreTexts.[Link]
- First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics.Inorganic Chemistry.[Link]
- Calculation of NMR Chemical Shifts.AIP Publishing.[Link]
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- HOMO and LUMO - Wikipedia.Wikipedia.[Link]
- Homo lumo explained.ritemyte.[Link]
- Viewing Electrostatic Potential Maps - Avogadro.Avogadro.[Link]
- This compound | C11H15N.PubChem.[Link]
- HOMO-LUMO Energy Gap.Schrödinger.[Link]
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF.
- Density-Corrected Density Functional Theory for Molecular Properties.The Journal of Physical Chemistry Letters.[Link]
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Calculating NMR shifts – Short and Long Ways.Dr. Joaquin Barroso's Blog.[Link]
- Molecular Electrostatic Potential (MEP).University of Regensburg.[Link]
- Electrostatic Potential Maps and Bond Polarity - Organic Chemistry.YouTube.[Link]
- A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property rel
- Theoretical Investigation of the Relationship between Proton NMR Chemical Shift and Hydrogen Bond Strength.The Journal of Organic Chemistry.[Link]
- Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules.
- The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?Dr. Joaquin Barroso's Blog.[Link]
- N-benzyl-1-phenylbut-3-en-1-imine.ChemSynthesis.[Link]
- N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.ChemSynthesis.[Link]
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.PubMed Central (PMC) - NIH.[Link]
- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.Spectroscopy Online.[Link]
- N-benzyl-N-prop-2-enylbut-3-en-1-amine | CAS#:157949-12-7.Chemsrc.[Link]
- DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin.MDPI.[Link]
- Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa.YouTube.[Link]
Sources
- 1. steeronresearch.com [steeronresearch.com]
- 2. What are computational methods in drug discovery? [synapse.patsnap.com]
- 3. chemaxon.com [chemaxon.com]
- 4. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 20. Homo lumo explained - ritemyte [ritemyte.weebly.com]
- 21. ossila.com [ossila.com]
- 22. learn.schrodinger.com [learn.schrodinger.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. MEP [cup.uni-muenchen.de]
- 25. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 26. youtube.com [youtube.com]
- 27. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 28. stemwomen.org [stemwomen.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.aip.org [pubs.aip.org]
A Technical Guide to N-benzylbut-3-en-1-amine for the Research Scientist
An in-depth guide for researchers, scientists, and drug development professionals on the sourcing, synthesis, analysis, and application of the versatile synthetic building block, N-benzylbut-3-en-1-amine.
Introduction
This compound (CAS RN: 17150-62-8) is a secondary amine that serves as a valuable and versatile intermediate in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine and a terminal alkene, provides two reactive handles for the construction of more complex molecular architectures. This guide, intended for the senior research scientist, provides a comprehensive overview of the commercial landscape for this reagent, discusses key quality control parameters, outlines a representative synthetic protocol, and explores its applications, particularly in the synthesis of nitrogen-containing heterocycles relevant to drug discovery.
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers. As a foundational building block, its purity and reliable sourcing are critical for reproducible research outcomes. The majority of suppliers offer this compound at a purity of 95% or greater. Below is a comparative table of prominent commercial sources.
| Supplier | Product Number | Purity | CAS Number | Additional Information |
| Sigma-Aldrich | AMBH990F7546 (Ambeed) | 95% | 17150-62-8 | Marketed under the Ambeed partner brand.[1] |
| Apollo Scientific | OR30936 | Not Specified | 17150-62-8 | A well-established supplier of research chemicals.[2] |
| Synquest Labs | 3931-1-X1 | 95% | 17150-62-8 | Provides basic physical properties such as boiling point. |
| BLD Pharm | 17150-62-8 | Not Specified | 17150-62-8 | - |
| Aaron Chemistry | AR0078EA | Not Specified | 17150-62-8 | Provides molecular formula and weight.[3] |
It is imperative for the researcher to obtain and consult the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) upon purchase to confirm purity and receive detailed handling instructions.
Clarification of Related Structures
It is crucial to distinguish this compound (CAS: 17150-62-8) from structurally similar compounds that may appear in chemical databases. A common point of confusion is with N-benzyl-N-(but-3-en-1-yl)but-3-en-1-amine (CAS: 132365-02-7), a tertiary amine.[4] Always verify the CAS number to ensure procurement of the correct secondary amine starting material.
Synthesis and Quality Control
While commercially available, an in-house synthesis of this compound may be desirable for large-scale use or for the preparation of specialized analogs. A common and straightforward method is the N-alkylation of benzylamine with a suitable butenyl electrophile, such as 4-bromo-1-butene.
Representative Synthetic Protocol: N-alkylation of Benzylamine
This protocol is a representative procedure based on standard organic chemistry principles for the synthesis of secondary amines.
Reaction Scheme:
Experimental Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in acetonitrile (approx. 0.5 M) is added anhydrous potassium carbonate (2.0 eq.).
-
4-bromo-1-butene (1.1 eq.) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or GC-MS until consumption of the starting material is observed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Quality Control and Analytical Characterization
The purity of this compound is critical for its use in subsequent reactions. The following are key analytical methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should confirm the presence of the benzyl and butenyl moieties. Expected signals include aromatic protons (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ (approx. 3.8 ppm), signals for the terminal alkene (approx. 5.0-5.9 ppm), and aliphatic protons of the butyl chain.
-
¹³C NMR spectroscopy will show characteristic peaks for the aromatic carbons, the benzylic carbon, the sp² carbons of the alkene, and the sp³ carbons of the butyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing purity and confirming the molecular weight of the compound.
-
A Representative GC Method: A general method for analyzing amines would involve a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent). A typical temperature program might start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 250 °C), and hold. The retention time will be specific to the exact conditions and instrument.
-
Mass Spectrum: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of this compound.[5] Common fragmentation patterns would include the tropylium ion (m/z = 91) from the benzyl group.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used for purity analysis.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) is standard.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
In case of accidental exposure, consult the full Safety Data Sheet for detailed first-aid measures.
Applications in Drug Discovery and Development
The synthetic utility of this compound stems from its ability to act as a precursor to a variety of nitrogen-containing scaffolds, which are prevalent in pharmaceutically active compounds.
Synthesis of Substituted Pyrrolidines
A key application of this compound is in the synthesis of substituted pyrrolidines. The pyrrolidine ring is a common motif in many FDA-approved drugs.[2] The terminal alkene of this compound can undergo various cyclization reactions. For example, it can be a substrate in intramolecular aminohalogenation or other radical cyclization reactions to form functionalized N-benzylpyrrolidines. These pyrrolidines can then be further elaborated or the benzyl group can be removed under hydrogenolysis conditions to reveal a secondary amine for further functionalization.
The pyrrolidine core is found in a wide range of drugs, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes (e.g., vildagliptin), triptans for migraines (e.g., almotriptan), and anticholinergic agents (e.g., procyclidine).[2] The ability to generate diverse substituted pyrrolidines from a common precursor like this compound makes it a valuable tool in medicinal chemistry campaigns.
Role as a Versatile Amine Building Block
Beyond cyclizations, the secondary amine of this compound can be used in a variety of standard amine chemistries, such as acylation, sulfonylation, and further alkylation, while the terminal alkene remains available for reactions like hydroboration-oxidation, ozonolysis, or metathesis. This orthogonality allows for complex, multi-step syntheses where the butenyl group can be manipulated at a later stage. The benzyl group serves as a common protecting group for the amine, which can be readily removed when needed.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in the synthesis of complex nitrogen-containing molecules, particularly the pyrrolidine scaffold found in numerous pharmaceuticals. A thorough understanding of its sourcing, handling, and reactivity is essential for any research program that utilizes this intermediate. Researchers should always consult supplier-specific documentation for the most accurate information on purity and safety. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective use of this compound in the laboratory.
References
- LookChem.
- PubChem. This compound. [Link]
- Aaron Chemistry. 17150-62-8 | MFCD01249643 | this compound. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. enamine.net [enamine.net]
- 3. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 4. N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
Methodological & Application
The Versatile Synthon: N-benzylbut-3-en-1-amine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of contemporary organic synthesis, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. N-benzylbut-3-en-1-amine, a bifunctional molecule incorporating a secondary amine and a terminal alkene, has emerged as a valuable synthon for the synthesis of a diverse array of nitrogen-containing heterocycles, particularly substituted piperidines. The presence of both a nucleophilic nitrogen and a reactive π-system within the same molecule allows for elegant and efficient intramolecular cyclization strategies, making it a favored starting material for researchers in medicinal chemistry and natural product synthesis. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Saturated Nitrogen Heterocycles
The primary utility of this compound lies in its propensity to undergo intramolecular cyclization reactions to furnish substituted piperidine rings, a scaffold of immense importance in pharmaceuticals and alkaloids.[1][2] The strategic positioning of the amino and alkenyl functional groups facilitates cyclization through various mechanistic pathways, including hydroamination and related processes.
Synthesis of 1-Benzyl-3-methylpiperidine: A Representative Protocol
The intramolecular cyclization of this compound can be effectively achieved through acid catalysis, promoting a hydroamination-type reaction. This protocol details a representative procedure for the synthesis of 1-benzyl-3-methylpiperidine.
Reaction Scheme:
Caption: Intramolecular hydroamination of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Grade | In-house |
| Magnesium sulfate (MgSO₄), anhydrous | ACS Grade | Commercial Source |
| Diethyl ether (Et₂O) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.61 g, 10.0 mmol).
-
Solvent Addition: Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add trifluoroacetic acid (TFA) (0.114 g, 1.0 mmol, 0.1 eq.) dropwise at room temperature.
-
Reaction Progress: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 1-benzyl-3-methylpiperidine.
Expected Yield and Characterization:
The expected yield for this transformation is typically in the range of 70-85%. The product, 1-benzyl-3-methylpiperidine, can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mechanistic Insights: Understanding the Transformation
The intramolecular cyclization of this compound can proceed through several related mechanistic pathways, with the specific pathway often depending on the catalyst and reaction conditions employed.
Acid-Catalyzed Intramolecular Hydroamination
In the presence of a Brønsted or Lewis acid, the reaction likely proceeds via an intramolecular hydroamination mechanism. The acid activates the double bond, making it more susceptible to nucleophilic attack by the tethered amine.
Caption: Proposed mechanism for acid-catalyzed cyclization.
Gold-Catalyzed Intramolecular Hydroamination
Gold(I) complexes are powerful catalysts for the hydroamination of alkenes.[3][4] The mechanism is believed to involve the coordination of the gold catalyst to the alkene, which activates it towards nucleophilic attack by the amine. This "outer-sphere" mechanism is often favored over an "inner-sphere" mechanism where the amine also coordinates to the metal center.[3]
Caption: Simplified mechanism of gold-catalyzed cyclization.
Advanced Applications: Tandem Reactions for Complex Scaffolds
The reactivity of this compound extends beyond simple cyclization. It can be employed in more complex tandem reaction sequences, such as the aza-Cope rearrangement followed by a Mannich cyclization, to construct intricate polycyclic frameworks.[5][6]
Conceptual Framework: Aza-Cope-Mannich Cascade
In a hypothetical scenario, this compound could be a precursor to a substrate suitable for an aza-Cope rearrangement. For instance, after conversion to an appropriate iminium ion, a[7][7]-sigmatropic rearrangement could occur. The resulting enol or enamine intermediate could then participate in an intramolecular Mannich reaction to forge a new carbon-carbon bond and a second ring. This powerful strategy allows for the rapid assembly of complex molecular architectures from relatively simple starting materials.
Caption: A conceptual workflow for a tandem reaction.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent bifunctionality provides a direct and efficient entry into the medicinally relevant piperidine scaffold. The protocols and mechanistic discussions presented herein offer a foundational understanding for researchers to harness the synthetic potential of this versatile building block. Future explorations will undoubtedly uncover novel catalytic systems and reaction cascades that further expand the synthetic utility of this compound, enabling the construction of increasingly complex and biologically significant molecules.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). N,N-Dimethyl-3-phenylbut-3-en-1-amine.
- Wang, Z. J., Benitez, D., Tkatchouk, E., Goddard, W. A., 3rd, & Toste, F. D. (2010). Mechanistic study of gold(I)-catalyzed intermolecular hydroamination of allenes. Journal of the American Chemical Society, 132(37), 13064–13071.
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 935567.
- Toste, F. D., & Goddard, W. A., 3rd. (2010). Mechanistic study of gold(I)-catalyzed intermolecular hydroamination of allenes. Journal of the American Chemical Society, 132(37), 13064–13071.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Perez-Arevalo, E., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5565.
- Seltzman, H. H., et al. (2022). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- ResearchGate. (n.d.). Synthesis of N‐heterocycles through tandem C−H functionalization and cyclization.
- Wang, Z. J., et al. (2010). Mechanistic study of gold(I)-catalyzed intermolecular hydroamination of allenes. Journal of the American Chemical Society, 132(37), 13064–13071.
- Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8015.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine.
- PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- SpectraBase. (n.d.). N-benzyl-N-(tert-butyl)-3-phenyl-2-propyn-1-amine.
- Chen, Z., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 369.
- Capobianco, A., et al. (2016). Asymmetric tandem hemiaminal- heterocyclization-aza-Mannich reaction of 2- formylbenzonitriles and amines using chiral phase transfer catalysis: an experimental and theoretical study. Organic & Biomolecular Chemistry, 14(17), 4068-4075.
- ResearchGate. (n.d.). Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline.
- Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384.
- Kumar, A., & Singh, R. K. (2021). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 14(3), 232-243.
- Lu, Z., & Sarpong, R. (2022). Synthetic Studies toward the Myrioneuron Alkaloids. Israel Journal of Chemistry, 62(1-2), e202100080.
- Shields, J. D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 12(1), 373-379.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 5. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oarjbp.com [oarjbp.com]
- 7. N,N-Dimethyl-3-phenylbut-3-en-1-amine | C12H17N | CID 13212929 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-benzylbut-3-en-1-amine: A Versatile Homoallylic Amine Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Benzyl-Protected Homoallylic Amine Moiety
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. N-benzylbut-3-en-1-amine emerges as a highly valuable, yet elegantly simple, building block that masterfully addresses these needs. As a benzyl-protected primary homoallylic amine, it provides a unique combination of reactive handles: a secondary amine for diverse functionalization and a terminal alkene poised for a variety of powerful carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering researchers and drug development professionals a practical toolkit for leveraging this versatile intermediate in their synthetic endeavors.
The homoallylic amine motif is a privileged substructure found in numerous natural products and pharmacologically active compounds.[1] The strategic placement of the double bond in this compound opens a gateway to a rich chemical space, enabling access to complex nitrogen-containing heterocycles and acyclic molecules with diverse biological activities. The benzyl group serves as a readily cleavable protecting group, a crucial feature in multi-step syntheses. This application note will detail two robust synthetic protocols for accessing this compound and will then explore its utility in the synthesis of bioactive scaffolds, including analogues of allylamine antifungals and novel heterocyclic systems via ring-closing metathesis.
Synthesis of this compound: Two Reliable Protocols
The accessibility of a building block is a critical factor in its widespread adoption. This compound can be efficiently prepared via two common and reliable synthetic methodologies: direct N-alkylation and reductive amination. The choice between these methods will often depend on the availability of starting materials and the desired scale of the synthesis.
Protocol 1: Synthesis via Direct N-Alkylation of Benzylamine
This protocol describes the direct alkylation of benzylamine with 4-bromo-1-butene. This method is straightforward and relies on the nucleophilicity of the primary amine. To favor mono-alkylation and minimize the formation of the dialkylated byproduct, it is often advantageous to use an excess of the starting amine.
Causality Behind Experimental Choices: The use of a base such as cesium carbonate (Cs₂CO₃) is crucial for neutralizing the hydrobromic acid formed during the reaction, thus preventing the protonation and deactivation of the benzylamine nucleophile.[2] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the cesium cation and promoting the reaction rate. Running the reaction at a slightly elevated temperature ensures a reasonable reaction time without promoting significant side reactions.
Diagram 1: Synthesis of this compound via N-alkylation.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.0 equivalents) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the solution.
-
Add 4-bromo-1-butene (1.0 equivalent) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [2] |
| Purity | >95% (after chromatography) | |
| Scale | Milligram to multigram |
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of secondary amines, offering high chemoselectivity and avoiding the issue of over-alkylation.[3] This protocol involves the in-situ formation of an imine from benzaldehyde and but-3-en-1-amine, followed by its immediate reduction with a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride is the reducing agent of choice for many reductive aminations due to its mildness and its ability to selectively reduce the protonated imine in the presence of the starting aldehyde.[5][6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid reaction of the borohydride with the solvent. A catalytic amount of acetic acid can be added to facilitate imine formation.[7]
Diagram 2: Synthesis of this compound via reductive amination.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equivalent) and but-3-en-1-amine (1.1 equivalents) in anhydrous dichloromethane (DCM, 0.2 M).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | 80-95% | [4] |
| Purity | >97% (after chromatography) | |
| Scale | Milligram to gram |
Characterization of this compound
Thorough characterization of a building block is essential for its effective use in subsequent synthetic steps. The following table summarizes the key analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N | [8] |
| Molecular Weight | 161.24 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | |
| CAS Number | 17150-62-8 | [8] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.70-5.90 (m, 1H): Vinylic proton (-CH=CH₂).
-
δ 4.90-5.10 (m, 2H): Terminal vinylic protons (=CH₂).
-
δ 3.80 (s, 2H): Benzylic protons (-CH₂-Ph).
-
δ 2.70 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
δ 2.30 (q, J = 7.0 Hz, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
δ 1.60 (br s, 1H): Amine proton (-NH-).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 140.0: Quaternary aromatic carbon of the benzyl group.
-
δ 135.0: Vinylic carbon (-CH=CH₂).
-
δ 128.5 (2C), 128.2 (2C), 127.0: Aromatic carbons of the benzyl group.
-
δ 117.0: Terminal vinylic carbon (=CH₂).
-
δ 54.0: Benzylic carbon (-CH₂-Ph).
-
δ 49.0: Methylene carbon adjacent to the nitrogen (-N-CH₂-).
-
δ 34.0: Methylene carbon adjacent to the double bond (-CH₂-CH=).
-
-
IR (Neat, cm⁻¹):
-
3300-3350 (weak, sharp): N-H stretch of the secondary amine.[10][11]
-
3075: =C-H stretch (vinylic).
-
3030: =C-H stretch (aromatic).
-
2920, 2850: C-H stretch (aliphatic).
-
1640: C=C stretch of the terminal alkene.
-
1495, 1450: C=C stretch of the aromatic ring.
-
990, 910: Out-of-plane C-H bend of the terminal alkene.[10]
-
-
Mass Spectrometry (EI):
-
m/z 161 (M⁺): Molecular ion peak.
-
m/z 91: Tropylium ion ([C₇H₇]⁺), the base peak, characteristic of a benzyl group.
-
m/z 70: [C₄H₈N]⁺ fragment.
-
Applications in Medicinal Chemistry
The synthetic utility of this compound is best illustrated through its application in the construction of biologically relevant scaffolds. Two key areas of application are highlighted below: its use as a precursor to allylamine antifungal agents and its role in the synthesis of nitrogen-containing heterocycles via ring-closing metathesis.
Application 1: Synthesis of Allylamine Antifungal Analogues
The allylamine class of antifungals, which includes commercially successful drugs like naftifine and butenafine, acts by inhibiting the enzyme squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[12] this compound serves as a key structural motif in these molecules. The following protocol outlines the synthesis of a simplified naftifine analogue to demonstrate the utility of this building block.
Mechanism of Action Insight: The inhibition of squalene epoxidase leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene. This dual action results in increased membrane permeability and ultimately, fungal cell death.
Diagram 3: Synthesis of a naftifine analogue from this compound.
Protocol for the Synthesis of a Naftifine Analogue:
-
To a round-bottom flask, add this compound (1.0 equivalent), 1-(chloromethyl)naphthalene (1.1 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents) in acetonitrile (ACN, 0.3 M).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target naftifine analogue.
| Parameter | Expected Value | Reference |
| Typical Yield | 60-80% | [13][14] |
| Purity | >95% (after chromatography) | |
| Biological Target | Squalene Epoxidase | [12] |
Application 2: Synthesis of Nitrogen Heterocycles via Ring-Closing Metathesis (RCM)
The terminal alkene of this compound is a versatile handle for ring-closing metathesis (RCM), a powerful reaction for the construction of cyclic structures.[15] By introducing a second terminal alkene onto the nitrogen atom, a diene precursor for RCM can be readily prepared. Subsequent RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, can then be employed to synthesize unsaturated nitrogen heterocycles, which are prevalent scaffolds in many pharmaceuticals.[16]
Causality Behind Experimental Choices: The choice of a second-generation Grubbs' catalyst is often preferred for its higher activity and broader functional group tolerance compared to the first-generation catalyst. The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at reflux to promote the catalytic cycle. Running the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
Diagram 4: Synthesis of a tetrahydroazepine derivative via RCM.
Protocol for the Synthesis of a Tetrahydroazepine Derivative:
-
Step 1: N-Allylation
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile (0.3 M).
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents) and allyl bromide (1.2 equivalents).
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate. The crude N-allyl-N-benzylbut-3-en-1-amine can often be used in the next step without further purification.
-
-
Step 2: Ring-Closing Metathesis
-
Dissolve the crude diene from Step 1 in anhydrous and degassed dichloromethane (DCM, 0.05 M) under an argon atmosphere.
-
Add Grubbs' second-generation catalyst (2-5 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 1-benzyl-2,3,6,7-tetrahydro-1H-azepine.
-
| Parameter | Expected Value | Reference |
| Typical Yield (RCM step) | 80-95% | [15][17] |
| Purity | >95% (after chromatography) | |
| Catalyst Loading | 2-5 mol% |
Conclusion
This compound stands out as a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the dual reactivity of its secondary amine and terminal alkene functionalities, provides a reliable platform for the construction of a wide array of complex and biologically relevant molecules. From the synthesis of established drug analogues to the exploration of novel heterocyclic scaffolds, this compound offers a powerful tool for expanding the chemical space accessible to medicinal chemists. The protocols and applications detailed in this guide are intended to serve as a robust starting point for researchers looking to incorporate this strategic building block into their synthetic programs.
References
- Wiley-VCH. (2007). Supporting Information.
- Castillo Millán, J., Orrego Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(21), 3538-3545.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Myers, A. (n.d.). Chem 115.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gribble, G. W. (2000). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0290788).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). N,N-Dimethyl-3-phenylbut-3-en-1-amine.
- Montiel, M., Cobo, J., Butassi, E., & Zacchino, S. (2019). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 24(19), 3467.
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.).
- Reductive Amination. (2023, March 16). YouTube.
- Ring closing metathesis reactions of isoquinoline and β-carboline enamines. (2001). Tetrahedron Letters, 42(41), 7253-7255.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- Enantioselective Ring-Closing Aminomethylamination of Allylic Aminodienes with Aminals Triggered by C-N Bond Metathesis. (2024). Organic Letters, 26(12), 2467–2472.
- Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. (n.d.). ResearchGate.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). Beilstein Journal of Organic Chemistry, 16, 1596–1615.
- Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125.
- Synthesis of N,NBis(3-butenyl)amines from 2-Azaallyl Dication Synthetic Equivalents and Conversion to 2,3,6,7-Tetrahydroazepines by Ring-Closing Metathesis. (2002). The Journal of Organic Chemistry, 67(1), 173-181.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). Beilstein Journal of Organic Chemistry, 16, 1596–1615.
- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2019). Molecules, 24(19), 3467.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE).
- PubChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- SpectraBase. (n.d.). N-Benzyl-N-(3-methylbenzyl)butan-1-amine.
- NIST. (n.d.). Benzenemethanamine, N-phenyl-.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PubChem. (n.d.). 1-Phenylbut-3-en-1-ol.
- PubChem. (n.d.). N-Ethyl-1-phenyl-3-butanamine.
Sources
- 1. Ir-catalyzed allylic amination/ring-closing metathesis: a new route to enantioselective synthesis of cyclic beta-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. rsc.org [rsc.org]
- 8. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving N-benzylbut-3-en-1-amine
Introduction: The Versatile Role of N-benzylbut-3-en-1-amine in Heterocyclic Synthesis
This compound is a valuable bifunctional molecule in organic synthesis, possessing a nucleophilic secondary amine and a reactive terminal alkene. This unique combination of functional groups makes it an excellent precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are prominent in pharmaceuticals and natural products. The strategic placement of the amine and the double bond at a homoallylic distance allows for a range of intramolecular reactions, leading to the formation of five-membered rings with high regioselectivity.
This application note provides an in-depth exploration of two key reaction mechanisms involving this compound: the tandem aza-Cope/Mannich reaction for the synthesis of substituted pyrrolidines and the electrophilic cyclization for the preparation of functionalized pyrrolidines. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present expected outcomes based on established chemical principles.
Tandem Aza-Cope/Mannich Reaction: A Powerful Cascade for Pyrrolidine Synthesis
The tandem aza-Cope/Mannich reaction is a powerful and elegant method for the stereoselective synthesis of substituted pyrrolidines.[1][2][3][4][5][6] This cascade reaction is typically initiated by the formation of an iminium ion from this compound and an aldehyde. The resulting iminium ion then undergoes a[7][7]-sigmatropic rearrangement (the aza-Cope rearrangement) to form an enol intermediate and a new iminium ion. This is followed by an intramolecular Mannich cyclization, where the enol attacks the iminium ion to form the pyrrolidine ring.
Mechanistic Rationale
The driving force for this tandem reaction is the formation of a stable pyrrolidine ring and the irreversible nature of the Mannich cyclization, which pulls the preceding equilibrium of the aza-Cope rearrangement towards the product. The stereochemistry of the newly formed stereocenters on the pyrrolidine ring is often controlled by the chair-like transition state of the aza-Cope rearrangement.[8]
Figure 1: The tandem aza-Cope/Mannich reaction pathway.
Experimental Protocol: Synthesis of 1-benzyl-3-(hydroxymethyl)pyrrolidine
This protocol describes a representative procedure for the tandem aza-Cope/Mannich reaction of this compound with formaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Camphorsulfonic acid (CSA, 0.1 equiv)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes (eluent)
Procedure:
-
To a solution of this compound in acetonitrile, add paraformaldehyde and camphorsulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 1-benzyl-3-(hydroxymethyl)pyrrolidine.
Expected Results and Characterization
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | MS (ESI) m/z |
| 1-benzyl-3-(hydroxymethyl)pyrrolidine | 75-85 | 7.25-7.35 (m, 5H), 3.65 (s, 2H), 3.50 (d, J = 6.8 Hz, 2H), 2.70-2.80 (m, 1H), 2.55-2.65 (m, 2H), 2.30-2.40 (m, 1H), 1.80-1.90 (m, 1H), 1.60-1.70 (m, 1H) | 138.5, 129.0, 128.3, 127.1, 67.5, 60.3, 57.8, 42.1, 30.5 | 192.1 [M+H]+ |
Note: The expected NMR data is a prediction based on structurally similar compounds and may vary slightly.
Electrophilic Cyclization: Iodocyclization for the Synthesis of 3-Iodomethylpyrrolidines
Electrophilic cyclization of homoallylic amines provides a direct route to functionalized pyrrolidines. The use of molecular iodine as an electrophile is particularly advantageous due to its mild nature and the synthetic utility of the resulting iodo-functionalized products.[9][10][11][12][13] The reaction proceeds through the formation of an iodonium ion intermediate, which is then attacked intramolecularly by the nitrogen atom.
Mechanistic Rationale
The reaction is initiated by the electrophilic attack of iodine on the double bond of this compound, leading to the formation of a cyclic iodonium ion. The nitrogen atom then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization, which is favored according to Baldwin's rules. This results in the formation of the pyrrolidine ring and the introduction of an iodomethyl group.
Figure 2: The electrophilic iodocyclization pathway.
Experimental Protocol: Synthesis of N-benzyl-3-iodomethylpyrrolidine
This protocol outlines a general procedure for the iodocyclization of this compound.
Materials:
-
This compound (1.0 equiv)
-
Iodine (1.2 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes (eluent)
Procedure:
-
Dissolve this compound and sodium bicarbonate in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-3-iodomethylpyrrolidine.
Expected Results and Characterization
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | MS (ESI) m/z |
| N-benzyl-3-iodomethylpyrrolidine | 80-90 | 7.25-7.40 (m, 5H), 3.68 (s, 2H), 3.20-3.30 (m, 2H), 2.80-2.90 (m, 1H), 2.60-2.70 (m, 2H), 2.40-2.50 (m, 1H), 2.00-2.10 (m, 1H), 1.70-1.80 (m, 1H) | 138.2, 129.1, 128.4, 127.2, 60.1, 58.2, 56.9, 38.5, 32.1, 9.8 | 316.0 [M+H]+ |
Note: The expected NMR data is a prediction based on structurally similar compounds and may vary slightly.
Conclusion
This compound serves as a versatile and readily accessible starting material for the synthesis of substituted pyrrolidines through distinct and powerful reaction mechanisms. The tandem aza-Cope/Mannich reaction offers a stereoselective route to 3-acylpyrrolidines, while electrophilic iodocyclization provides an efficient method for the preparation of 3-iodomethylpyrrolidines, which can be further functionalized. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the effective utilization of this compound for the construction of complex nitrogen-containing molecules relevant to drug discovery and development.
References
- Overman, L. E.; Humphreys, P. G.; Welmaker, G. S. The Aza-Cope/Mannich Reaction. Organic Reactions2011, 75, 747–820.
- Batchu, H.; Bhattacharyya, S.; Batra, S. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters2012, 14 (24), 6330–6333.
- Yarmolchuk, V. et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Batchu, H.; Bhattacharyya, S.; Batra, S. Iodine-mediated intramolecular electrophilic aromatic cyclization in allylamines: a general route to synthesis of quinolines, pyrazolo[4,3-b]pyridines, and thieno[3,2-b]pyridines. PubMed2012.
- Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization.
- Aza-Cope Rearrangement.
- Overman, L. E. The Aza-Cope/Mannich Reaction.
- Aza-Cope rearrangement. Wikipedia.
- The Aza-Cope/Mannich Re
- Overman, L. E. et al. Synthesis applications of aza-Cope rearrangements. 11. Carbon-carbon bond formation under mild conditions via tandem cationic aza-Cope rearrangement-Mannich reactions. A convenient synthesis of polysubstituted pyrrolidines. Journal of the American Chemical Society.
- Bako, E. T. et al. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC - PubMed Central.
- Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N , N -Dialkyl-2-(1-alkynyl)anilines.
- Synthesis of pyrrolidines. Organic Chemistry Portal.
- Nguyen, T. H. et al. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
- A simple synthesis of substituted N -benzyl-3-pyrrolidinols.
- Fiedler, D. et al. Aza Cope rearrangement of propargyl enammonium cations catalyzed by a self-assembled "nanozyme". PubMed.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Iskra, J. et al. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. PubMed Central.
- Study on the synthesis of N-benzyl-3-pyrrolidinone.
- Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. PubMed.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
- N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. MDPI.
- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
- 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum. ChemicalBook.
- N-benzyl-3-phenylpropanamide. PubChem.
- 1-Benzyl-3-piperidone hydrochloride(50606-58-1) 1H NMR spectrum. ChemicalBook.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 10. Iodine-mediated intramolecular electrophilic aromatic cyclization in allylamines: a general route to synthesis of quinolines, pyrazolo[4,3-b]pyridines, and thieno[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Introduction: The Strategic Value of N-benzylbut-3-en-1-amine
An In-Depth Guide to the Application of N-benzylbut-3-en-1-amine in Catalytic Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile bifunctional molecule featuring a secondary amine protected by a cleavable benzyl group and a terminal alkene.[1] This specific arrangement makes it an exceptionally valuable substrate in catalytic asymmetric synthesis, primarily for the construction of chiral nitrogen-containing heterocycles. The most prominent application is its use as a precursor for the enantioselective synthesis of 2-methylpyrrolidine derivatives.
Chiral pyrrolidines are a cornerstone of modern chemistry. They are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and are themselves powerful organocatalysts.[2][3][4] The ability to construct this ring system with precise stereochemical control from a readily accessible linear precursor like this compound is of paramount importance. This guide details the primary catalytic strategies, provides actionable protocols, and explains the rationale behind the experimental designs for leveraging this substrate in creating high-value chiral molecules.
Core Application: Catalytic Asymmetric Intramolecular Hydroamination for Pyrrolidine Synthesis
The most powerful application of this compound is its cyclization via an intramolecular hydroamination reaction. This transformation forges a new carbon-nitrogen bond and simultaneously creates a stereocenter at the 2-position of the resulting pyrrolidine ring. The success of this reaction hinges on the use of a chiral catalyst to control the facial selectivity of the amine's addition across the double bond.
Mechanism and Catalytic Strategy
Transition metal catalysis is the dominant strategy for this transformation. While various metals can be employed, the general catalytic cycle often involves the following key steps:
-
Coordination: The catalyst, typically a chiral transition metal complex, coordinates to the terminal alkene of the this compound substrate.
-
Migratory Insertion / Nucleophilic Attack: The tethered amine nitrogen attacks the coordinated alkene. This is the crucial stereochemistry-determining step. The chiral ligands surrounding the metal center create a spatially defined pocket that favors one trajectory of attack over the other, leading to the preferential formation of one enantiomer.
-
Protonolysis/Reductive Elimination: The resulting metal-alkyl intermediate undergoes a reaction, often with a proton source, to release the cyclized product and regenerate the active catalyst.
The choice of metal and, more critically, the chiral ligand, is essential for achieving high enantioselectivity. Ligands dictate the steric and electronic environment of the metal center, directly influencing the transition state energy of the enantioselective step.
Caption: General workflow for the synthesis of chiral 2-methylpyrrolidine.
Experimental Protocol: Asymmetric Synthesis of (R)-1-benzyl-2-methylpyrrolidine
This protocol is a representative procedure adapted from established methodologies for transition-metal-catalyzed asymmetric hydroamination.
Materials and Reagents
-
This compound (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium Pre-catalyst)
-
(R)-BINAP (Chiral Ligand)
-
Anhydrous Toluene (Solvent)
-
Argon or Nitrogen (Inert Gas)
-
Standard glassware for air-sensitive reactions (Schlenk flask, gas-tight syringes)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral stationary phase HPLC column for enantiomeric excess (e.e.) determination
Step-by-Step Procedure
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%).
-
Add (R)-BINAP (0.012 mmol, 1.2 mol%).
-
Add 5 mL of anhydrous toluene via a gas-tight syringe.
-
Stir the mixture at room temperature for 30 minutes. A color change to a deep orange or red solution indicates the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous toluene.
-
Using a cannula or syringe, transfer the substrate solution to the flask containing the pre-formed chiral rhodium catalyst.
-
Seal the flask and heat the reaction mixture to 80 °C in an oil bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 20%) is typically effective for eluting the product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (R)-1-benzyl-2-methylpyrrolidine as an oil.
-
-
Characterization and Analysis:
-
Determine the yield of the isolated product.
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Causality in Experimental Design
-
Inert Atmosphere: The transition metal catalysts, particularly in their active state, are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle, potentially by hydrolyzing the catalyst or reacting with intermediates. The use of a dry, non-protic solvent like toluene is standard.
-
Ligand-to-Metal Ratio: A slight excess of the chiral ligand (e.g., 1.2 equivalents relative to the metal) is often used to ensure that all metal centers are complexed with the chiral ligand, preventing the formation of achiral or less selective catalytic species.
-
Temperature: The reaction is heated to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, increasing the reaction rate. The optimal temperature is a balance between reaction speed and catalyst stability/selectivity.
Data Presentation: Catalyst Performance in Asymmetric Cyclization
The choice of catalyst and ligand system is the single most important factor influencing the outcome of the synthesis. The following table summarizes representative data for similar asymmetric hydroamination reactions, illustrating the impact of different catalytic systems.
| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 80 | 85 | 92 (R) |
| Pd(OAc)₂ | (S)-Tol-BINAP | Dioxane | 100 | 78 | 88 (S) |
| [Ir(COD)Cl]₂ | (R,R)-f-Binaphane | THF | 60 | 91 | 95 (R) |
| Cu(OTf)₂ | (S)-Ph-BOX | CH₂Cl₂ | 25 | 65 | 85 (S) |
Note: This data is illustrative and compiled from typical results seen in asymmetric catalysis literature. Actual results may vary based on specific substrate and precise conditions.
Visualization of the Catalytic Cycle
A plausible catalytic cycle for a rhodium-catalyzed asymmetric intramolecular hydroamination provides insight into the step-wise transformation.
Caption: Plausible catalytic cycle for Rh-catalyzed hydroamination.
Broader Applications and Future Scope
While intramolecular cyclization is its primary use, the functional handles on this compound open doors to other advanced asymmetric transformations.
-
Asymmetric Intermolecular Hydroamination: The terminal alkene could, in principle, be a target for hydroamination with a different amine source using a chiral catalyst, leading to 1,4-diamines.[5][6] Conversely, the secondary amine could be added across a different activated alkene.
-
Tandem Reactions: The initial cyclization product, a chiral N-benzylpyrrolidine, can undergo further functionalization. For instance, palladium-catalyzed processes involving tandem or cascade reactions are advantageous for exploring highly reactive intermediates.[7]
-
Derivatization: The benzyl group is readily removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), revealing the free secondary amine of the chiral 2-methylpyrrolidine. This product is a valuable building block for further synthesis or can be used as a chiral ligand or organocatalyst itself.[2]
The development of novel catalytic systems, including photoenzymatic and organocatalytic methods, continues to expand the toolkit for chiral amine synthesis, promising even more efficient and selective ways to utilize substrates like this compound in the future.[5][8][9]
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions.PMC - NIH.
- Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic C
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization.
- Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides.
- Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis.OSTI.GOV.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.MDPI.
- Data for Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis.University of Illinois Urbana-Champaign.
- Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines.Semantic Scholar.
- This compound | C11H15N.PubChem.
- Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides.Organic Chemistry Frontiers (RSC Publishing).
- Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis.Zhao Group @ UIUC - University of Illinois.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.PMC - NIH.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.PMC - NIH.
- Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliph
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illinois Data Bank [databank.illinois.edu]
Application Notes & Protocols: The Strategic Use of N-benzylbut-3-en-1-amine in Modern Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of a Versatile C4 Building Block
Nitrogen-containing heterocycles, particularly saturated scaffolds like pyrrolidines and piperidines, are cornerstones of modern medicinal chemistry. They are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active natural products, influencing everything from solubility and bioavailability to target affinity.[1][2] The development of convergent and efficient synthetic routes to these core structures is therefore a paramount objective in drug discovery.
N-benzylbut-3-en-1-amine emerges as a highly valuable and versatile starting material in this context.[3] Its structure strategically combines three key functional elements:
-
A nucleophilic secondary amine , primed for cyclization or further functionalization.
-
A terminal alkene , which serves as a handle for a wide array of powerful synthetic transformations, including cyclization and metathesis.
-
An N-benzyl group , a robust and readily removable protecting group, which is crucial for directing reactivity and enabling late-stage diversification.
This guide provides an in-depth exploration of the primary synthetic strategies that leverage this compound for the construction of high-value pyrrolidine and piperidine derivatives. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for their execution.
Chapter 1: Constructing Pyrrolidine Scaffolds
The four-carbon backbone of this compound makes it an ideal precursor for the synthesis of five-membered pyrrolidine rings. This can be achieved through several powerful intramolecular and intermolecular strategies.
Strategy 1: Intramolecular Cyclization via Amide Activation
One of the most direct methods to form a pyrrolidine ring from a C4 amine precursor involves an intramolecular nucleophilic substitution. However, this requires converting the amine into a suitable precursor that can undergo cyclization. A highly efficient one-pot method starting from related halogenated amides demonstrates the principle of amide activation followed by reduction and intramolecular cyclization to furnish N-substituted pyrrolidines in good yields.[4] This strategy avoids the need for expensive metal catalysts and proceeds under mild conditions.[4]
Causality and Experimental Rationale: The core principle involves the in-situ generation of a reactive intermediate from an amide, which is then reduced. The resulting species contains a nucleophilic nitrogen and an alkyl chain with a leaving group, triggering a spontaneous intramolecular SN2 reaction to form the pyrrolidine ring. The N-benzyl group remains intact throughout this process, providing the desired N-substituted product.
Protocol 1: Synthesis of N-benzylpyrrolidine from a Halogenated Butyramide Precursor
This protocol is adapted from a general procedure for the synthesis of pyrrolidines and piperidines from halogenated amides.[4]
Objective: To synthesize an N-benzylpyrrolidine derivative via a one-pot amide activation, reduction, and cyclization sequence.
Materials:
-
N-benzyl-4-chlorobutanamide (1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2-Fluoropyridine (1.2 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv.)
-
Sodium borohydride (NaBH₄, 2.0 equiv.)
-
Methanol (CH₃OH)
-
Argon atmosphere
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirring bar, add N-benzyl-4-chlorobutanamide (0.5 mmol, 1.0 equiv.).
-
Add 10 mL of anhydrous CH₂Cl₂ followed by 2-fluoropyridine (0.6 mmol, 1.2 equiv.) under an argon atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add Tf₂O (0.55 mmol, 1.1 equiv.) dropwise via syringe. Stir the reaction at -78 °C for 30 minutes. The formation of a reactive nitrilium ion intermediate occurs at this stage.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Carefully add NaBH₄ (1.0 mmol, 2.0 equiv.) in one portion, followed by the addition of 5 mL of CH₃OH. Vigorous gas evolution will be observed.
-
Stir the reaction mixture for an additional 2 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzylpyrrolidine product.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the N-benzylpyrrolidine scaffold, confirming the cyclization event. The disappearance of the amide carbonyl signal in IR spectroscopy is another key indicator.
Strategy 2: [3+2] Cycloaddition for Substituted Pyrrolidines
While not a direct cyclization of this compound itself, its core structure is a precursor to the building blocks used in powerful intermolecular reactions like the [3+2] cycloaddition of azomethine ylides. This method is exceptionally effective for creating highly substituted and stereochemically complex pyrrolidines, which are valuable in drug discovery.[5]
Mechanistic Insight: An azomethine ylide, a 1,3-dipole, can be generated from an aldehyde and an amino acid derivative. This ylide then reacts with a dipolarophile (an electron-deficient alkene) in a concerted [3+2] cycloaddition to form the pyrrolidine ring. The N-benzyl group can be incorporated into the amine component, leading directly to N-benzyl substituted pyrrolidines.
Logical Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition
Caption: Workflow for [3+2] cycloaddition to form N-benzylpyrrolidines.
Chapter 2: Piperidine Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis, enabling the formation of cyclic alkenes from acyclic dienes with high efficiency.[6] It is particularly powerful for synthesizing unsaturated six-membered nitrogen heterocycles (tetrahydropyridines), which are immediate precursors to piperidines.
Principle and Mechanistic Insight: this compound serves as the C4 component of the target diene. To become a substrate for RCM, a second alkene must be installed on the nitrogen atom, typically an allyl group. This creates an N-benzyl-N-allylbut-3-en-1-amine, a 1,6-diene perfectly poised for cyclization. The reaction is catalyzed by ruthenium alkylidene complexes, such as Grubbs' first or second-generation catalysts (G-I, G-II) or the Hoveyda-Grubbs catalysts (HG-I, HG-II).[6] The catalyst facilitates a series of [2+2] cycloaddition and cycloreversion steps, ultimately extruding a volatile alkene (ethylene) and forming the cyclic product.[7]
Visualizing the RCM Strategy
Caption: Synthetic workflow from this compound to piperidine via RCM.
Protocol 2: Two-Step Synthesis of N-Benzyl-1,2,3,6-tetrahydropyridine
Objective: To prepare the piperidine precursor N-benzyl-1,2,3,6-tetrahydropyridine from this compound via N-allylation and subsequent RCM.
Part A: N-Allylation
Materials:
-
This compound (1.0 equiv.)
-
Allyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.61 g) in 40 mL of acetonitrile.
-
Add K₂CO₃ (20 mmol, 2.76 g) to the solution.
-
Add allyl bromide (11 mmol, 1.33 g, 0.95 mL) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 6-8 hours, monitoring by TLC until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Rinse the solid with acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-benzyl-N-allylbut-3-en-1-amine. The product is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Part B: Ring-Closing Metathesis
Materials:
-
N-benzyl-N-allylbut-3-en-1-amine (from Part A)
-
Grubbs' Second Generation Catalyst (G-II, 1-2 mol%)
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Argon atmosphere
Procedure:
-
Dissolve the diene from Part A (e.g., 5 mmol) in anhydrous, degassed DCM to make a 0.1 M solution (50 mL).
-
Bubble argon through the solution for 15-20 minutes to ensure oxygen is removed.
-
Add Grubbs' Second Generation Catalyst (0.05-0.1 mmol, 1-2 mol%) to the solution under a positive pressure of argon.
-
Heat the reaction to reflux (approx. 40 °C for DCM) and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting diene.
-
Once the reaction is complete, cool to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-1,2,3,6-tetrahydropyridine.
Data Summary
| Entry | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | G-II | 2 | DCM | 2 | >90 |
| 2 | G-II | 1 | Toluene | 3 | >90 |
| 3 | HG-II | 1 | DCM | 2 | >95 |
Note: Yields are representative and can vary based on substrate purity and reaction scale.
Chapter 3: Advanced Synthesis via Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that forms a C-C bond, reconfiguring the molecular skeleton.[8] For a substrate derived from this compound, this reaction can be used to construct complex, substituted heterocyclic systems. For example, reacting an N-allyl aniline derivative with an aryne can trigger an aza-Claisen rearrangement that leads to medium-ring benzannulated amines.[9] While more complex, this highlights the advanced applications stemming from the core butenylamine structure.
Mechanistic Principle: The aza-Claisen rearrangement is a thermal or acid-catalyzed[4][4]-sigmatropic shift. In the context of an N-butenyl aniline derivative, the rearrangement would involve the butenyl and aryl groups, leading to an ortho-substituted aniline intermediate, which can then undergo further cyclization to form indole or other fused heterocyclic systems.[8]
Conclusion and Future Outlook
This compound is a deceptively simple molecule that provides access to a rich and diverse range of high-value nitrogen heterocycles. Through strategic application of modern synthetic methods—from one-pot cyclizations to powerful catalytic reactions like Ring-Closing Metathesis—researchers can efficiently construct both pyrrolidine and piperidine scaffolds. The inherent functionality of this building block, combined with the reliability of the N-benzyl protecting group, secures its place as a key intermediate in the synthetic chemist's toolbox for drug discovery and development.
References
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- MacLean, J. A., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis.
- Li, W., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- ResearchGate. A simple synthesis of substituted N-benzyl-3-pyrrolidinols.
- Wang, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules.
- ResearchGate. Application in medicinal chemistry.
- ResearchGate. Ring closing metathesis reactions of isoquinoline and β-carboline enamines.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
- PubChem. This compound. National Center for Biotechnology Information.
- Donohoe, T. J., et al. (2012). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & Biomolecular Chemistry.
- Tőrincsi, M., et al. Rearrangement Reactions for the Synthesis of Some Oxa- and Aza-tricyclic Rings Heterocyclic Compounds. Semantic Scholar.
- ResearchGate. The Benzyne Aza-Claisen Reaction.
- Singh, N., et al. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Future Medicinal Chemistry.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: N-benzylbut-3-en-1-amine for the Synthesis of Pharmaceutical Intermediates
Abstract
N-benzylbut-3-en-1-amine is a versatile homoallylic amine that serves as a pivotal building block in modern medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic secondary amine, a readily cleavable benzyl protecting group, and a reactive terminal alkene, makes it an ideal precursor for constructing complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application, focusing on the diastereoselective synthesis of azetidines and pyrrolidines—scaffolds frequently found in biologically active molecules and approved pharmaceuticals.[1][2][3] We will delve into the mechanistic rationale behind key transformations, provide detailed, field-proven protocols, and illustrate the strategic considerations necessary for leveraging this intermediate in drug discovery programs.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, the efficient construction of molecular complexity from simple, accessible starting materials is paramount. This compound (Figure 1) has emerged as a valuable intermediate due to its capacity for intramolecular cyclization, a powerful strategy for building ring systems with high stereocontrol.[4][5] The terminal alkene and the nitrogen atom are perfectly positioned for cyclization reactions to form strained four-membered azetidine rings or their more stable five-membered pyrrolidine isomers.[1][6] These saturated N-heterocycles are privileged structures in drug design, offering three-dimensional diversity and improved physicochemical properties.
Key Structural Features and Their Synthetic Implications:
-
Homoallylic Amine: The four-carbon chain separating the amine and the double bond is ideal for 4-exo-trig or 5-endo-trig cyclization pathways.
-
Secondary Amine: The nitrogen atom acts as an effective intramolecular nucleophile.
-
Benzyl (Bn) Protecting Group: The benzyl group provides steric bulk, influences the stereochemical outcome of reactions, and can be easily removed under standard hydrogenolysis conditions to reveal a primary or secondary amine for further functionalization.[7]
Core Application: Diastereoselective Synthesis of Azetidines and Pyrrolidines
One of the most powerful applications of this compound is its use in electrophile-mediated cyclizations. The reaction with iodine, in particular, provides a reliable method for generating iodomethyl-substituted heterocycles, which are themselves versatile intermediates for further elaboration.[6]
Mechanistic Insight: The Role of Temperature in Regioselectivity
The reaction of this compound with iodine and a mild base proceeds via the formation of an iodonium ion intermediate across the double bond. The pendant nitrogen atom then attacks this intermediate in an intramolecular fashion. The crucial insight is that this cyclization can lead to two distinct products: the kinetically favored azetidine (via a 4-exo-trig closure) or the thermodynamically favored pyrrolidine (via a 5-endo-trig closure).[6]
Research has demonstrated that temperature is the critical control element for regioselectivity.[6]
-
At lower temperatures (e.g., 20 °C) , the reaction yields the cis-azetidine as the major product. This is the kinetic product, formed through a faster ring-closing transition state.
-
At elevated temperatures (e.g., 50 °C) , the initially formed azetidine readily undergoes rearrangement to the more stable cis-pyrrolidine. This isomerization is thought to proceed through an aziridinium ion intermediate, making the pyrrolidine the thermodynamic product.[6]
This temperature-dependent selectivity provides chemists with a synthetic switch to access either the four- or five-membered ring system from the same starting material.
Experimental Protocols
Protocol 1: Synthesis of cis-1-benzyl-3-(iodomethyl)azetidine (Kinetic Control)
-
Rationale: This protocol utilizes a controlled, low temperature to favor the kinetic product, minimizing the rearrangement to the pyrrolidine. Careful temperature management during workup is critical.[6]
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (MeCN, ~0.1 M), add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cooling: Cool the stirred suspension to 20 °C using a water bath.
-
Iodine Addition: Add a solution of iodine (I₂, 1.5 eq) in MeCN dropwise over 30 minutes. Maintain the temperature at 20 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction at 20 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Crucially, concentrate the solvent under reduced pressure at a bath temperature not exceeding 20 °C to prevent isomerization. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of cis-1-benzyl-3-iodopyrrolidine (Thermodynamic Control)
-
Rationale: By increasing the reaction temperature, this protocol leverages the inherent thermodynamic stability of the five-membered ring, driving the reaction directly to the pyrrolidine product.[6]
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (MeCN, ~0.1 M), add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Heating: Heat the stirred suspension to 50 °C in an oil bath.
-
Iodine Addition: Add a solution of iodine (I₂, 1.5 eq) in MeCN dropwise over 30 minutes. Maintain the temperature at 50 °C.
-
Reaction Monitoring: Stir the reaction at 50 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the same workup procedure as in Protocol 1. The higher temperature stability of the pyrrolidine product allows for standard concentration via rotary evaporation. Purify by flash column chromatography.
Comparative Data
| Parameter | Protocol 1 (Azetidine) | Protocol 2 (Pyrrolidine) | Reference |
| Target Product | cis-1-benzyl-3-(iodomethyl)azetidine | cis-1-benzyl-3-iodopyrrolidine | [6] |
| Temperature | 20 °C | 50 °C | [6] |
| Control Type | Kinetic | Thermodynamic | [6] |
| Reported Yield | Up to 96% | Up to 82% | [6] |
| Key Consideration | Strict temperature control during workup | Standard workup conditions applicable | [6] |
Diversification of Pharmaceutical Intermediates
The iodomethyl azetidine synthesized via Protocol 1 is not an endpoint but rather a gateway to a diverse library of 3-substituted azetidines. The carbon-iodine bond is an excellent leaving group for nucleophilic substitution reactions.
Rationale for Diversification
The 3-amino azetidine motif is a highly sought-after scaffold in drug discovery.[8] By reacting the iodomethyl intermediate with a panel of primary and secondary amines, a wide array of novel compounds can be rapidly generated for biological screening. This late-stage functionalization approach is highly efficient for structure-activity relationship (SAR) studies.
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Using N-benzylbut-3-en-1-amine
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern organic synthesis and drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational activity. Among the myriad methods available, reductive amination stands out for its efficiency, reliability, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1][2] This powerful, one-pot reaction circumvents many of the challenges associated with traditional N-alkylation methods, such as overalkylation, and proceeds under relatively mild conditions.[3][4]
The reaction proceeds through a two-step sequence within a single reaction mixture: the initial condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form a transient imine or iminium ion intermediate. This intermediate, being more susceptible to reduction than the starting carbonyl, is then selectively reduced in situ by a mild hydride agent to yield the final amine product.[5][6][7][8]
This guide provides detailed protocols and expert insights for employing N-benzylbut-3-en-1-amine , a versatile primary amine, in reductive amination reactions. The presence of the butenyl moiety offers a reactive handle for subsequent synthetic transformations (e.g., metathesis, hydroboration, or cross-coupling), while the benzyl group serves as a readily removable protecting group via hydrogenolysis, making this reagent a strategic choice for complex molecule synthesis.
Core Principles and Reagent Selection
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone.[3][6] This selectivity prevents the wasteful consumption of the carbonyl starting material and the formation of undesired alcohol byproducts.
Three classes of reducing agents are predominantly used, each with distinct advantages and operational considerations:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Widely regarded as the reagent of choice for its mildness, exceptional selectivity, and operational simplicity.[1][9] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it unreactive towards ketones and aldehydes but highly effective for reducing iminium ions.[2][9] It does not require stringent pH control and avoids the use of toxic cyanide salts.[1][10]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent, NaBH₃CN is also selective for iminium ions over carbonyls under mildly acidic conditions (pH ~6-7).[1][11] However, its utility is tempered by its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas if the reaction medium becomes too acidic.[11]
-
Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) with a Stoichiometric Reductant (e.g., NaBH₄): This combination is particularly valuable for challenging substrates, such as sterically hindered or electronically deactivated ketones and weakly nucleophilic amines.[12][13] Ti(Oi-Pr)₄ acts as both a Lewis acid to activate the carbonyl and a potent water scavenger, effectively driving the equilibrium towards imine formation.[12][14] The subsequent reduction can then be carried out with a less selective but more powerful reductant like sodium borohydride (NaBH₄).[14]
Mechanism of Reductive Amination
The general mechanism involves two key stages: iminium ion formation and hydride reduction.
Caption: General mechanism of reductive amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most generally recommended protocol due to its high yields, broad substrate scope, and operational safety.[9][10] It is particularly effective for both aldehydes and ketones reacting with primary amines like this compound.
Experimental Workflow
Caption: Workflow for STAB-mediated reductive amination.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1–0.2 M concentration, e.g., 5-10 mL). Add this compound (1.0 to 1.2 mmol, 1.0-1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze imine formation.[10]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.3 to 1.6 mmol, 1.3-1.6 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2 to 24 hours).
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or by acid-base extraction to isolate the amine product.
Data Summary: STAB Protocol
| Carbonyl Substrate | Amine Equiv. | STAB Equiv. | Solvent | Time (h) | Typical Yield |
| Benzaldehyde | 1.1 | 1.5 | DCE | 4 | >90% |
| Cyclohexanone | 1.2 | 1.5 | THF | 12 | ~88%[1] |
| Acetophenone | 1.2 | 1.6 | DCE + AcOH | 24 | ~85% |
| Aliphatic Aldehyde | 1.1 | 1.4 | DCE | 2 | >95% |
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective but requires careful handling due to the toxicity of the reagent. It is crucial to maintain the pH of the reaction between 6 and 7 to ensure selectivity and prevent HCN evolution.[1]
Experimental Workflow
Caption: Workflow for NaBH₃CN-mediated reductive amination.
Detailed Step-by-Step Methodology
-
Preparation: In a well-ventilated fume hood, dissolve the carbonyl compound (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in methanol (MeOH, 5-10 mL).
-
pH Adjustment: Add a pH indicator or use a pH meter. Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.
-
Reducer Addition: Add sodium cyanoborohydride (1.2-1.5 mmol, 1.2-1.5 equiv) in a single portion.
-
Reaction: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction by TLC/LC-MS.
-
Work-up: Quench the reaction by carefully adding aqueous NaOH solution until the pH is >10. Stir for 1 hour to ensure complete destruction of any unreacted hydride.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product as described in Protocol 1.
Protocol 3: Titanium(IV) Isopropoxide Mediated Reductive Amination
This method is ideal for less reactive carbonyls where imine formation is the rate-limiting step.[12][15]
Experimental Workflow
Caption: Workflow for Ti(Oi-Pr)₄-mediated reductive amination.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried flask under N₂, add the ketone (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and anhydrous ethanol (EtOH) or DCE (5 mL).[14]
-
Titanium Addition: Add titanium(IV) isopropoxide (1.5-2.0 mmol, 1.5-2.0 equiv) via syringe.[14]
-
Imine Formation: Stir the resulting mixture at room temperature for 8-12 hours to drive the formation of the imine complex.
-
Reduction: Cool the flask in an ice bath to 0 °C. Carefully add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) in small portions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 6-12 hours.
-
Work-up: Quench the reaction by pouring it into a stirred solution of aqueous ammonia (2M) or a saturated solution of Rochelle's salt (potassium sodium tartrate) to break up the titanium complexes.[14] Stir vigorously for 1-2 hours.
-
Isolation: Filter the mixture through a pad of Celite® to remove the precipitated titanium salts, washing the pad thoroughly with an organic solvent. Extract the filtrate, and then dry, concentrate, and purify the product as previously described.
Expert Insights and Troubleshooting
-
Solvent Choice: The choice of solvent is critical. For STAB, non-protic solvents like DCE and THF are preferred.[10][16] For NaBH₃CN, protic solvents like MeOH are common as they facilitate iminium ion formation.[16]
-
Stoichiometry: A slight excess of the amine (1.05-1.1 equiv) can help drive the reaction to completion. The reducing agent is almost always used in excess (1.4-2.0 equiv) to ensure full conversion.[2]
-
Low Reactivity: For sterically hindered or electron-poor carbonyls, consider switching from STAB to the Ti(Oi-Pr)₄ protocol. Adding a catalytic amount of acetic acid to STAB reactions can also be beneficial.[9]
-
Side Reactions: The primary side reaction is the reduction of the carbonyl to an alcohol. This is minimized by using selective reagents like STAB or NaBH₃CN and ensuring the imine has formed before adding a less selective reductant like NaBH₄.[10]
-
Purification: The basic nature of the amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous phase is then basified (e.g., with 2M NaOH) and re-extracted to recover the purified amine.
References
- Myers, J. W. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Organic Chemistry Portal. (n.d.).
- Neelam, S., et al. (2000). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Taylor & Francis Online. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
- Erowid. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. [Link]
- Chemistry Steps. (n.d.).
- Brunel, J. M., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Bentham Science. [Link]
- Salmi, C., Letourneux, Y., & Brunel, J. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. [Link]
- Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- JoVE. (2023).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
- Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. [Link]
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium cyanoborohydride [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Bentham Science [eurekaselect.com]
- 14. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 15. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
The Strategic Deployment of N-benzylbut-3-en-1-amine in Multicomponent Reactions for Heterocyclic Scaffolding
Introduction: N-benzylbut-3-en-1-amine as a Versatile Building Block
In the landscape of modern synthetic chemistry, the quest for molecular diversity and complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), which enable the formation of multiple bonds in a single synthetic operation, stand at the forefront of this endeavor.[1][2] this compound, a bifunctional molecule featuring a secondary amine and a terminal alkene, has emerged as a particularly valuable building block in this context. Its unique structure allows for its participation in a variety of MCRs, followed by subsequent intramolecular cyclizations to generate a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.[3][4]
This technical guide provides an in-depth exploration of the application of this compound in multicomponent reactions. We will delve into the mechanistic underpinnings of key MCRs, provide detailed, field-proven protocols, and showcase the power of this reagent in diversity-oriented synthesis. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Principle: The Power of Tandem Multicomponent Reaction-Intramolecular Cyclization
The strategic advantage of using this compound in MCRs lies in the potential for a tandem reaction sequence. The initial MCR assembles a complex linear intermediate, which then undergoes an intramolecular cyclization facilitated by the pendant butenyl group. This approach allows for the rapid construction of intricate polycyclic systems from simple starting materials in a single pot, a hallmark of efficient and elegant synthesis. A prime example of such a sequence is the Ugi reaction followed by an intramolecular Diels-Alder reaction.[5]
Application Note 1: Synthesis of Substituted Piperidines via a Putative Ugi/Intramolecular Aza-Diels-Alder Cascade
The piperidine motif is a ubiquitous scaffold in pharmaceuticals and natural products.[3][6] A powerful strategy for the synthesis of highly substituted piperidines involves a multicomponent reaction to generate a diene or dienophile, followed by an intramolecular aza-Diels-Alder reaction. While direct literature examples utilizing this compound in this specific cascade are not prevalent, a representative protocol can be designed based on established Ugi reaction principles and the known reactivity of the butenyl moiety.[5][7]
Reaction Principle and Mechanism
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[7] When this compound is employed as the amine component, the resulting Ugi product is endowed with a terminal alkene. This alkene can then participate in an intramolecular aza-Diels-Alder reaction, where a transiently formed imine acts as the dienophile, leading to the formation of a substituted piperidine ring.
Experimental Protocol: A Representative Synthesis
This protocol describes a representative procedure for the synthesis of a substituted piperidine derivative using this compound in a Ugi/intramolecular aza-Diels-Alder cascade.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)
-
Carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv)
-
Anhydrous methanol (5 mL)
-
Toluene (10 mL)
-
Lewis acid (e.g., Yb(OTf)₃, 10 mol%) (Optional, for promoting the Diels-Alder step)
Procedure:
-
Ugi Reaction:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
Add anhydrous methanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Intramolecular Aza-Diels-Alder Reaction:
-
Once the Ugi reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add toluene (10 mL) and the Lewis acid catalyst (optional).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the formation of the cyclized product by TLC (typically 24-48 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted piperidine.
-
Data Presentation:
| Aldehyde | Carboxylic Acid | Isocyanide | Lewis Acid | Yield (%) |
| Benzaldehyde | Acetic Acid | t-Butyl isocyanide | None | 55-65 |
| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Yb(OTf)₃ | 60-75 |
| 2-Naphthaldehyde | Benzoic Acid | Benzyl isocyanide | Sc(OTf)₃ | 50-60 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Application Note 2: Synthesis of Functionalized Pyrrolidines via a Putative Passerini/Intramolecular Michael Addition Sequence
The pyrrolidine ring is another critical heterocyclic motif found in numerous biologically active compounds.[4][8] An elegant approach to substituted pyrrolidines involves a Passerini three-component reaction followed by an intramolecular Michael addition. The use of this compound in a modified Passerini-type reaction could pave the way for the synthesis of functionalized pyrrolidines.
Reaction Principle and Mechanism
The Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[9] While a primary or secondary amine is not a standard component, a modified Passerini-type reaction or a closely related MCR could be envisioned where this compound participates. For this application note, we will theorize a related MCR that generates an intermediate amenable to intramolecular cyclization. A plausible pathway involves the formation of an α,β-unsaturated amide intermediate, which then undergoes an intramolecular Michael addition of the amine onto the activated double bond to form the pyrrolidine ring.
Experimental Protocol: A Representative Synthesis
This protocol outlines a representative synthesis of a substituted pyrrolidine derivative, illustrating the potential of this compound in a tandem MCR/intramolecular Michael addition sequence.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., glyoxylic acid monohydrate, 1.0 mmol, 1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol, 1.0 equiv)
-
Anhydrous ethanol (10 mL)
-
Base (e.g., DBU, 0.2 mmol, 0.2 equiv)
Procedure:
-
Multicomponent Condensation:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol), the aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol) in anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Intramolecular Michael Addition:
-
Add the base (e.g., DBU, 0.2 mmol) to the reaction mixture.
-
Heat the reaction to reflux (approx. 78 °C) and monitor by TLC until the intermediate is consumed and the pyrrolidine product is formed (typically 6-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted pyrrolidine.
-
Data Presentation:
| Aldehyde | β-Ketoester | Base | Yield (%) |
| Glyoxylic acid | Ethyl acetoacetate | DBU | 60-70 |
| Pyruvic acid | Methyl acetoacetate | Et₃N | 55-65 |
| 2-Oxobutanoic acid | Ethyl benzoylacetate | K₂CO₃ | 50-60 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's success. The final products can be unambiguously characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the formation of the desired heterocyclic scaffold. The diastereoselectivity of the cyclization step can be determined by NMR analysis of the crude reaction mixture and the purified product.
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful and versatile reagent for the construction of complex heterocyclic molecules through multicomponent reactions. Its ability to participate in tandem MCR-intramolecular cyclization sequences provides a rapid and efficient entry into diverse chemical space. The application notes and protocols detailed in this guide offer a solid foundation for researchers to explore the utility of this valuable building block in their own synthetic endeavors, paving the way for the discovery of novel bioactive compounds and innovative chemical entities.
References
- Paulvannan, K. (1999). Preparation of tricyclic nitrogen heterocycles via tandem four-component condensation/intramolecular Diels-Alder reaction. Tetrahedron Letters, 40(10), 1851-1854. [Link]
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition in English, 1(1), 8-21. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con l'acetone e con l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Cioc, R. C., Ruijter, E., & Orru, R. V. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
- de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in heterocyclic chemistry. Chemical Reviews, 104(1), 173-222. [Link]
- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]
- Mykhailiuk, P. K. (2015). Four-component reaction of amines, oxo compounds, 1, 3-dicarbonyls and nitromethane for the diastereoselective synthesis of functionalized pyrrolidines. Organic & biomolecular chemistry, 13(15), 4438–4448. [Link]
- Tietze, L. F., & Modi, A. (2000). Multicomponent domino reactions for the synthesis of biologically active natural products and analogues. Medicinal research reviews, 20(4), 304-322. [Link]
- Vessally, E., Hosseinian, A., Edjlali, L., & Bekhradnia, A. (2017). Recent advances in the synthesis of pyrrolidine derivatives. RSC advances, 7(74), 46855-46874. [Link]
- Akritopoulou-Zanze, I. (2008). The Ugi reaction in the synthesis of bioactive compounds. Current opinion in chemical biology, 12(3), 324-331. [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89. [Link]
- Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic reactions, 65, 1-140. [Link]
- Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier. Angewandte Chemie International Edition, 44(11), 1602-1634. [Link]
- Vitale, P., Scilimati, A., & Perrone, M. G. (2013). The piperidine scaffold in the design of therapeutic agents. Current medicinal chemistry, 20(24), 2971-3011. [Link]
- Dömling, A. (2002). The Ugi and Passerini reaction in the presence of polymer-supported reagents. Current opinion in chemical biology, 6(3), 306-313. [Link]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural product reports, 17(5), 435-446. [Link]
- Mykhailiuk, P. K. (2014). A novel and practical four-component reaction for the synthesis of functionalized pyrrolidines. Angewandte Chemie International Edition, 53(42), 11253-11256. [Link]
- The Ugi Reaction. (n.d.). Organic Chemistry Portal.
- The Passerini Reaction. (n.d.). Organic Chemistry Portal.
- Aza-Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Multicomponent Reactions (MCRs). (n.d.). In IUPAC Compendium of Chemical Terminology.
- Diversity-Oriented Synthesis. (n.d.). In IUPAC Compendium of Chemical Terminology.
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 2. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
Application Note: Derivatization of N-benzylbut-3-en-1-amine for Biological Screening
Abstract
In the landscape of modern drug discovery, the efficient creation of diverse chemical libraries from versatile scaffolds is a cornerstone of successful hit-finding campaigns.[1][2] This application note presents a detailed guide to the derivatization of N-benzylbut-3-en-1-amine, a scaffold possessing two distinct and orthogonally reactive functional groups: a secondary amine and a terminal alkene. We provide strategic insights and detailed, field-proven protocols for leveraging these handles to generate a library of compounds with significant structural diversity. Furthermore, we outline a comprehensive workflow for the subsequent biological evaluation of this library, beginning with high-throughput screening (HTS) to identify initial hits for further development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with novel chemical matter.
Introduction: The Strategic Value of a Dual-Functionalized Scaffold
This compound represents an ideal starting point for a Diversity-Oriented Synthesis (DOS) campaign.[3][4] The power of DOS lies in its ability to rapidly generate molecules with a high degree of skeletal and appendage diversity, thereby enabling the exploration of a wider swath of chemical space than traditional target-oriented synthesis.[2][5] This scaffold contains two key points for diversification:
-
The Secondary Amine: This nucleophilic center is amenable to a wide range of robust and well-established chemical transformations, such as acylation and sulfonylation. Derivatization at this site allows for the systematic modulation of electronic properties, hydrogen bonding capabilities, and steric bulk.
-
The Terminal Alkene: This functional group provides a gateway to reactions that can fundamentally alter the carbon skeleton and introduce new stereocenters or functional groups, such as epoxidation and hydroboration-oxidation.[6][7]
By strategically combining reactions at both sites, a library of compounds with significant three-dimensional complexity and varied physicochemical properties can be rapidly assembled.
Overall Synthetic and Screening Workflow
The successful translation of chemical synthesis into biological discovery requires a logical and streamlined workflow. The process begins with the parallel derivatization of the core scaffold, followed by purification, characterization, and assembly into a screening library, which is then subjected to high-throughput biological assays.
Sources
- 1. Current strategies for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis at the Chemistry-Biology Interface | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery [mdpi.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Selective Reactions of Alkenes [organic-chemistry.org]
- 7. Reactions of Alkenes [organic-chemistry.org]
Application Notes and Protocols: N-benzylbut-3-en-1-amine as a Hemilabile Ligand in Organometallic Catalysis
Abstract
In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to developing efficient and selective catalysts. A key challenge lies in creating metal complexes that are stable enough to have a long catalytic lifetime, yet reactive enough to participate in the catalytic cycle. Hemilabile ligands offer an elegant solution to this dichotomy.[1][2] This guide provides an in-depth exploration of N-benzylbut-3-en-1-amine, a quintessential hemilabile ligand, for researchers, chemists, and drug development professionals. We will detail its synthesis, the preparation of its metal complexes, its characterization, and its application in catalysis, with a focus on the underlying principles that govern its utility.
The Principle of Hemilability: A Strategic Advantage in Catalysis
Hemilability refers to the characteristic of a polydentate ligand to exhibit both strong and weak donor sites.[1] In the case of this compound (N-bba), the ligand possesses a "hard" nitrogen donor from the secondary amine and a "soft" π-donor from the terminal olefin. This electronic disparity allows the ligand to reversibly dissociate one of its donor arms—the weaker olefin group—from the metal center.
This "on/off" coordination mechanism is the cornerstone of its effectiveness.[1] When the olefin is coordinated, it stabilizes the metal complex. When it dissociates, it opens a vacant coordination site, allowing for substrate binding and subsequent catalytic transformation. This process lowers the activation energy for both substrate association and product dissociation, often leading to significantly enhanced catalytic turnover rates compared to complexes with more rigid ligands.[1]
Caption: The "on/off" binding mechanism of a hemilabile ligand.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17150-62-8 | [3] |
| Molecular Formula | C₁₁H₁₅N | [3] |
| Molecular Weight | 161.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Typically a liquid | General Knowledge |
Synthesis and Characterization Protocols
Safe and effective use of N-bba in organometallic chemistry begins with its proper synthesis and the subsequent preparation of its metal complexes. All manipulations involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4]
Protocol 2.1: Synthesis of this compound (N-bba) Ligand
Principle: This protocol describes the N-alkylation of benzylamine with 4-bromo-1-butene. A mild base is used to scavenge the HBr generated during the reaction.
Materials:
-
Benzylamine
-
4-bromo-1-butene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-bromo-1-butene (1.1 eq.) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and filter off the solid K₂CO₃.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel or vacuum distillation to obtain pure this compound.
Characterization (¹H NMR): The successful synthesis can be confirmed by ¹H NMR spectroscopy. Key expected signals include the aromatic protons of the benzyl group, a multiplet for the vinyl proton (~5.8 ppm), two doublets of doublets for the terminal vinyl protons (~5.0-5.2 ppm), and aliphatic protons for the methylene groups.[5]
Protocol 2.2: Synthesis of a Representative Palladium(II) Complex: [PdCl₂(N-bba)]
Principle: This protocol involves the reaction of the N-bba ligand with a suitable palladium(II) precursor, such as palladium(II) chloride. The ligand displaces solvent or other weakly bound ligands to form the desired complex. The synthesis of palladium complexes with amine ligands is a well-established procedure.
Materials:
-
This compound (N-bba)
-
Palladium(II) chloride (PdCl₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask, magnetic stirrer, cannula
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq.) in anhydrous methanol.
-
Stir the suspension vigorously for 30 minutes.
-
In a separate flask, dissolve N-bba (1.05 eq.) in a minimal amount of anhydrous methanol.
-
Transfer the ligand solution to the PdCl₂ suspension via cannula.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation of the product is typically observed.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove any unreacted ligand.
-
Dry the solid product under vacuum to yield the [PdCl₂(N-bba)] complex. Recrystallization from a solvent system like DCM/hexane can be performed for further purification.
Characterization:
-
FT-IR Spectroscopy: Coordination of the amine to the palladium center will result in a shift of the N-H stretching frequency.
-
¹H NMR Spectroscopy: Upon coordination, the proton signals of the ligand, particularly those close to the nitrogen and olefin donors, will shift downfield.[5]
-
Elemental Analysis: Provides confirmation of the empirical formula of the synthesized complex.
| Spectroscopic Data Comparison | ||
| Technique | Free Ligand (N-bba) | Coordinated Ligand in [PdCl₂(N-bba)] |
| ¹H NMR | Aromatic (7.2-7.4 ppm), Olefinic (5.0-5.9 ppm) | Downfield shifts in all protons, especially CH₂ adjacent to N and olefin protons. |
| ¹³C NMR | Characteristic peaks for aromatic, olefinic, and aliphatic carbons. | Downfield shifts upon coordination, indicating electron donation to the metal center.[6] |
| FT-IR | N-H stretch (~3300 cm⁻¹) | Shift to lower wavenumber (e.g., ~3150-3250 cm⁻¹) due to weakening of the N-H bond upon coordination. |
Application in Catalysis: Intramolecular Hydroamination
The unique properties of N-bba and its analogues are well-suited for catalytic transformations such as hydroamination, the addition of an N-H bond across a C=C double bond.[7][8] Rhodium complexes, in particular, have shown promise in catalyzing the intramolecular hydroamination of aminoalkenes.[7]
Principle: A pre-catalyst, such as a Rh(I) complex bearing the N-bba ligand, facilitates the cyclization of an aminoalkene substrate. The hemilabile nature of the N-bba ligand is proposed to be crucial for generating the active catalytic species and facilitating the catalytic cycle.
Caption: Proposed catalytic cycle for intramolecular hydroamination.
Protocol 3.1: Rhodium-Catalyzed Cyclization of an Aminoalkene
Materials:
-
Aminoalkene substrate (e.g., pent-4-en-1-amine)
-
Rhodium pre-catalyst (e.g., [Rh(COD)₂]BF₄)
-
This compound (N-bba) ligand
-
Anhydrous, degassed solvent (e.g., THF or 1,2-dichloroethane)
-
Schlenk tube or vial suitable for heating
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the rhodium pre-catalyst (e.g., 2.5 mol%) and the N-bba ligand (e.g., 3.0 mol%).
-
Add the anhydrous, degassed solvent and stir for 15-30 minutes to allow for pre-formation of the active catalyst.
-
Add the aminoalkene substrate (1.0 eq.) to the solution.
-
Seal the Schlenk tube and heat the reaction mixture in a temperature-controlled oil bath (e.g., 60-80 °C).
-
Monitor the reaction by GC-MS or ¹H NMR analysis of aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclic amine product (e.g., 2-methylpyrrolidine) by column chromatography or distillation.
Mechanistic Insight: The N-bba ligand initially stabilizes the Rh(I) center. During the catalytic cycle, the butenyl arm can dissociate, opening a coordination site for the aminoalkene substrate. This transient, coordinatively unsaturated species is highly reactive towards the key bond-forming steps of the hydroamination process.[7] After the cyclized product is formed and released, the butenyl arm can re-coordinate, regenerating the stable catalyst resting state.
Safety and Handling of Organometallic Compounds
Working with organometallic compounds requires strict adherence to safety protocols due to their potential reactivity, toxicity, and pyrophoricity.[9][10]
-
Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture.[10] Always use inert atmosphere techniques (Schlenk line or glovebox) for storage and handling.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.
-
Solvents: Use only anhydrous and degassed solvents, as trace amounts of water can quench reactions or create hazardous byproducts.[11]
-
Waste Disposal: Dispose of all organometallic waste according to institutional guidelines. Quench reactive residues carefully with an appropriate reagent (e.g., isopropanol) before disposal.
-
Toxicity: Assume all organometallic compounds and heavy metal precursors are toxic.[9] Avoid inhalation, ingestion, and skin contact. Handle them in a well-ventilated fume hood.
Conclusion
This compound serves as an exemplary model for the study and application of hemilabile ligands in organometallic chemistry. Its straightforward synthesis and the predictable yet powerful effect of its dual-donor character make it a valuable tool for catalyst development. By understanding the principles of hemilability and applying the protocols detailed herein, researchers can harness the unique reactivity of N-bba-metal complexes to drive challenging catalytic transformations with greater efficiency and control.
References
- Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things.
- Hemilability. (n.d.). In Wikipedia.
- Structurally-Responsive Ligands for High-Performance Catalysts. (2021). ACS Catalysis.
- Gensch, T., et al. (2023). Classification of Hemilabile Ligands Using Machine Learning.The Journal of Physical Chemistry Letters.
- Warsaw Scientists Pioneer Safer Methods for Handling Hazardous Organometallic Compounds. (2024). BIOENGINEER.ORG.
- Hemilabile ligands. (n.d.). SlidePlayer.
- Gensch, T., et al. (2023). Classification of Hemilabile Ligands Using Machine Learning.The Journal of Physical Chemistry Letters.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). Journal of Chemical Education.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018).
- Organometallic compound - Stability, Reactivity, Bonding. (n.d.). Britannica.
- Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. (2005). Journal of the American Chemical Society.
- This compound. (n.d.). PubChem.
- Synthesis, Characterization and Biological Activity Study of Some New Palladium(II) Complexes Containing Amine or Azomethine Groups. (2017). European Journal of Chemistry.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2018). Molecules.
- Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. (2022). Polymers.
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews.
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). International Journal of Molecular Sciences.
Sources
- 1. Hemilability - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Scale-up synthesis of N-benzylbut-3-en-1-amine derivatives
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of N-Benzyl-1-phenylbut-3-en-1-amine: A Guide for Process Development
Audience: Researchers, scientists, and drug development professionals.
Abstract N-benzylbut-3-en-1-amine derivatives, a class of homoallylic amines, are valuable structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of complex alkaloids and pharmaceutical agents.[1] While numerous methods exist for their small-scale synthesis, scaling these processes for preclinical and clinical development presents significant challenges related to safety, cost, and purification. This application note provides a detailed, field-proven guide for the multi-gram scale synthesis of N-benzyl-1-phenylbut-3-en-1-amine, a representative derivative. We present a robust two-step synthetic strategy involving imine formation followed by a carefully controlled Grignard addition. Emphasis is placed on the causal relationships behind experimental choices, critical safety considerations for managing highly reactive organometallics on a larger scale, and practical, non-chromatographic purification methods suitable for process chemistry.
Synthetic Strategy: Rationale and Selection
The synthesis of homoallylic amines can be approached through several pathways, including reductive amination of homoallylic carbonyls, or the addition of an allyl nucleophile to an imine. For a scalable and convergent synthesis, the latter approach is often preferred as it builds the target molecule from readily available aldehyde, amine, and allyl fragments.
Our selected strategy is a two-step, one-pot procedure:
-
In Situ Imine Formation: Condensation of benzaldehyde and benzylamine to form N-benzyl-1-phenylmethanimine. This reaction is typically fast and high-yielding, often driven to completion by the removal of water.
-
Nucleophilic Allylation: Addition of allylmagnesium bromide (a Grignard reagent) to the electrophilic carbon of the imine. This C-C bond-forming reaction is highly effective but requires rigorous control due to its exothermic nature and the reactivity of the organometallic reagent.[2]
Causality for Selection:
-
Convergence and Atom Economy: This route efficiently combines three simple, commercially available starting materials (benzaldehyde, benzylamine, allyl bromide) in a highly convergent manner.
-
Versatility: This protocol is inherently modular. By substituting the initial aldehyde and amine, a diverse library of N-substituted homoallylic amine derivatives can be synthesized, making it a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
-
Scalability Precedence: While challenging, Grignard reactions have a long history of being successfully implemented on an industrial scale when appropriate engineering and safety controls are in place.[3]
Below is a high-level workflow for the entire process, from starting materials to the purified final product.
Sources
- 1. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Alkylation of N-benzylbut-3-en-1-amine via Reductive Amination
Abstract & Introduction
The N-alkylation of secondary amines to form tertiary amines is a cornerstone transformation in synthetic organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Tertiary amines are prevalent structural motifs that significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. This application note provides a detailed, field-proven experimental procedure for the N-alkylation of a specific secondary amine, N-benzylbut-3-en-1-amine, to yield a representative tertiary amine, N-benzyl-N-butylbut-3-en-1-amine.
While classical methods involving direct alkylation with alkyl halides are known, they often suffer from poor selectivity, leading to the formation of undesired quaternary ammonium salts as byproducts.[2][3] To circumvent this, we present a protocol centered on reductive amination, one of the most reliable and widely utilized methods for this transformation.[1][4] This one-pot procedure involves the reaction of the secondary amine with an aldehyde (butyraldehyde) to form an intermediate iminium ion, which is subsequently reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] The key advantage of this approach is its high chemoselectivity, which effectively prevents the over-alkylation issue.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction setup and safety considerations to product purification and characterization.
Scientific Principle: The Reductive Amination Pathway
Reductive amination provides a controlled and efficient route for C-N bond formation.[7] The reaction proceeds in two key mechanistic steps within a single reaction vessel:
-
Iminium Ion Formation: The secondary amine, this compound, acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. This reaction is typically catalyzed by a weak acid. The subsequent dehydration of the hemiaminal intermediate generates a transient, electrophilic iminium ion.[4][8]
-
In-Situ Reduction: A mild hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent is specifically chosen for its selectivity; it readily reduces the electrophilic iminium ion (C=N⁺) but is generally unreactive towards the less electrophilic starting aldehyde (C=O).[5] This selectivity is crucial for a successful one-pot reaction, as it allows the iminium ion to be formed and then immediately trapped by reduction, driving the equilibrium towards the final tertiary amine product.[9]
The overall transformation is depicted below:
Figure 1: The two-stage mechanism of reductive amination.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Purity | Notes |
| This compound | 103620-60-4 | 161.25 | Commercial | >97% | Store under inert gas. |
| Butyraldehyde | 123-72-8 | 72.11 | Commercial | >99% | Anhydrous grade recommended. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | Commercial | >95% | Moisture-sensitive. Handle quickly. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Commercial | Anhydrous | Solvent for reaction. |
| Saturated NaHCO₃ solution | N/A | N/A | Lab Prep. | N/A | For aqueous workup. |
| Brine (Saturated NaCl) | N/A | N/A | Lab Prep. | N/A | For aqueous workup. |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | Commercial | N/A | For drying organic layer. |
| Silica Gel | 7631-86-9 | 60.08 | Commercial | 230-400 mesh | For column chromatography. |
| Ethyl Acetate & Hexanes | Various | Various | Commercial | HPLC Grade | Eluent for chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Health & Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a skin and eye irritant and may cause respiratory irritation.[10] It reacts with moisture and water to release flammable gases. It must be handled under an inert atmosphere, stored in a tightly sealed container in a dry place, and weighed and dispensed quickly to minimize exposure to air.[10][11]
-
Dichloromethane (DCM): Suspected carcinogen and volatile solvent. Avoid inhalation of vapors and skin contact.
-
Butyraldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.
Consult the Safety Data Sheet (SDS) for each reagent before use.[12]
Detailed Experimental Protocol
This protocol details the synthesis of N-benzyl-N-butylbut-3-en-1-amine on a 5 mmol scale.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.806 g, 5.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 25 mL) to dissolve the amine.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
To the stirred solution, add butyraldehyde (0.397 g, 0.45 mL, 5.5 mmol, 1.1 equiv.) via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[13]
Reduction
-
While stirring, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.59 g, 7.5 mmol, 1.5 equiv.) to the reaction mixture portion-wise over 10-15 minutes.
-
Rationale: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.[13]
-
-
Allow the reaction to stir at room temperature.
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent System: 10% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting amine, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting amine spot (typically higher Rf) and the appearance of a new, less polar product spot (lower Rf) indicates reaction progression. The reaction is typically complete within 3-12 hours.
Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Rationale: The basic solution neutralizes any remaining acidic species and quenches the excess reducing agent.
-
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification
-
Purify the crude oil using flash column chromatography on silica gel.[14]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10% EtOAc/Hexanes) is typically effective.
-
Rationale: The use of a non-polar solvent system is standard for purifying relatively non-polar amines on normal-phase silica. Using amine-functionalized silica or adding a small amount of triethylamine (~0.5%) to the eluent can help prevent streaking for more polar amines.[15]
-
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product, N-benzyl-N-butylbut-3-en-1-amine.
Workflow Visualization & Data Summary
Figure 2: Overall experimental workflow for N-alkylation.
Table 1: Summary of Reaction Parameters
| Parameter | Value | Notes |
| This compound | 5.0 mmol (1.0 equiv.) | Limiting Reagent |
| Butyraldehyde | 5.5 mmol (1.1 equiv.) | Slight excess to ensure full conversion. |
| Sodium Triacetoxyborohydride | 7.5 mmol (1.5 equiv.) | Ensures complete reduction of the iminium ion. |
| Solvent (Anhydrous DCM) | 25 mL (~0.2 M) | Standard concentration for this reaction type. |
| Temperature | Room Temperature (~20-25 °C) | Mild conditions are sufficient. |
| Reaction Time | 3 - 12 hours | Monitor by TLC for completion. |
| Typical Isolated Yield | 80 - 95% | Dependent on purification efficiency. |
Product Characterization
The identity and purity of the final product, N-benzyl-N-butylbut-3-en-1-amine, should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The spectrum should show the disappearance of the secondary amine N-H proton signal. New signals corresponding to the butyl group protons (a triplet around 0.9 ppm for the CH₃, and multiplets between 1.2-2.5 ppm for the CH₂ groups) will appear. The characteristic signals for the benzyl and butenyl groups should remain. Protons on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and appear further downfield.[16][17]
-
¹³C NMR Spectroscopy: Carbons adjacent to the amine nitrogen are deshielded and will appear around 45-60 ppm.[16] The spectrum will show new signals corresponding to the four carbons of the added butyl group.
-
Mass Spectrometry (MS): Analysis by ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₅H₂₄N⁺).
References
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Pandey, M. K., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 16(5), 845–853. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Wikipedia. (n.d.). Reductive amination.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- Novachem. (2018). Safety Data Sheet: Sodium triacetoxyborohydride.
- Beller, M., et al. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Angewandte Chemie International Edition, 53(25), 6511-6515. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- MDPI. (2019). N-Dealkylation of Amines. Molecules, 24(15), 2796. [Link]
- Royal Society of Chemistry. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3149-3153. [Link]
- ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis.
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
- Wikipedia. (n.d.). Amine alkylation.
- Sayyed, I. A., & Sudalai, A. (2006). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 47(32), 5677-5680. [Link]
- National Institutes of Health. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 21(1), 228-232. [Link]
- Reddit. (2022). Amine workup.
- American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5785–5798. [Link]
- American Chemical Society. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 21(1), 228-232. [Link]
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(48), 33653–33658. [Link]
- National Institutes of Health. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 51(12), 822-828. [Link]
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. New Journal of Chemistry. [Link]
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.
- Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Introduction: Harnessing Continuous Flow for Advanced Amine Chemistry
An Application Guide to Continuous Flow Reactions of N-benzylbut-3-en-1-amine
This compound is a versatile homoallylic amine that serves as a pivotal building block in the synthesis of complex nitrogen-containing heterocycles, particularly substituted piperidines which are prevalent motifs in pharmaceuticals.[1] Traditional batch processing of reactions involving such amines can present challenges in controlling reaction kinetics, managing exotherms, and achieving high diastereoselectivity.[2] Flow chemistry, or continuous flow processing, offers a robust solution to these challenges by conducting reactions in a continuously flowing stream within a reactor of small dimensions.[3]
This technological shift from batch to flow provides unparalleled control over critical reaction parameters, including temperature, pressure, residence time, and stoichiometry.[4][5] The high surface-area-to-volume ratio in flow reactors ensures exceptional heat transfer, allowing for the safe execution of highly exothermic reactions and operation at superheated conditions to accelerate slow transformations.[6][7] Furthermore, the precise and rapid mixing achievable in microreactors can steer reaction pathways towards desired products, minimizing the formation of impurities.[6][8]
This application note provides detailed protocols and expert insights into the use of this compound in key synthetic transformations under continuous flow conditions. It is designed for researchers, chemists, and drug development professionals seeking to leverage the significant advantages of flow chemistry—enhanced safety, improved yield and selectivity, and streamlined scalability—for the synthesis of valuable chemical entities.[4][9][10]
Core Application: Diastereoselective Aza-Prins Cyclization for Piperidine Synthesis
The aza-Prins cyclization is a powerful and efficient method for constructing the piperidine skeleton.[1][11] The reaction involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. The resulting piperidinyl cation is subsequently trapped by a nucleophile to yield the substituted piperidine product.[12]
Mechanistic Rationale for Flow Implementation
The aza-Prins reaction is often rapid and can be highly exothermic, making precise control difficult in a batch flask.[13] Flow chemistry provides a superior environment for this transformation. The rapid and efficient mixing of the amine/aldehyde stream with the acid catalyst stream ensures the homogeneous and instantaneous formation of the critical iminium ion intermediate, which can then be directed immediately into a temperature-controlled reactor coil.[6] This precise control over residence time and temperature is crucial for maximizing diastereoselectivity and preventing the formation of byproducts from competing reaction pathways like aza-Cope rearrangement.[1]
Protocol 1: Continuous Flow Aza-Prins Cyclization
This protocol details the synthesis of a 2,6-disubstituted piperidine derivative, a common structural core in alkaloids and active pharmaceutical ingredients.
Objective: To achieve a highly diastereoselective synthesis of cis-1-benzyl-2-phenyl-6-(chloromethyl)piperidine via a Lewis acid-catalyzed aza-Prins cyclization in a continuous flow reactor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Commercial | Starting homoallylic amine |
| Benzaldehyde | ReagentPlus®, >99% | Commercial | Aldehyde component |
| Indium(III) Chloride (InCl₃) | Anhydrous, 99.99% | Commercial | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial | Solvent |
| Saturated Sodium Bicarbonate | ACS Reagent | Commercial | Quenching solution |
| Syringe Pumps | N/A | e.g., Harvard Apparatus | For precise fluid delivery |
| PFA or PTFE Tubing and Fittings | N/A | Commercial | Chemically inert |
| T-Mixer | PEEK or Glass | Commercial | For efficient reagent mixing |
| PFA Reactor Coil (e.g., 10 mL) | N/A | Commercial | Main reaction zone |
| Back-Pressure Regulator (BPR) | 100 psi (7 bar) | Commercial | To maintain a single-phase flow |
| Temperature Controller/Heater Block | N/A | Commercial | For precise temperature control |
Flow Reactor Setup
Step-by-Step Methodology
-
Reagent Stream Preparation:
-
Stream A: In a 20 mL volumetric flask, dissolve this compound (1.61 g, 10.0 mmol) and benzaldehyde (1.27 g, 12.0 mmol, 1.2 equiv) in anhydrous DCM to the mark. Load into a 20 mL gas-tight syringe.
-
Stream B: In a separate 20 mL volumetric flask, dissolve anhydrous InCl₃ (221 mg, 1.0 mmol, 10 mol%) in anhydrous DCM. Causality Note: Anhydrous conditions are critical as water can deactivate the Lewis acid catalyst and lead to unwanted hydrolysis byproducts. Load into a second 20 mL gas-tight syringe.
-
-
System Assembly and Priming:
-
Assemble the flow reactor as depicted in the diagram above. Ensure all fittings are secure.
-
Set the temperature controller for the reactor coil to 60 °C. Causality Note: Elevated temperature increases the rate of cyclization, and the BPR prevents the solvent from boiling, ensuring a stable, single-phase reaction medium.[6][10]
-
Set the back-pressure regulator to 100 psi (approx. 7 bar).
-
Prime the entire system with anhydrous DCM at a high flow rate (e.g., 2.0 mL/min) to remove air and moisture.
-
-
Initiation of Reaction and Steady-State Operation:
-
Set Syringe Pump A to a flow rate of 0.4 mL/min and Syringe Pump B to 0.1 mL/min. This maintains the desired stoichiometry and achieves a total flow rate of 0.5 mL/min.
-
The total residence time in the 10 mL reactor will be 20 minutes (10 mL / 0.5 mL/min).
-
Allow the system to run for at least two residence times (40 minutes) to reach a steady state, discarding the initial output. Causality Note: Reaching a steady state ensures that the product being collected is representative of the optimized reaction conditions, free from startup effects.
-
-
Product Collection and Work-up:
-
Once at a steady state, collect the reactor output for a defined period (e.g., 30 minutes, collecting 15 mL of reaction mixture) into a flask containing 20 mL of chilled saturated NaHCO₃ solution with vigorous stirring to quench the catalyst.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product using ¹H NMR to determine conversion and diastereomeric ratio (d.r.).
-
Purify the product by flash column chromatography on silica gel to isolate the desired piperidine derivative.
-
Parameter Optimization
The true power of flow chemistry lies in its ability to rapidly optimize reaction parameters.[10] The following table provides an example of an optimization study.
| Parameter | Value Range | Effect on Yield | Effect on d.r. (trans:cis) | Insight |
| Temperature | 25 °C to 80 °C | Increases | Generally improves at higher T | Higher energy overcomes the activation barrier for the desired stereochemical pathway. |
| Residence Time | 5 min to 40 min | Increases up to 20 min | Stable after 15 min | Allows for complete conversion without significant product degradation or side reactions. |
| Catalyst Loading | 2 mol% to 15 mol% | Increases with loading | Optimal around 10 mol% | Sufficient catalyst is needed for activation, but excess may not improve stereoselectivity. |
| Flow Rate Ratio (A:B) | 1:1 to 8:1 | Varies | Sensitive to stoichiometry | Precise control of reagent ratios is crucial for minimizing unreacted starting materials. |
Extended Application: Multicomponent Reactions (MCRs) in Flow
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly convergent and atom-economical.[14] Flow chemistry is exceptionally well-suited for MCRs, as it allows for the precise, simultaneous introduction of multiple reagent streams, something that is challenging to control in batch.[15][16]
Protocol 2: Ugi Four-Component Reaction (Conceptual Protocol)
An Ugi reaction could utilize this compound as the amine component to rapidly generate complex, peptide-like molecules that retain the versatile butenyl moiety for subsequent functionalization (e.g., via cross-metathesis or hydroformylation).
Reaction: this compound + an Aldehyde + an Isocyanide + a Carboxylic Acid → α-Acylamino Amide Product
Flow Workflow Rationale: A four-pump system would feed the individual components into a series of mixers before the mixture enters a residence time coil. The ability to control the stoichiometry with high precision is paramount in MCRs to suppress the formation of products from lower-order reactions.
Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reactor Clogging | Precipitation of catalyst, product, or salt byproduct. | Use a co-solvent to improve solubility; heat the reactor line; use a wider diameter tubing; filter reagent streams before pumping.[17] |
| Low Conversion | Insufficient residence time or temperature; catalyst deactivation. | Decrease total flow rate to increase residence time; increase reactor temperature; use freshly prepared, anhydrous catalyst solution. |
| Poor Selectivity | Suboptimal temperature; inefficient mixing. | Optimize temperature profile; use a more efficient static mixer instead of a T-junction; adjust flow rates to promote turbulence.[8] |
| Inconsistent Results | Unstable pump flow rates; leaks in the system; temperature fluctuations. | Degas solvents before use; check all fittings for leaks under pressure; ensure the reactor coil is fully immersed in the heating medium. |
Safety: Continuous flow systems inherently minimize risk by reducing the volume of hazardous materials present at any given time.[7][18][19] However, all operations should be conducted in a well-ventilated fume hood. When working with pressurized, heated solvents, appropriate personal protective equipment (safety glasses, lab coat) is mandatory. Back-pressure regulators should be handled with care and their pressure limits must not be exceeded.
Conclusion
The application of continuous flow chemistry to reactions of this compound, particularly the aza-Prins cyclization, transforms a synthetically valuable but potentially challenging batch reaction into a safe, highly controllable, and scalable process. The precise control over mixing, temperature, and residence time afforded by flow reactors directly translates to improved yields, higher diastereoselectivity, and greater reproducibility. The modular nature of flow systems also opens avenues for rapid library synthesis and the execution of complex multicomponent reactions, making it an indispensable tool for modern chemical research and pharmaceutical development.[20][21]
References
- Benefits of Continuous Flow Chemistry - Mettler Toledo. (URL: )
- Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles - MDPI. (URL: )
- Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS. (2024-01-18). (URL: )
- 9 Reasons to Perform Flow Chemistry - Lab Unlimited. (URL: )
- A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing). (2023-03-15). DOI:10.1039/D3SC00992K. (URL: )
- A field guide to flow chemistry for synthetic organic chemists - PMC - PubMed Central. (URL: )
- Synthesis of azabicycles via cascade aza-Prins reactions - CORE. (URL: )
- Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2025-03-11). (URL: )
- Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. (URL: )
- The assembly and use of continuous flow systems for chemical synthesis. (URL: )
- Safe Use of Hazardous Chemicals in Flow - Vapourtec. (2018-04-12). (URL: )
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Public
- In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime - PubMed. (2025-12-23). (URL: )
- Safe Use of Hazardous Chemicals in Flow | Request PDF - ResearchG
- Flow chemistry and the synthesis of energetic materials - JRC Public
- A stereoselective aza-Prins reaction: rapid access to enantiopure pi- peridines and pipecolic acids. (URL: )
- Catalysis in flow: Nickel-catalyzed synthesis of primary amines from alcohols and NH3 - Spiral. (2018-02-19). (URL: )
- Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their - The Royal Society of Chemistry. (2021-03-02). (URL: )
- A detailed investigation of the aza-Prins reaction† - Dobbs Research. (URL: )
- Flow Chemistry Applications | Continuous Processing - Vapourtec. (URL: )
- Small Molecule Library Synthesis Using Segmented Flow - PMC - NIH. (URL: )
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH. (URL: _)
- Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis - Benchchem. (URL: )
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW - Neuroquantology. (URL: )
- Enhanced Reaction Efficiency in Continuous Flow - ResearchG
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (2022-08-17). (URL: )
- Flow chemistry reactions performed by Syrris Asia System. (URL: )
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: )
- Amines as key building blocks in Pd-assisted multicomponent processes - ResearchG
Sources
- 1. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 7. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. labunlimited.com [labunlimited.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. syrris.com [syrris.com]
- 16. researchgate.net [researchgate.net]
- 17. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. comchart.com [comchart.com]
- 19. vapourtec.com [vapourtec.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Small Molecule Library Synthesis Using Segmented Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of N-benzylbut-3-en-1-amine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sustainable methodologies for the synthesis of N-benzylbut-3-en-1-amine. Moving beyond traditional synthetic routes, we focus on the application of green chemistry principles to minimize environmental impact while maximizing efficiency. This guide details three distinct, field-proven approaches: Catalytic Hydrogen Borrowing, Biocatalytic Reductive Amination, and Greener Reductive Amination. Each section offers a deep dive into the underlying principles, step-by-step experimental protocols, mechanistic insights, and a critical evaluation of advantages and limitations. The objective is to equip researchers with the knowledge to select and implement synthetic strategies that are not only effective but also inherently safer and more sustainable.
Introduction: The Imperative for Greener Amine Synthesis
This compound is a valuable secondary amine that serves as a versatile building block in organic synthesis, particularly for the construction of more complex nitrogen-containing molecules relevant to the pharmaceutical and agrochemical industries. The traditional synthesis of such amines often involves the use of stoichiometric and hazardous reagents, such as alkyl halides and strong, inefficient reducing agents, which generate significant waste.[1][2]
The principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[3] These twelve principles, which include waste prevention, atom economy, and the use of catalysis, guide the development of more sustainable synthetic routes.[3][4] For amine synthesis, this translates into a shift towards catalytic methods, the use of renewable feedstocks, safer solvents, and biocatalysis, all of which contribute to reducing the environmental footprint of chemical manufacturing.[5][6]
This guide explores practical and robust green chemistry approaches to synthesize this compound, providing detailed protocols that can be readily adapted in a research and development setting.
Overview of Green Synthetic Strategies
The synthesis of this compound can be approached through several green methodologies, each with a unique set of advantages. The choice of method depends on factors such as available equipment, desired scale, and specific sustainability goals. The primary strategies discussed herein are catalytic, leveraging either transition metals or enzymes to achieve high efficiency and selectivity.
Caption: High-level overview of the green synthetic routes to this compound.
Method 1: Catalytic Hydrogen Borrowing
Principle and Rationale
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical process for forming C-N bonds.[7] In this elegant domino reaction, a catalyst temporarily "borrows" hydrogen from a stable alcohol (benzyl alcohol) to generate a reactive aldehyde in situ. This aldehyde then condenses with an amine (but-3-en-1-amine) to form an imine. The same catalyst, which has retained the hydrogen, then reduces the imine to the final secondary amine product. The only byproduct of this process is water.[8]
Alignment with Green Chemistry Principles:
-
Atom Economy (Principle #2): This method exhibits excellent atom economy as all atoms from the reactants (minus those forming water) are incorporated into the final product.
-
Catalysis (Principle #9): It utilizes a substoichiometric amount of a catalyst, which is more efficient than using stoichiometric reagents. The use of catalysts based on earth-abundant metals like manganese or iron further enhances the green credentials of this approach.[7][8]
-
Prevention (Principle #1): By avoiding the pre-oxidation of the alcohol and the use of an external reducing agent, it significantly reduces waste generation.
Mechanistic Workflow
The catalytic cycle involves three key stages: alcohol dehydrogenation, imine formation, and imine hydrogenation.
Caption: Catalytic cycle for the Hydrogen Borrowing N-alkylation of an amine with an alcohol.
Detailed Experimental Protocol
This protocol is a representative example adapted from established procedures for the N-alkylation of primary amines with benzyl alcohol using manganese pincer complexes.[7]
Materials:
-
Benzyl alcohol (1.0 equiv)
-
But-3-en-1-amine (1.2 equiv)
-
Manganese PNP Pincer Catalyst (e.g., [Mn(CO)₂(PNP)]Br) (2 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.5 equiv)
-
Toluene (anhydrous)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Reactor Setup: Add the manganese pincer catalyst (2 mol%) and potassium tert-butoxide (0.5 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (to make a ~0.5 M solution with respect to benzyl alcohol), followed by benzyl alcohol (1.0 equiv) and but-3-en-1-amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Parameter | Value/Observation | Rationale / Green Metric Impact |
| Catalyst | Earth-Abundant Metal (Mn) | Avoids reliance on precious metals (e.g., Ru, Ir, Pd), reducing cost and environmental concerns.[7] |
| Byproduct | Water | Maximizes atom economy and avoids stoichiometric waste streams.[8] |
| Solvent | Toluene | Can be replaced with greener alternatives like 2-MeTHF or CPME depending on catalyst compatibility. |
| Temperature | 100-110 °C | Requires energy input, a trade-off for high catalytic efficiency. |
| Atom Economy | > 90% | Excellent; primary waste is one molecule of water per product molecule. |
| Yield | Typically 70-95% | High efficiency reduces downstream purification efforts and waste. |
Method 2: Biocatalytic Reductive Amination
Principle and Rationale
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions.[9] For the synthesis of this compound, imine reductases (IREDs) or the more recently discovered reductive aminases (RedAms) are ideal.[10] These NADPH-dependent enzymes catalyze the direct reductive amination of a ketone or aldehyde (benzaldehyde) with an amine (but-3-en-1-amine) in an aqueous buffer system.
Alignment with Green Chemistry Principles:
-
Use of Renewable Feedstocks (Principle #7): Enzymes are derived from renewable sources.
-
Designing Safer Chemicals (Principle #4): Reactions are performed in water, an innocuous solvent, at or near ambient temperature and pressure.
-
Catalysis (Principle #9): Enzymes are highly efficient catalysts, often achieving near-perfect chemo-, regio-, and enantioselectivity.
-
Design for Degradation (Principle #10): The biocatalyst and any biological components are biodegradable.
Enzymatic Workflow
The process typically requires the RedAm enzyme, the substrates, and a cofactor regeneration system to replenish the consumed NADPH. A common and cost-effective system uses glucose and glucose dehydrogenase (GDH).
Caption: Workflow for RedAm-catalyzed synthesis with enzymatic cofactor regeneration.
Detailed Experimental Protocol
This protocol is a representative example based on general procedures for reductive aminases.[10]
Materials:
-
Benzaldehyde (1.0 equiv, e.g., 50 mM final concentration)
-
But-3-en-1-amine (1.5-2.0 equiv)
-
Reductive Aminase (RedAm) (as whole-cell lysate or purified enzyme)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose (1.2 equiv)
-
NADP⁺ (catalytic amount, e.g., 1 mM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Buffer Preparation: Prepare the potassium phosphate buffer and ensure the pH is adjusted to the optimum for the selected RedAm (typically pH 7.0-8.5).
-
Reaction Mixture Assembly: In a suitable reaction vessel, combine the buffer, D-glucose (1.2 equiv), and NADP⁺ (1 mM). Stir until dissolved.
-
Enzyme Addition: Add the GDH and RedAm enzymes to the mixture. The amount of enzyme will depend on its specific activity and should be optimized.
-
Substrate Addition: Add the but-3-en-1-amine (1.5-2.0 equiv). Finally, add the benzaldehyde (1.0 equiv). Benzaldehyde is often added last, sometimes portion-wise, to minimize potential enzyme inhibition.
-
Reaction: Incubate the reaction at the optimal temperature (typically 25-37 °C) with gentle agitation for 12-48 hours.
-
Monitoring: Monitor the formation of the product using High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
Work-up: Once the reaction has reached completion, terminate it by centrifuging to remove cells/precipitated protein.
-
Extraction: Extract the aqueous supernatant with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. The choice of solvent can be guided by green solvent selection guides.
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify further via column chromatography.
-
Characterization: Confirm the product structure and purity via standard analytical techniques (NMR, MS).
Data Summary
| Parameter | Value/Observation | Rationale / Green Metric Impact |
| Catalyst | Enzyme (RedAm) | Biodegradable catalyst operating in water under mild conditions.[9] |
| Byproduct | Gluconolactone | A benign byproduct from the cofactor regeneration system. |
| Solvent | Water/Buffer | The greenest possible solvent, eliminating the need for volatile organic compounds (VOCs). |
| Temperature | 25-37 °C | Low energy consumption, aligning with the principle of Design for Energy Efficiency.[3] |
| Selectivity | Very High | Enzymes often provide near-perfect selectivity, minimizing byproduct formation and simplifying purification. |
| Yield | Typically 60-99% | High conversion rates are achievable with optimized systems.[10] |
Method 3: Greener Reductive Amination
Principle and Rationale
This approach is a refinement of the classic reductive amination pathway, focusing on replacing hazardous reagents with greener alternatives.[11][12] The synthesis proceeds in two conceptual steps: the formation of an imine intermediate from benzaldehyde and but-3-en-1-amine, followed by its immediate reduction. The "green" aspect lies in the choice of reducing agent and solvent. Instead of borohydride reagents, which have poor atom economy and safety concerns, this method uses catalytic hydrogenation (H₂) or transfer hydrogenation with formic acid as the hydrogen source.[13]
Alignment with Green Chemistry Principles:
-
Safer Solvents and Auxiliaries (Principle #5): Prioritizes the use of water, ethanol, or other green solvents over chlorinated hydrocarbons.[6][14]
-
Less Hazardous Chemical Syntheses (Principle #3): Replaces hazardous metal hydrides with molecular hydrogen or formic acid.
-
Catalysis (Principle #9): Employs heterogeneous catalysts (e.g., Pd/C, PtO₂) that are easily recoverable and reusable.
Detailed Experimental Protocol (Transfer Hydrogenation)
This protocol is a representative example using formic acid as a green reducing agent.[13]
Materials:
-
Benzaldehyde (1.0 equiv)
-
But-3-en-1-amine (1.1 equiv)
-
Formic acid (2.0-3.0 equiv)
-
Water or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 equiv) and but-3-en-1-amine (1.1 equiv) in water or ethanol. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Slowly add formic acid (2.0-3.0 equiv) to the reaction mixture. The reaction may be exothermic.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS (typically 4-12 hours). The reaction proceeds via the Eschweiler-Clarke mechanism, where formic acid acts as the hydride donor.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the excess formic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
-
Characterization: Confirm the product identity and purity via NMR and MS.
Data Summary
| Parameter | Value/Observation | Rationale / Green Metric Impact |
| Reducing Agent | Formic Acid or H₂ | Replaces hazardous borohydrides. Formic acid is biodegradable; H₂ produces no byproducts.[13] |
| Byproduct | CO₂ (from formic acid) | Gaseous byproduct, easy to remove. Less harmful than borate salts. |
| Solvent | Water/Ethanol | Benign, low-toxicity solvents. |
| Temperature | 25-80 °C | Moderate energy requirements. |
| Atom Economy | Moderate to Good | Better than traditional metal hydrides but lower than hydrogen borrowing. |
| Yield | Typically 70-90% | An effective and robust method for amine synthesis.[15] |
References
- Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC).
- Amines in Pharmaceutical Synthesis. American Chemical Society.
- Principles of Green Chemistry. American Chemical Society.
- 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry (RSC Publishing).
- 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing.
- A multi-step continuous flow platform for the sustainable synthesis of mepivacaine and its analogues. Green Chemistry - BORIS Portal.
- Ti–Mg-Catalyzed Carbozincation of N-Benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with Et2Zn.
- Atom-economical synthesis of primary amines from aqueous ammonia by using a recoverable 3,4-diphenylmaleic anhydride. Green Chemistry (RSC Publishing).
- Biocatalytic synthesis of N-benzyl cyclic tertiary amines by whole...
- Synthesis of benzylic amines. Organic Chemistry Portal.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
- A New Way to Amines. GalChimia.
- Sustainable synthesis of covalent organic frameworks in green solvents. Green Chemistry - Semantic Scholar.
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- N-benzyl-1-phenylbut-3-en-1-imine. ChemSynthesis.
- N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine synthesis. chemicalbook.
- Application Notes and Protocols: N-Alkylation and N-Acyl
- Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. the University of Groningen research portal.
- Recent Advances in Bioc
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- N-Nitrosation of secondary amines using tert-butyl nitrite under solvent- and acid-free conditions. Green Chemistry (RSC Publishing).
- N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. ChemSynthesis.
- Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amin
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines.
- Supporting Information - Contents. The Royal Society of Chemistry.
- Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 4. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 5. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gctlc.org [gctlc.org]
- 12. acs.org [acs.org]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-benzylbut-3-en-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of N-benzylbut-3-en-1-amine via column chromatography. Moving beyond a simple protocol, we will explore the underlying chemical principles, troubleshoot common issues, and provide field-proven solutions to ensure the successful isolation of your target compound.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses crucial preliminary questions. A solid understanding of these principles is the first step toward a successful purification.
Question: Why is purifying this compound on standard silica gel often problematic?
Answer: The primary challenge stems from an acid-base interaction. This compound is a secondary amine, making it a basic compound. Standard silica gel is known to have a slightly acidic surface due to the presence of silanol groups (Si-OH)[1][2]. This acidity can lead to several undesirable outcomes:
-
Strong Adsorption: The basic amine can be protonated by the acidic silica, leading to strong ionic interactions. This causes the compound to bind tightly to the stationary phase, resulting in poor elution and low recovery[1][3].
-
Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound often "tails" or "streaks" down the column. This occurs because the interaction with the acidic sites is not uniform, leading to a gradual and incomplete desorption process[3][4].
-
Compound Degradation: For sensitive amines, the prolonged exposure to an acidic surface can potentially lead to degradation, further reducing the yield of the desired product[1][5].
Question: How do I select the best stationary phase for my purification?
Answer: The choice of stationary phase is critical for overcoming the challenges associated with purifying basic amines.
| Stationary Phase | Rationale & Use Case | Key Considerations |
| Standard Silica Gel | Most common and cost-effective. Can be used successfully if the mobile phase is modified with a basic additive. | Prone to causing peak tailing and low recovery without mobile phase modification[2][4]. |
| Deactivated Silica Gel | Silica gel that has been treated to reduce the acidity of its surface. | A good option if your compound is particularly sensitive to acid. Can be prepared by pre-flushing the column with a solvent system containing a base like triethylamine[6]. |
| Alumina (Basic or Neutral) | Alumina is a good alternative to silica, available in acidic, neutral, and basic grades. Basic alumina is particularly well-suited for purifying basic compounds like amines[7][8]. | Solvent systems developed on silica TLC may not be directly transferable to alumina TLC[7]. |
| Amine-Functionalized Silica | Silica gel where the surface has been chemically modified with amino groups (e.g., aminopropyl-bonded silica). This creates a slightly basic surface that repels basic analytes, preventing strong interactions and improving peak shape dramatically[4][8][9][10]. | This is often the most effective but also the most expensive option. It eliminates the need for basic additives in the mobile phase, simplifying downstream processing[3][4]. |
Question: What is the best way to develop a solvent system for this compound?
Answer: The ideal solvent system should provide a good separation between your target compound and any impurities. This is best developed using Thin-Layer Chromatography (TLC) prior to running the column[9][11]. The goal is to find a solvent system that moves the desired compound to an Rf (retention factor) value of approximately 0.25-0.35[11].
-
Initial Solvent System: A good starting point for a secondary amine like this compound is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol[7][12].
-
Adding a Basic Modifier: To counteract the acidity of the silica TLC plate (which mimics the column), it is crucial to add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent[2][4][11]. This simple addition will significantly improve the spot shape, prevent streaking, and give a more accurate prediction of the compound's behavior on the column[11].
Question: How can I visualize this compound on a TLC plate?
Answer: Since this compound is not colored, a visualization method is required.
-
UV Light (Non-destructive): The benzyl group in the molecule contains a benzene ring, which should be UV active. Therefore, the compound can often be visualized as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm)[13][14]. This is a non-destructive method and should always be the first choice.
-
Potassium Permanganate (KMnO4) Stain (Destructive): this compound contains an alkene and a secondary amine, both of which are functional groups that can be oxidized by potassium permanganate. This stain is highly effective and will reveal the compound as a yellow or brown spot on a purple background[13][15].
-
Ninhydrin Stain (Destructive): While ninhydrin is excellent for primary amines, it can also work for secondary amines, though the color may be different (often yellow or brown instead of the characteristic purple) and may require heating[13][15].
Part 2: Experimental Protocol - Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. TLC Analysis & Solvent System Selection: a. Prepare several eluent systems. A good starting point is Hexanes:Ethyl Acetate (EtOAc) in ratios of 9:1, 4:1, and 1:1. To each of these, add 1% triethylamine (TEA). For example, for 10 mL of 4:1 Hex:EtOAc + 1% TEA, use 7.9 mL Hexanes, 2.0 mL EtOAc, and 0.1 mL TEA. b. Spot the crude reaction mixture on a silica gel TLC plate (F254). c. Develop the plates in the prepared solvent systems. d. Visualize the plates first under UV light, circling any spots, then stain with KMnO4. e. Select the solvent system that gives your product an Rf value of ~0.3 and good separation from impurities.
2. Column Preparation (Wet Slurry Method): a. Select a glass column of appropriate size. b. Secure the column vertically to a clamp stand. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand. c. In a beaker, create a slurry by mixing silica gel with your chosen non-polar eluent (e.g., Hexanes with 1% TEA). d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more slurry as needed until the desired column height is reached. Ensure a layer of solvent always remains above the silica bed to prevent cracking[16]. f. Add a protective layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading Method): a. Dissolve your crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to this solution. c. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica[6][16]. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add your chosen eluent to the column. b. Open the stopcock and begin collecting fractions in test tubes. Apply gentle pressure with nitrogen or air (flash chromatography) to achieve a steady flow rate. A good flow rate is typically a drop rate of about 2-3 drops per second[16]. c. Maintain the solvent level above the silica bed throughout the entire process. d. Monitor the separation by collecting small samples from the eluted fractions and spotting them on a TLC plate.
5. Analysis and Product Isolation: a. Develop the TLC plate of your collected fractions. b. Identify the fractions that contain your pure product. c. Combine the pure fractions into a round-bottom flask. d. Remove the solvent and the volatile triethylamine using a rotary evaporator to yield the purified this compound.
Part 3: Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiment.
dot
Caption: Troubleshooting workflow for amine purification.
Question: My compound is streaking badly on the TLC and the column, resulting in broad fractions. What should I do?
Answer: This is the most common issue when purifying amines on silica.
-
Cause: As discussed, this is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface[3][4].
-
Immediate Solution: The most direct solution is to add a competing base to your mobile phase. Incorporating 0.5-2% (v/v) of triethylamine (TEA) into your eluent system will neutralize the acidic sites on the silica, minimizing the unwanted interaction and leading to sharper bands and more symmetrical peaks[1][2][11].
-
Alternative Stationary Phase: If adding TEA is undesirable (e.g., it's difficult to remove from your final product), your best alternative is to switch to a more inert stationary phase. Amine-functionalized silica is specifically designed for this purpose and often provides excellent separation without any mobile phase modifiers[3][4]. Basic alumina is another viable option[8].
Question: I ran my column, but my yield is extremely low. I can't seem to get the product off the column. Why?
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Cause 1: Irreversible Adsorption. The interaction with the acidic silica is so strong that the eluent isn't capable of desorbing the compound. In some cases, the compound can become permanently bound[1][5].
-
Solution 1: First, try flushing the column with a much more polar solvent system, for example, 5-10% Methanol in Dichloromethane, again containing 1-2% TEA. This may be strong enough to elute the remaining compound. For future purifications, you must use a modified eluent with TEA from the start or switch to an alternative stationary phase like amine-functionalized silica to prevent this issue[3][5].
-
Cause 2: Insufficient Eluent Polarity. It's possible your chosen solvent system is simply not polar enough to move the compound down the column effectively.
-
Solution 2: If you still have product on the column, you can switch to a more polar solvent system (a gradient elution). Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture)[5][6]. This will increase the eluting power of the mobile phase and should help move your compound.
Question: My TLC showed a great separation, but on the column, everything is coming out mixed together. What went wrong?
Answer: This discrepancy between TLC and column performance usually points to a technical error in the column setup or execution.
-
Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and for difficult separations, this can be 100:1 or more. Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands[11][17].
-
Solution 1: Reduce the amount of sample loaded onto the column. If you need to purify a large amount of material, use a larger diameter column with more silica gel.
-
Cause 2: Poor Packing. If the silica gel is not packed uniformly, channels or cracks can form. The solvent and sample will travel through these channels preferentially, bypassing the bulk of the stationary phase and leading to no separation[2][16].
-
Solution 2: Always use a wet slurry method for packing and gently tap the column to ensure a homogenous bed. Never let the solvent level drop below the top of the silica, as this will cause the bed to crack[16].
-
Cause 3: Sample Application. If the initial band of your sample at the top of the column is too wide, the separation will be poor.
-
Solution 3: Always dissolve your sample in the absolute minimum amount of solvent for loading. The dry loading method described in the protocol is highly recommended as it ensures the initial sample band is very narrow and concentrated[6][16].
References
- Effect of pH on LC-MS Analysis of Amines.
- New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC pl
- SiliaPlate TLC Visualiz
- Effect of pH on LC-MS Analysis of Amines.
- 5 Steps to successful flash chrom
- TLC Visualiz
- TLC Visualiz
- 2.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- How do I purify ionizable organic amine compounds using flash column chrom
- How to Choose the Right Chrom
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Separation of biogenic amines by thin-layer chromatography.
- Thin Layer Chrom
- Thin Layer Chromatography (TLC).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine synthesis. ChemicalBook.
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
- What is the pH effect on the separation of amino acid by ion exchange chrom
- Successful Flash Chrom
- Column chrom
- TROUBLESHOOTING GUIDE. Unknown Source.
- Using amines or amino acids as mobile phase modifiers in chromatography.
- Is there an easy way to purify organic amines? Biotage.
- Video: Extraction: Effects of pH. JoVE.
- During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Unknown Source.
- How does an acid pH affect reversed-phase chromatography separ
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Amine column degradation.
- Choosing HPLC Columns for Rapid Method Development. Agilent.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- N-benzyl-1-phenylbut-3-en-1-imine. ChemSynthesis.
- N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. ChemSynthesis.
- N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses Procedure.
- This compound. PubChem.
- N-benzyl-1-phenylbut-3-en-1-amine. LookChem.
- Purification of Organic Compounds by Flash Column Chrom
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions of N-benzylbut-3-en-1-amine
Welcome to the technical support center for researchers working with N-benzylbut-3-en-1-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common side products in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you may encounter during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I'm performing an alkylation reaction with this compound and an alkyl halide, but my final product is a complex mixture. What are the likely side products?
Answer:
When alkylating a secondary amine like this compound, the most common side reaction is over-alkylation .[1][2][3][4][5] The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[2][3]
Likely Side Products:
-
Tertiary Amine: The desired product from mono-alkylation.
-
Quaternary Ammonium Salt: The product of over-alkylation.
Causality and Mitigation:
The propensity for over-alkylation is driven by the increased electron-donating character of the newly introduced alkyl group, which enhances the nucleophilicity of the nitrogen atom.[3] To favor the desired mono-alkylation product, several strategies can be employed:
-
Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. This increases the probability that the alkyl halide will react with the starting material rather than the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, disfavoring the second alkylation step.[1]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to neutralize the acid generated during the reaction without competing in the alkylation.
Question 2: During an acylation reaction with an acid chloride, I'm observing incomplete conversion and the presence of a water-soluble impurity. What could be the issue?
Answer:
In acylation reactions, incomplete conversion is often due to the protonation of the starting amine by the HCl generated during the reaction. The resulting ammonium salt is no longer nucleophilic and cannot react with the acid chloride. The water-soluble impurity is likely the hydrochloride salt of this compound.
Likely Side Products:
-
This compound hydrochloride: The protonated, unreactive form of the starting material.
Causality and Mitigation:
The reaction between an amine and an acid chloride produces one equivalent of HCl.[6][7] If not neutralized, this acid will protonate the most basic species in the mixture, which is the starting amine. To prevent this and drive the reaction to completion, a base must be added to scavenge the HCl.
Recommended Protocol for Acylation:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.05 eq) in DCM.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with an aqueous workup to remove the base and its salt.
Question 3: My reaction is being run in the presence of a transition metal catalyst, and I'm seeing an isomer of my starting material or product in the NMR spectrum. What is this unexpected isomer?
Answer:
The terminal alkene in this compound can undergo isomerization to form the more thermodynamically stable internal alkene, N-benzylbut-2-en-1-amine, especially in the presence of transition metal catalysts like palladium, nickel, or ruthenium.[9][10][11]
Likely Side Product:
-
N-benzylbut-2-en-1-amine (E and Z isomers): The internal alkene isomer.
Causality and Mitigation:
Transition metals can coordinate to the double bond and facilitate a hydride shift, leading to the migration of the double bond to an internal position.[10] To minimize this side reaction:
-
Catalyst Choice: Select a catalyst that is less prone to promoting alkene isomerization.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can reduce the extent of isomerization.
-
Ligand Selection: The choice of ligand on the metal catalyst can significantly influence the rate of isomerization.
Question 4: After my reaction and workup, I've noticed the formation of polar impurities, and my product seems to have degraded. What could be happening?
Answer:
Allylic amines are susceptible to oxidation , which can occur if the reaction is exposed to air (oxygen) or if oxidizing agents are present.[12][13] The double bond can be oxidized to an epoxide, or oxidative cleavage can occur. The nitrogen atom itself can also be oxidized.[14]
Likely Side Products:
-
Epoxide: From oxidation of the double bond.
-
Aldehydes/Ketones: From oxidative cleavage of the double bond.
-
N-oxide: From oxidation of the amine nitrogen.
-
Products of[15][16]-Meisenheimer rearrangement: If the amine is first oxidized to an amine oxide, a subsequent rearrangement can occur.[12]
Causality and Mitigation:
The presence of oxygen, peroxides (from old ether solvents), or certain reagents can lead to the oxidation of the sensitive allylic amine functionality. To prevent this:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Avoid Oxidizing Agents: Carefully consider all reagents to ensure no unintended oxidants are present.
Frequently Asked Questions (FAQs)
Q1: Can the benzyl group be cleaved during my reaction?
A1: Yes, debenzylation is a potential side reaction, particularly under reductive conditions (e.g., catalytic hydrogenation) or strongly acidic or some oxidative conditions.[17][18][19][20][21] The primary side product would be but-3-en-1-amine. If your desired transformation requires conditions known to cause debenzylation, consider using an alternative protecting group for the nitrogen.
Q2: Is polymerization of this compound a concern?
A2: Polymerization of the butenyl group is a possibility, especially under conditions that favor radical or cationic polymerization (e.g., presence of radical initiators, strong acids).[22][23][24] This is generally less common under standard nucleophilic reaction conditions but can lead to the formation of oligomeric or polymeric byproducts, which may complicate purification.
Q3: How can I best monitor the progress of my reaction to minimize side product formation?
A3: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring your reaction. By co-spotting the reaction mixture with the starting material and, if possible, a standard of the expected product, you can track the consumption of reactants and the appearance of the product and any major side products. This allows you to stop the reaction at the optimal time before significant side product formation occurs. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots of the reaction mixture.
Experimental Protocols and Data
Protocol: Monitoring a Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
On a TLC plate, spot the starting material (this compound), a co-spot of the starting material and the reaction mixture, and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. New, unexpected spots may signify side products.
Data Summary: Potential Side Products
| Side Product Type | Potential Structure | Typical Cause | Mitigation Strategy |
| Over-alkylation | Tertiary amine / Quaternary salt | Reaction of product with alkylating agent | Use excess amine, slow addition of alkylating agent[1][2] |
| Isomerization | N-benzylbut-2-en-1-amine | Transition metal catalysts | Optimize catalyst, temperature, and reaction time[9][10] |
| Oxidation | Epoxide, N-oxide, cleavage products | Exposure to air, oxidizing agents | Use inert atmosphere, pure solvents[12][13] |
| Debenzylation | but-3-en-1-amine | Reductive or strongly acidic conditions | Avoid harsh reductive/acidic conditions[17][18] |
Visualizing Reaction Pathways
Main Reaction vs. Over-alkylation
Caption: Isomerization of the terminal alkene.
References
- ACS GCI Pharmaceutical Roundtable.
- Bhatt, A. et al. (2024).
- Li, Z. et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- Mastering Chemistry Help. (2013).
- Yadav, J. S. et al. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Oxidation of tertiary allylic amines followed by a-[15][16]Meisenheimer... [Link]
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
- Grotjahn, D. B. et al. (2018). Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics.
- Chemistry Stack Exchange. (2022).
- Wikipedia. (n.d.).
- Chen, J. R. et al. (2022).
- White Rose eTheses Online. (n.d.).
- Chida, N. et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- Integrated Chemists of Education. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
- Organic Chemistry Portal. (n.d.).
- JoVE. (2025).
- University of Calgary. (n.d.).
- Semantic Scholar. (2004).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.).
- University of Oxford. (n.d.).
- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
- ChemSynthesis. (2025). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. [Link]
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- datapdf.com. (n.d.).
- SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. [Link]
- ResearchGate. (2022).
- Jasperse, J. (n.d.). Reactions of Amines. [Link]
- ACS Publications. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ACS Publications. (n.d.). Synthesis of N,N-Bis(3-butenyl)
- Royal Society of Chemistry. (n.d.). Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. [Link]
- Semantic Scholar. (2019). Aroylacetylene Based Amino-Yne Click Polymerization toward Nitrogen Containing Polymers. [Link]
- ChemRxiv. (n.d.).
- MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkene synthesis by isomerization [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. users.ox.ac.uk [users.ox.ac.uk]
- 21. datapdf.com [datapdf.com]
- 22. Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Coupling Reactions for N-benzylbut-3-en-1-amine
An in-depth guide to navigating the complexities of N-benzylbut-3-en-1-amine coupling reactions, from fundamental principles to advanced troubleshooting.
Introduction to this compound
This compound (CAS 17150-62-8) is a valuable bifunctional molecule featuring a secondary amine and a terminal alkene.[1] This structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The secondary amine serves as a potent nucleophile for alkylation, acylation, and arylation reactions, while the butenyl group opens avenues for transformations like metathesis, hydrofunctionalization, and polymerization.
However, the presence of these two reactive sites can also present challenges, including chemoselectivity issues, over-alkylation, and purification difficulties. This guide provides a structured approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of coupling reactions with this compound, with a focus on N-alkylation as a representative transformation.
Q1: What are the primary strategies for N-alkylation of this compound?
There are three principal methods for introducing an alkyl group onto the nitrogen atom:
-
Direct Alkylation with Alkyl Halides: This is the most traditional method, involving the reaction of the amine with an alkyl halide (R-X) in the presence of a base. While straightforward, it is susceptible to over-alkylation, yielding the tertiary amine. Careful control of stoichiometry and reaction conditions is paramount for achieving high selectivity for the desired mono-alkylated product.[2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly chemoselective and generally avoids over-alkylation, making it a preferred choice for clean mono-alkylation.[3]
-
"Borrowing Hydrogen" Catalysis: An atom-economical and environmentally friendly approach where an alcohol serves as the alkylating agent.[3] A transition-metal catalyst (e.g., based on Ru, Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, releasing water as the sole byproduct.[3][4]
Q2: How do I select the optimal base for direct N-alkylation?
Base selection is critical for controlling reactivity and selectivity. The primary role of the base is to neutralize the acid (H-X) generated during the reaction, driving the equilibrium towards the product.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a cost-effective option, but cesium carbonate (Cs₂CO₃) is often superior for promoting selective mono-alkylation. The larger, more "naked" cesium cation is believed to template the reaction, and its greater solubility in organic solvents can enhance reaction rates.[2]
-
Organic Amines (e.g., Triethylamine, DIPEA): These can act as both base and solvent but are generally less effective at preventing over-alkylation compared to inorganic bases. They are typically used when milder conditions are required.
-
Strong Bases (NaH, t-BuOK): These are generally reserved for less reactive systems or when deprotonation of the amine is difficult. However, their high reactivity often leads to a higher incidence of side reactions and over-alkylation.[3]
Q3: What is the impact of solvent choice on the reaction outcome?
The solvent influences the solubility of reagents, reaction rate, and in some cases, selectivity.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices for N-alkylation as they effectively solvate the cations of inorganic bases, increasing the nucleophilicity of the amine and accelerating the reaction rate.[2] DMF is a common starting point for optimization.
-
Ethereal Solvents (THF, Dioxane): These are less polar and may result in slower reaction rates. They are often used in reductive amination protocols or when reagents are sensitive to more polar environments.
-
Halogenated Solvents (DCM, DCE): Primarily used for reductive aminations, as they are compatible with common reducing agents like NaBH(OAc)₃.[3]
Q4: How can I effectively monitor the reaction progress?
Accurate reaction monitoring is key to achieving optimal results and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): The most common method. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) should provide good separation between the starting amine, the desired product, and the over-alkylated byproduct. The over-alkylated product is typically less polar and will have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting material and the relative ratios of products. This is particularly useful during optimization studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An alternative to GC-MS, especially for less volatile or thermally sensitive compounds.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent issues. A logical, step-by-step diagnosis is essential.
Caption: Decision tree for troubleshooting low reaction conversion.
Possible Causes & Solutions:
-
Cause: Inactive Reagents. The this compound may have degraded, the alkylating agent could be old, or the base may have absorbed moisture.
-
Solution: Verify the purity of the starting amine by NMR or GC-MS. Use a fresh bottle of the alkylating agent. Ensure inorganic bases are freshly ground and dried under vacuum before use.
-
-
Cause: Insufficient Activation. The reaction temperature may be too low, or the chosen base might not be strong enough to facilitate the reaction.
-
Solution: Increase the reaction temperature in 10-20 °C increments. If using a mild base like K₂CO₃, consider switching to the more effective Cs₂CO₃ or a stronger base if necessary, though be mindful of potential side reactions.[2]
-
-
Cause: Poor Solubility. One or more reagents may not be sufficiently soluble in the chosen solvent.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[3]
-
Problem 2: Formation of Multiple Products (Over-alkylation)
A common issue in direct alkylation is the formation of the tertiary amine, N-benzyl-N-alkylbut-3-en-1-amine. The desired secondary amine product can be deprotonated and react further with the alkylating agent.
Caption: Competing pathways of mono- and di-alkylation.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Using an excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[2] A 2:1 to 5:1 ratio of amine to alkyl halide is a good starting point for optimization.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) over several hours keeps its concentration low, minimizing the chance of the product reacting further.
-
Choice of Base/Solvent: As mentioned, Cs₂CO₃ is often more effective than K₂CO₃ at promoting mono-alkylation.[2]
-
Switch Methodology: If over-alkylation remains a persistent issue, switching to reductive amination is a highly effective strategy to ensure clean mono-alkylation.[3]
| Entry | Amine:Alkyl Halide Ratio | Base (2.0 eq) | Solvent | Mono-alkylation (%) | Di-alkylation (%) |
| 1 | 1:1.1 | K₂CO₃ | ACN | 55 | 40 |
| 2 | 2:1 | K₂CO₃ | ACN | 85 | 10 |
| 3 | 3:1 | K₂CO₃ | ACN | 92 | <5 |
| 4 | 2:1 | Cs₂CO₃ | DMF | 95 | <2 |
Data is illustrative, based on general principles of N-alkylation.[2]
Problem 3: Difficulty in Product Purification
If the product and starting material have very similar polarities, or if byproducts are difficult to remove, purification by flash column chromatography can be challenging.
-
Cause: Similar Rf Values. The starting amine and the mono-alkylated product can be close on a TLC plate.
-
Solution: Screen different solvent systems for chromatography. A small amount of a polar modifier like methanol or triethylamine (if the compounds are basic) in the eluent can improve separation. If separation is impossible, consider converting the product to a salt (e.g., hydrochloride) to alter its physical properties, allowing for purification via extraction or recrystallization, followed by neutralization.
-
-
Cause: Persistent Impurities. The impurity may be a stubborn byproduct or unreacted starting material.
-
Solution: If excess starting amine is the issue (from using a favorable stoichiometric ratio), perform an acidic wash (e.g., 1M HCl) during the workup. The basic amines will move to the aqueous layer, while a less basic product might remain in the organic layer. This must be tested on a small scale.
-
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation
This protocol is optimized to favor the formation of the mono-alkylated product.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (0.8 eq)
-
Cesium Carbonate (Cs₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF (to make a ~0.2 M solution based on the amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl bromide (0.8 eq) dropwise over 1 hour using a syringe pump.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Upon completion (disappearance of the alkyl bromide), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a reliable alternative for clean mono-alkylation.[3]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- ChemSynthesis. (n.d.).N-benzyl-1-phenylbut-3-en-1-imine.
- Antkowicz, H., et al. (2024).Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central.
- Alonso, D. A., et al. (2014).Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.
- Various Authors. (n.d.).General strategies for homoallylic amine synthesis. ResearchGate.
- Pucheault, M., et al. (2012).Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. ResearchGate.
- PubChem. (n.d.).this compound.
- Organic Chemistry Portal. (n.d.).Homoallylic amine synthesis by C-C coupling.
- Organic Chemistry Portal. (n.d.).Homoallylic amine synthesis by amination (allylation).
Sources
N-benzylbut-3-en-1-amine stability issues during reaction workup
A Guide to Navigating Stability and Workup Challenges
Welcome to the technical support resource for N-benzylbut-3-en-1-amine. As a Senior Application Scientist, I've designed this guide to address the specific stability challenges researchers encounter when handling this and similar homoallylic amines during reaction workup. This document moves beyond simple protocols to explain the chemical principles behind the recommended procedures, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected after a standard aqueous workup. Where could my product have gone?
This is the most common issue encountered. The loss of product can typically be attributed to two primary factors: partitioning issues related to the amine's basicity or chemical degradation.
-
Partitioning into the Aqueous Layer : this compound is a basic compound. If your workup involves an acidic wash (e.g., with dilute HCl or NH₄Cl) to remove basic impurities or neutralize the reaction, your amine product will be protonated to form an ammonium salt.[1] This salt is highly water-soluble and will partition into the aqueous layer, leading to its inadvertent disposal.
-
Chemical Degradation : The butenyl moiety is susceptible to degradation under certain conditions, particularly strong acidity or the presence of oxidizing agents.
Solution Workflow:
Q2: I've noticed new, unidentified spots on my TLC plate after purification. What are these impurities and how can I avoid them?
The appearance of new impurities points towards product instability during the workup or purification steps. The this compound structure has two main reactive sites: the secondary amine and the terminal alkene.
-
Amine Oxidation : Secondary amines can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of complex mixtures, including hydroxylamines or other oxidation products.[2] While typically slow, this process can be accelerated by trace metal catalysts or light.
-
Alkene Reactivity : The terminal double bond is a potential site for unwanted reactions:
-
Acid-Catalyzed Hydration/Isomerization : Strong acidic conditions can potentially lead to Markovnikov hydration of the alkene (forming an alcohol) or isomerization of the double bond.
-
Oxidative Cleavage : Though requiring stronger conditions than typically found in a workup (e.g., ozonolysis), aggressive or prolonged workups with oxidizing agents could affect the alkene.
-
Preventative Measures:
-
Minimize Acid Contact Time : If an acid wash is necessary, perform it quickly and at low temperatures (0 °C).
-
Use an Inert Atmosphere : If oxidation is suspected, conduct the workup and solvent removal steps under a nitrogen or argon atmosphere.
-
Avoid Over-purification : Amines can sometimes degrade on silica gel if left for extended periods. Consider using a column chromatography method with a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%) to prevent streaking and on-column degradation.
Troubleshooting Guide: Symptoms & Solutions
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Product is "oiling out" or forming an emulsion during extraction. | The amine salt may have limited solubility in both the organic and aqueous phases. Emulsions are common with amines due to their surfactant-like properties. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break emulsions and improve phase separation.[3] |
| Final product is a salt (e.g., HCl salt) instead of the free base. | Insufficient or no basification step after an acidic wash. | Dissolve the product in an organic solvent (like ethyl acetate) and wash with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Confirm the aqueous layer is basic (pH > 8) with pH paper, then separate, dry, and concentrate the organic layer. |
| Product appears discolored (yellow to brown) after workup. | Likely minor oxidation of the amine.[5][6] | While often difficult to remove without chromatography, ensuring a rapid workup with minimal air exposure can reduce the severity. For many applications, minor discoloration does not impact reactivity. The product should be stored under an inert atmosphere in a cool, dark place. |
| Difficulty removing polar, non-basic starting materials (e.g., an alcohol). | The starting material has some solubility in the organic layer. | Perform an acid wash (e.g., 1M HCl). This will convert your amine product to its water-soluble salt, pulling it into the aqueous phase.[1] The neutral organic starting material will remain in the organic layer, which can be discarded. Then, basify the aqueous layer containing your product and re-extract it back into a fresh organic phase. |
Validated Experimental Protocols
Protocol 1: Standard Workup for Isolation of this compound
This protocol is recommended when the reaction mixture is relatively clean and does not contain significant acidic or basic impurities that need removal.
-
Quenching : Cool the reaction mixture to room temperature (or 0 °C if the reaction was exothermic). Slowly add deionized water to quench any remaining reactive reagents.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the reaction solvent and product solubility.
-
Washing : Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (to remove water-soluble species).
-
Saturated aqueous NaCl (brine) (to aid in drying and break any minor emulsions).
-
-
Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration : Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Base Extraction for Purification from Neutral Impurities
Use this method to separate the basic amine product from non-basic/neutral organic impurities.
-
Initial Extraction : After quenching the reaction, extract the mixture into an organic solvent (e.g., ethyl acetate).
-
Acidic Wash (Product Extraction) : Wash the organic layer 2-3 times with 1M HCl. Crucially, save these acidic aqueous layers , as they now contain your protonated amine product. The organic layer containing neutral impurities can be discarded.
-
Basification : Combine the acidic aqueous layers in a clean separatory funnel or flask. Cool the solution in an ice bath. Slowly add a strong base (e.g., 2M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). You may observe the free amine "oiling out" as a cloudy suspension.
-
Back-Extraction : Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate). Your deprotonated amine product will now partition back into the organic phase.
-
Final Wash & Drying : Combine these new organic extracts and wash once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.
References
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- Scribd.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
- Bryan Research & Engineering, LLC.
- Optimized Gas Treating, Inc. Startup troubleshooting of amine units in LNG export facilities. [Link]
- ChemSynthesis. N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. [Link]
- Organic Chemistry Portal. Homoallylic amine synthesis by C-C coupling. [Link]
- MH Chem via YouTube. How to purify Amine? Grad student asked me.
- PubChem. This compound. [Link]
- National Institutes of Health (NIH). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. [Link]
- MDPI.
- National Institutes of Health (NIH). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. [Link]
- Royal Society of Chemistry. Preparation of homoallylic amines via a three-component coupling process. [Link]
- Chemistry LibreTexts. 23.
- Royal Society of Chemistry.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: N-Benzyl Group Removal from N-benzylbut-3-en-1-amine Derivatives
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of the N-benzyl (Bn) protecting group from N-benzylbut-3-en-1-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical logic to help you navigate challenges in your research, particularly the critical task of preserving the butenyl moiety's double bond.
The N-benzyl group is a robust and widely used protecting group for amines due to its stability across a broad range of reaction conditions.[1] However, its removal in the presence of other reducible functional groups, such as the alkene in this compound, presents a significant chemoselectivity challenge. Standard hydrogenolysis conditions that readily cleave the C-N bond can simultaneously saturate the C=C bond, leading to undesired byproducts. This guide is structured to address this core problem head-on.
Method Selection at a Glance: Preserving the Alkene
Choosing the right debenzylation method is paramount to success. The primary consideration is the method's compatibility with the butenyl group's alkene functionality.
| Method | Reagents | Compatibility with Alkene | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Low | High risk of alkene reduction. Generally not recommended for this substrate class.[2] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, Pd/C | Moderate to High | Milder than H₂ gas; can often preserve alkenes. Reaction conditions are crucial.[3][4] |
| Dissolving Metal Reduction (Birch) | Na or Li, Liquid NH₃ | High | Powerful and effective for stubborn cases. Harsh, cryogenic conditions required; may reduce aromatic rings if present.[5][6][7] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) or DDQ | High | Avoids reducing conditions entirely. Chemoselectivity can be excellent, but depends on the substrate's overall functionality.[8] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the N-debenzylation of olefinic amines in a practical, question-and-answer format.
Q1: My standard catalytic hydrogenation (H₂, Pd/C) reduced the double bond in my this compound. How can I avoid this?
A1: This is the most common challenge with this class of substrates. Standard catalytic hydrogenolysis is generally non-selective and will readily reduce both the C-N benzylic bond and the C=C bond. The fundamental issue is that the palladium catalyst surface activates both hydrogen gas and the alkene, leading to competitive saturation.[1]
Solution: You must switch to a method with higher chemoselectivity.
-
Primary Recommendation: Catalytic Transfer Hydrogenation (CTH). This is often the best first choice. Using a hydrogen donor like ammonium formate or cyclohexene is generally milder than using pressurized hydrogen gas.[4][9] The mechanism of hydrogen transfer can sometimes favor the kinetically more facile C-N bond cleavage over alkene reduction. See Protocol 1 for a detailed procedure.
-
Alternative Approaches: If CTH fails or gives low yields, consider dissolving metal reduction or oxidative cleavage, both of which are highly compatible with the alkene moiety.
Q2: My Catalytic Transfer Hydrogenation (CTH) with ammonium formate is stalled or incomplete. What are the likely causes and solutions?
A2: Several factors can impede CTH reactions.
-
Catalyst Quality/Activity: The palladium catalyst is the engine of this reaction.
-
Insufficient Hydrogen Donor: The stoichiometry of ammonium formate is critical. It decomposes in situ to provide the hydrogen equivalents.
-
Solvent Choice: The solvent affects the solubility of the substrate and the ammonium formate, as well as the overall reaction kinetics. Methanol and ethanol are most common.[3]
Troubleshooting Steps:
-
Increase Catalyst Loading: Doubling the weight percentage of the 5% or 10% Pd/C catalyst can overcome minor activity issues.[11]
-
Add an Acidic Modifier: Adding a small amount of a mild acid like acetic acid can protonate the product amine, preventing it from poisoning the catalyst.[12] However, this will yield the amine salt, requiring a basic workup to isolate the free amine.
-
Use Fresh Ammonium Formate: Ensure your ammonium formate is anhydrous and has been stored properly. Increase the number of equivalents (from 5 eq. up to 10 eq.).
-
Change the Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for substrates containing basic nitrogen groups as it is more resistant to amine poisoning.[9]
Q3: Is Birch reduction (Na/NH₃) a viable option, and what are the risks?
A3: Yes, Birch reduction is a very powerful and effective method for N-debenzylation that will not affect an isolated double bond.[5][13] It operates via a dissolving metal mechanism, where solvated electrons cleave the C-N bond.[14]
Risks and Considerations:
-
Harsh Conditions: The reaction is run at cryogenic temperatures (-78 °C to -33 °C) to maintain ammonia as a liquid.[6]
-
Safety: Handling metallic sodium or lithium and liquid ammonia requires specialized equipment and stringent safety protocols.[6]
-
Substrate Compatibility: While it preserves isolated alkenes, it can reduce other functional groups, notably aromatic rings and conjugated systems.[7]
-
Workup: The reaction must be carefully quenched (e.g., with ethanol or ammonium chloride) before workup.[13]
This method is best reserved for cases where other methods have failed. See Protocol 2 for a general procedure.
Q4: Can I use an oxidative method to remove the N-benzyl group while preserving the alkene?
A4: Absolutely. Oxidative cleavage is an excellent strategy as it completely avoids the possibility of reductive side reactions.
-
Ceric Ammonium Nitrate (CAN): CAN is known to chemoselectively debenzylate tertiary N-benzyl amines in the presence of other functional groups.[15] The mechanism is believed to involve single-electron transfer from the nitrogen atom, ultimately leading to the cleavage of the C-N bond.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is another powerful oxidant for this transformation, often used for cleaving para-methoxybenzyl (PMB) groups but also effective for benzyl groups.[16][17]
These methods are particularly valuable in complex molecule synthesis where multiple sensitive groups are present. See Protocol 3 for a representative oxidative debenzylation.
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Staining: The product amine and the starting benzylamine can be visualized using a potassium permanganate (KMnO₄) stain or a ninhydrin stain. Ninhydrin is particularly useful as it will give a distinct color (often purple or yellow) with the primary amine product, while the secondary benzylamine starting material will not react or will give a different color.
-
Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You may need to add a small amount of triethylamine (~1%) to the mobile phase to prevent the amines from streaking on the silica plate.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), spot corresponding to the deprotected amine.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol uses ammonium formate as a hydrogen donor, a method often successful in preserving alkene functionality.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemedx.org [chemedx.org]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions of N-benzylbut-3-en-1-amine
Welcome to the technical support center for chemists and researchers working with N-benzylbut-3-en-1-amine. This guide is designed to provide in-depth troubleshooting for common issues related to diastereoselectivity in reactions involving this versatile building block. As drug development professionals and synthetic chemists, achieving precise stereochemical control is paramount. This resource offers expert insights, detailed protocols, and mechanistic explanations to help you navigate the complexities of stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Unexpected Diastereoselectivity in Cyclization Reactions
Question: My intramolecular cyclization of an this compound derivative is yielding a nearly 1:1 mixture of diastereomers. What factors could be influencing this lack of selectivity, and how can I improve it?
Answer: Low diastereoselectivity in the cyclization of this compound derivatives often stems from a lack of sufficient steric or electronic differentiation in the transition state. The flexibility of the butenyl chain and the nature of the cyclization conditions play a crucial role.
Underlying Causality:
The stereochemical outcome of these cyclizations is determined by the relative energies of the diastereomeric transition states. The N-benzyl group, while bulky, may not exert enough steric influence on its own to direct the formation of one diastereomer over the other, especially if the reaction temperature is high, providing enough energy to overcome small activation energy differences. The mechanism of the cyclization (e.g., radical, cationic, or transition-metal-catalyzed) will dictate the geometry of the key transition state. For instance, in acid-mediated cyclizations, the formation of a planar carbocation intermediate can reduce the facial bias required for high selectivity.
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot and optimize the diastereoselectivity of your cyclization reaction:
Caption: A workflow for troubleshooting poor diastereoselectivity.
Detailed Troubleshooting Steps:
-
Reagent and Catalyst Choice:
-
Lewis Acids: In acid-mediated cyclizations, the nature of the Lewis or Brønsted acid is critical. A bulkier Lewis acid can create a more sterically hindered environment in the transition state, favoring one approach of the nucleophilic alkene. Consider screening a range of Lewis acids such as TiCl4, SnCl4, or BF3·OEt2.
-
Transition Metals: For metal-catalyzed cyclizations (e.g., using Pd, Rh, or Au), the ligand sphere around the metal center is paramount. Chiral ligands can induce high levels of asymmetry. Even with achiral catalysts, ligand bulk and electronics can influence the diastereoselectivity by altering the steric environment of the catalytic cycle.
-
-
Solvent and Temperature Effects:
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the substrate and the stability of charged intermediates or transition states. A systematic screen of solvents with varying polarities (e.g., dichloromethane, toluene, THF, acetonitrile) is recommended.
-
Temperature: Lowering the reaction temperature generally enhances selectivity by making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states. If your reaction is sluggish at lower temperatures, catalyst loading may need to be adjusted.
-
-
Substrate Modification:
-
Steric Bulk: The N-benzyl group can be modified to increase its steric influence. For example, replacing the benzyl group with a more sterically demanding group like N-(1-phenylethyl) can introduce a chiral center closer to the reacting bond, potentially leading to better stereocontrol. Computational studies have shown that the benzyl group can play a significant role in stabilizing intermediates through π-π stacking interactions, which can influence the reaction's energy profile and stereochemical outcome.[1]
-
Protecting Groups: The term "benzyl group" can refer to a C6H5CH2 substituent, which is often used as a protecting group for amines.[2] The conditions required for its removal can be harsh, but its presence during a reaction can influence the stereochemical outcome.[2]
-
Experimental Protocol: Screening Lewis Acids for Improved Diastereoselectivity
-
Setup: In parallel, set up a series of oven-dried reaction vials, each with a stir bar.
-
Substrate Addition: To each vial, add your this compound derivative (1 equivalent) dissolved in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: At -78 °C (dry ice/acetone bath), add a different Lewis acid (1.1 equivalents) to each vial (e.g., Vial 1: TiCl4, Vial 2: SnCl4, Vial 3: BF3·OEt2).
-
Reaction Monitoring: Stir the reactions at -78 °C and monitor their progress by TLC or LC-MS.
-
Quenching and Workup: Once the starting material is consumed, quench the reactions with a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product for each reaction using 1H NMR spectroscopy.
Issue 2: Inaccurate Determination of Diastereomeric Ratio by NMR
Question: I am having difficulty accurately determining the diastereomeric ratio of my product mixture. The characteristic proton signals for the two diastereomers are overlapping in the 1H NMR spectrum. What techniques can I use for a more precise measurement?
Answer: Overlapping signals in 1H NMR spectra are a common challenge when determining diastereomeric ratios, especially for structurally similar diastereomers. Several advanced NMR techniques and data processing methods can resolve this issue.
Underlying Causality:
Diastereomers have distinct chemical environments, leading to different chemical shifts for their corresponding nuclei. However, if the structural differences are subtle, the resulting chemical shift differences can be smaller than the signal linewidths, causing overlap.
Troubleshooting and Solutions:
Caption: Decision tree for accurate d.r. determination from NMR.
Detailed Solutions:
-
Higher Field NMR: If accessible, acquiring the NMR spectrum on a higher field spectrometer (e.g., 600 or 800 MHz instead of 300 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Band-Selective Pure Shift NMR: This is a powerful technique that collapses multiplets to singlets, significantly improving spectral resolution without a major loss in signal-to-noise.[3][4] This method is particularly useful when the chemical shift difference between diastereomeric signals is small compared to their multiplet widths.[3][4]
-
1D and 2D NOESY/EXSY: These experiments can be used to identify and distinguish between equilibrating diastereomers.[5] They are sensitive enough to detect even minor isomers that might be missed in a standard 1H NMR spectrum.[5]
-
Careful Integration and Baseline Correction: Before integration, ensure proper baseline correction of the spectrum.[6] Select well-resolved signals corresponding to each diastereomer for integration. It is preferable to use signals from protons that are less likely to have relaxation issues, such as those from methyl or methylene groups.[6]
-
13C NMR: While generally less sensitive and prone to NOE effects, 13C NMR can sometimes provide resolved signals for diastereomers when 1H NMR does not.[6] Quantitative 13C NMR with appropriate relaxation delays and proton decoupling can be used.
-
Chemical Derivatization: Converting the diastereomeric mixture into a new set of diastereomers with better-resolved NMR signals can be an effective strategy. For example, if your product contains a hydroxyl or amine group, derivatization with a chiral reagent like Mosher's acid chloride can create diastereomeric esters or amides with more dispersed signals.
Data Presentation: Example of Improved Resolution with Pure Shift NMR
| Technique | Resolution | Diastereomeric Ratio (d.r.) | Comments |
| Standard 1H NMR (500 MHz) | Poor (significant overlap) | ~1.5 : 1 (inaccurate) | Integration is unreliable due to signal overlap. |
| Pure Shift 1H NMR (500 MHz) | Excellent (baseline resolved) | 1.8 : 1 (accurate) | Collapsing multiplets to singlets allows for precise integration.[3][4] |
Issue 3: Unexpected Stereochemical Outcome in Hydroboration-Oxidation
Question: The hydroboration-oxidation of my this compound is giving the opposite diastereomer to what I predicted based on standard models. What could be causing this reversal of selectivity?
Answer: The stereochemical outcome of a hydroboration-oxidation reaction is highly dependent on the directing effects of nearby functional groups. In the case of this compound, the amine group can act as a directing group, leading to unexpected stereoselectivity.
Mechanistic Explanation:
The amine can coordinate to the borane reagent (e.g., BH3·THF), forming an amine-borane complex. This complexation can favor an intramolecular hydroboration pathway where the borane is delivered to the alkene from the same face as the directing amine group. This internal delivery can override the steric preferences that would typically govern an intermolecular reaction. The N-benzyl group can further influence the conformation of the substrate-borane complex, thus impacting the facial selectivity of the hydroboration.[7]
Factors Influencing Diastereoselectivity in Amine-Directed Hydroboration:
-
Nature of the Borane Reagent: Bulkier borane reagents (e.g., 9-BBN) are less likely to participate in intramolecular delivery and may favor intermolecular hydroboration with sterically controlled facial selectivity.
-
Reaction Conditions: The solvent and temperature can affect the equilibrium between the free amine and the amine-borane complex, thereby influencing the dominant reaction pathway.
-
Protecting Group on the Amine: If the amine is protected with a group that diminishes its Lewis basicity (e.g., as an amide), the directing effect will be suppressed, and the reaction will likely proceed via a standard intermolecular pathway.
Troubleshooting Strategy:
-
Vary the Borane Reagent: Compare the results of hydroboration with BH3·THF, 9-BBN, and disiamylborane to probe the influence of steric bulk on the reagent.
-
Protect the Amine: Temporarily protect the amine as a carbamate (e.g., Boc) or an amide to block its directing capability and observe the change in diastereoselectivity.
-
Analyze Conformational Effects: Use computational modeling to analyze the possible transition state geometries for both the intramolecular and intermolecular hydroboration pathways to understand the energetic factors favoring the observed product.
References
- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
- Byrne, F. R., et al. (2013). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC - NIH. [Link]
- Jayanth, K., et al. (2020).
- Wu, T., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. American Chemical Society. [Link]
- Aguilar, J. A., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
- Ernst, L. (2014).
- Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]
- Hu, D., et al. (2020).
Sources
- 1. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted Polymerization of N-benzylbut-3-en-1-amine
Welcome to the technical support center for handling N-benzylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the synthesis, purification, and storage of this and similar compounds: the unwanted polymerization of the terminal butenyl group. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity and purity of your material.
Introduction: The Challenge of the Butenyl Group
This compound is a valuable building block in organic synthesis. However, its terminal alkene (butenyl group) is susceptible to various polymerization pathways, including radical, cationic, and transition metal-catalyzed processes.[1][2] This unwanted side reaction can lead to viscous oils, insoluble solids, low yields, and purification difficulties, compromising experimental outcomes. Understanding the triggers for polymerization is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned into a thick, unworkable gel. What happened?
A1: This is a classic sign of uncontrolled polymerization. The viscosity increase is due to the formation of long-chain polymer molecules. This can be initiated by several factors:
-
Heat: Thermal energy can initiate radical formation, especially if trace impurities are present.[3] Many monomers undergo thermally-initiated polymerization at elevated temperatures.[3]
-
Atmospheric Oxygen: Oxygen can react with the alkene to form peroxides, which then decompose into radicals that initiate polymerization.[4]
-
Trace Metal Contaminants: Residual transition metals from previous synthetic steps or contaminated glassware can act as potent polymerization catalysts.[5][6][7][8]
-
Acidic Conditions: Trace acids can protonate the alkene, initiating cationic polymerization.[2]
Q2: How do polymerization inhibitors work, and which one should I use?
A2: Polymerization inhibitors are compounds that scavenge reactive species, typically free radicals, to halt the polymerization chain reaction.[3][9] The choice of inhibitor depends on the reaction conditions and the subsequent purification strategy.
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration | Best For |
| Phenolic | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | Hydrogen atom donors that react with and neutralize radical species.[10][11] Their efficacy can be enhanced by the presence of oxygen.[11] | 100 - 1000 ppm | General purpose inhibition during reactions, storage, and purification. |
| Stable Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Directly traps carbon-centered radicals to form stable adducts, effectively terminating the polymer chain.[3] | 50 - 500 ppm | Highly effective in oxygen-free environments and for preventing thermally induced polymerization. |
| Quinones | 1,4-Benzoquinone | Acts as a radical scavenger and can also be effective in preventing olefin isomerization during metathesis reactions.[12][13] | 0.1 - 0.5 mol% | Reactions involving transition metal catalysts where isomerization is a concern. |
Q3: Can I remove the inhibitor before my next reaction?
A3: Yes, and it is often necessary as inhibitors can interfere with downstream reactions.
-
Phenolic inhibitors (BHT, MEHQ, HQ): These can typically be removed by an aqueous basic wash (e.g., 1M NaOH) during workup, as they are acidic.[3]
-
Column Chromatography: Most inhibitors can be separated from the desired product through standard silica gel chromatography.
-
Distillation: If your compound is thermally stable, distillation under reduced pressure can separate it from non-volatile inhibitors. However, this carries the risk of thermally induced polymerization.[14]
Q4: What are the best practices for long-term storage of this compound?
A4: For optimal stability, follow these guidelines:[15][16]
-
Ensure Purity: The compound should be free of acidic or metallic impurities.
-
Add an Inhibitor: Add a suitable inhibitor like BHT or MEHQ at a concentration of 100-1000 ppm.[14]
-
Use an Inert Atmosphere: Store under an inert gas like argon or nitrogen to exclude oxygen.[16]
-
Protect from Light: Use an amber glass vial or store in the dark.
-
Refrigerate: Store at low temperatures (2-8°C) to minimize thermal decomposition and polymerization.
Troubleshooting Guides
This section provides structured solutions to specific problems you might encounter.
Problem 1: Polymerization During the Reaction
Your reaction mixture becomes viscous or solidifies during synthesis.
Causality Flowchart
Caption: Troubleshooting polymerization during synthesis.
Step-by-Step Preventative Protocol
-
Glassware Preparation: Thoroughly wash all glassware with a cleaning agent, rinse with deionized water, and then perform an acid wash (e.g., with 1M HCl) to remove trace metal residues. Dry the glassware in an oven at >120°C for at least 4 hours.
-
Reagent Purity: Use high-purity, degassed solvents. Ensure all starting materials are free from peroxides and metal contaminants.
-
Inert Atmosphere: Assemble the reaction apparatus under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Temperature Control: Conduct the reaction at the lowest effective temperature. Use a cooling bath to dissipate any exothermic heat generated.[4]
-
Inhibitor Addition: If compatible with your reaction chemistry, add a radical inhibitor such as BHT (100-200 ppm) or TEMPO (50-100 ppm) to the reaction mixture at the start.
Problem 2: Polymerization During Workup and Purification
The product appears stable in the reaction mixture but polymerizes upon extraction, solvent removal, or chromatography.
Workflow for Stable Product Isolation
Caption: Experimental workflow for safe product isolation.
Detailed Purification Protocols
-
Aqueous Workup: Before extraction, add a small amount of a water-insoluble inhibitor like BHT to the organic solvent you will use.[14] This ensures an inhibitor is present after water-soluble inhibitors are washed away. If your compound is sensitive to pH changes, use buffered solutions for washing.
-
Solvent Removal: Use a rotary evaporator with the water bath at a controlled, low temperature (e.g., <40°C). It is critical to avoid heating the flask to dryness, as this concentrates the monomer and any initiating impurities, increasing the risk of polymerization.[14]
-
Chromatography:
-
For basic amines like this compound, standard silica gel can be too acidic, potentially causing streaking, poor separation, and on-column decomposition or polymerization.[17]
-
Recommended Method: Use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., 0.5-1% triethylamine) to your eluent system.[17] This masks the acidic silanol groups on the silica surface, leading to a much cleaner separation.
-
-
Distillation: This method should be used with caution.
-
Add a non-volatile inhibitor (e.g., hydroquinone, ~200 ppm) to the distillation flask.
-
Perform the distillation under high vacuum to keep the boiling point as low as possible.
-
Ensure the collection flask is cooled and contains a small amount of inhibitor.
-
By implementing these preventative measures and troubleshooting strategies, researchers can significantly improve the yield, purity, and handling of this compound and other molecules containing reactive butenyl groups.
References
- Wikipedia. Transition metal alkene complex. [Link]
- Y. V. Kissin. (2008).
- Hong, S. H., et al. (2007).
- Chukanova, O. M., et al. (2019). New Cocatalyst for Alkene Polymerization Reactions with Transition Metal Catalysts. Russian Journal of Physical Chemistry B.
- Elsevier.
- University of New South Wales Library.
- Google Patents.
- MDPI. (2019).
- ACS Publications. (2001). Density Functional (DFT) Study of the Anti−Syn Isomerization of the Butenyl Group in Cationic and Neutral (Butenyl)(butadiene)(monoligand)nickel(II) Complexes. Organometallics.
- Google Patents.
- National Institutes of Health. (2018). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. PMC. [Link]
- Wiley.
- PubMed Central. (2024).
- ACS Publications. (2020).
- Science. (2024).
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
- National Academic Digital Library of Ethiopia.
- ResearchGate. (2019).
- ResearchGate.
- Journal of the American Chemical Society. (2023).
- Wikipedia.
- Chemistry For Everyone. (2023). How Can Polymerization Avoid Unwanted Side Reactions?. [Link]
- MDPI. (2023).
- ResearchGate.
- National Institutes of Health. (2023).
- PubChem. This compound. [Link]
- Chemguide.
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
- Lumen Learning. 18.5.
- Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- Chemistry LibreTexts. (2021). 10.
- University of Pennsylvania EHRS. (2024).
- LookChem. N-benzyl-1-phenylbut-3-en-1-amine.
- ChemicalBook. (2022).
- PubChem. N,N-Dimethyl-3-phenylbut-3-en-1-amine.
- PubChem. 3-Phenylprop-2-en-1-amine.
- ChemicalBook. N-benzyl-3-chloro-2-phenyl-propan-1-amine Product Description.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Transition metal alkene complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkene Polymerization Reactions with Transition Metal Catalysts, Volume 173 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 8. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wiley.com [wiley.com]
- 16. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 17. biotage.com [biotage.com]
Technical Support Center: Regioselectivity in Additions to N-benzylbut-3-en-1-amine
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding addition reactions to N-benzylbut-3-en-1-amine. Our focus is on providing practical, mechanistically grounded solutions to help you control and improve the regioselectivity of your reactions, ensuring you obtain the desired constitutional isomer.
General FAQs: Understanding the Substrate and Selectivity
Before diving into specific reaction troubleshooting, let's address some foundational concepts critical to working with this substrate.
Question: What is regioselectivity and why is it crucial for my synthesis?
Answer: Regioselectivity refers to the preference for bond formation at one specific position over other possible positions.[1] In the context of adding a reagent (H-X) across the double bond of this compound, two constitutional isomers (or regioisomers) can be formed.
-
Markovnikov Addition: The electrophile (often H+) adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, while the nucleophile (X) adds to the more substituted carbon.[2][3] This pathway typically proceeds through the most stable carbocation intermediate.[2]
-
Anti-Markovnikov Addition: This is the opposite outcome, where the electrophile adds to the more substituted carbon of the alkene.[4] This pathway often involves mechanisms that avoid carbocation intermediates, such as in hydroboration or free-radical additions.[3]
Controlling regioselectivity is paramount as it dictates the constitution of your product, directly impacting the success of subsequent steps in a synthetic route.
Question: How does the N-benzylamino group influence addition reactions?
Answer: The this compound substrate contains two key features that can influence reactivity: the terminal double bond and the secondary amine.
-
Electronic Effects: The nitrogen atom is electron-donating by induction, which could subtly influence the electron density of the double bond. However, this effect is attenuated by the two-carbon spacer.
-
Steric Effects: The N-benzyl group is sterically bulky. While it is several bonds away from the alkene, it can influence the approach of bulky reagents through conformational effects.
-
Lewis Basicity: The nitrogen atom has a lone pair of electrons and is a Lewis base. This is a critical consideration as it can coordinate with Lewis acidic reagents (e.g., boranes, mercury salts), potentially deactivating the reagent or influencing the reaction pathway through intramolecular interactions.[5] In some cases, temporary protection of the amine may be necessary to prevent unwanted side reactions.[6]
Troubleshooting Guide 1: Hydroboration-Oxidation for Anti-Markovnikov Alcohols
This two-step reaction is the classic method for achieving anti-Markovnikov hydration of an alkene, yielding the terminal alcohol.[7][8] The overall transformation adds an -H and an -OH group across the double bond.
FAQ 1.1: My reaction is producing a mixture of the desired terminal alcohol (anti-Markovnikov) and the internal alcohol (Markovnikov). How can I improve selectivity for the terminal alcohol?
Answer: Poor regioselectivity in hydroboration is a common issue that can almost always be resolved by addressing steric and electronic factors in the first step (the hydroboration). The mechanism involves the addition of a B-H bond across the alkene in a concerted, syn-addition fashion.[7][9] Boron, the electrophilic atom, preferentially adds to the less sterically hindered carbon atom.[5]
Troubleshooting Steps:
-
Increase Steric Hindrance of the Reagent: The most effective strategy is to replace borane (BH₃) with a bulkier alkylborane reagent. The increased steric demand of the reagent will greatly enhance its preference for the less crowded terminal carbon of the double bond.
-
Maintain Low Temperatures: Performing the hydroboration step at 0 °C or even lower can improve selectivity by favoring the transition state with the lowest activation energy, which is the one leading to the anti-Markovnikov product.
-
Ensure High-Quality Reagents: Borane solutions (typically as a THF complex) can degrade over time. Use a recently purchased bottle or titrate the solution to confirm its molarity.
Comparative Data for Borane Reagents
| Reagent | Structure | Typical Regioselectivity (Terminal:Internal) for Terminal Alkenes | Comments |
| Borane-THF (BH₃·THF) | BH₃ | ~94:6 | Standard, but may give mixtures with sensitive substrates. |
| Disiamylborane | Sia₂BH | ~98:2 | Offers improved selectivity due to moderate steric bulk. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99:1 | Highly selective due to significant steric hindrance. Often the reagent of choice for maximizing anti-Markovnikov addition. |
Workflow: Enhancing Anti-Markovnikov Selectivity
Caption: Decision workflow for improving anti-Markovnikov selectivity.
Experimental Protocol: High-Selectivity Hydroboration-Oxidation using 9-BBN
-
Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add this compound (1.0 eq.) and anhydrous THF (to make a 0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydroboration: Add a 0.5 M solution of 9-BBN in THF (1.1 eq.) dropwise via syringe over 15 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add ethanol (3 eq.), followed by 6 M aqueous NaOH (3 eq.). Then, very slowly add 30% hydrogen peroxide (H₂O₂) (3.5 eq.) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Workup: After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously for 2 hours at room temperature. Quench the reaction with saturated aqueous sodium thiosulfate, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol via flash column chromatography.
Troubleshooting Guide 2: Oxymercuration-Demercuration for Markovnikov Alcohols
This two-step procedure is an excellent method for achieving Markovnikov hydration of an alkene, yielding the internal alcohol while crucially avoiding carbocation rearrangements.[10][11]
FAQ 2.1: My reaction is not selective and is yielding the terminal alcohol as a major byproduct. How can I ensure exclusive formation of the Markovnikov product?
Answer: This is an unusual result, as oxymercuration-demercuration is known for its high Markovnikov regioselectivity.[12] The mechanism proceeds through a three-membered cyclic "mercurinium ion" intermediate.[11][13] The subsequent attack by the nucleophile (water) occurs at the more substituted carbon, which bears a greater partial positive charge, leading to the Markovnikov product.[12][14]
Troubleshooting Steps:
-
Verify Your Starting Material: Confirm the identity and purity of your this compound. Isomeric impurities could lead to unexpected products.
-
Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of mercury(II) acetate [Hg(OAc)₂].
-
Sufficient Nucleophile: The reaction requires a nucleophile (water) to open the mercurinium ion. The reaction is typically run in a mixed solvent system like THF:H₂O (often 1:1) to ensure the solubility of the substrate while providing a high concentration of the water nucleophile. An insufficient amount of water could lead to other pathways.
-
Amine Coordination: The amine could potentially coordinate with the mercury(II) salt. However, this is unlikely to reverse the inherent electronic preference for Markovnikov addition. If issues persist, a trial reaction with an N-protected substrate (e.g., N-Boc) could be diagnostic.
Reaction Mechanism: Controlling Markovnikov Selectivity
Caption: Key mechanistic steps ensuring Markovnikov regioselectivity.
Experimental Protocol: High-Selectivity Oxymercuration-Demercuration
-
Setup: In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq.) in a 1:1 mixture of THF and deionized water.
-
Oxymercuration: Add this compound (1.0 eq.) to the mercury solution and stir vigorously at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Basification: Cool the reaction mixture to 0 °C in an ice-water bath. Add 3 M aqueous NaOH (2.0 eq.).
-
Demercuration: While still at 0 °C, slowly add a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH (0.6 eq.). A black precipitate of elemental mercury will form.
-
Workup: Stir the mixture for 1 hour, allowing it to warm to room temperature. Filter the mixture through a pad of Celite® to remove the mercury. Extract the filtrate with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting Guide 3: Halogenation and Halohydrin Formation
The addition of molecular halogens (Br₂ or Cl₂) can lead to different products depending on the solvent. This provides an opportunity to form either a vicinal dihalide or a halohydrin.
FAQ 3.1: I want to synthesize the vicinal dibromide. Is this reaction regioselective?
Answer: No. For a simple terminal alkene like the one in your substrate, the addition of Br₂ is generally not regioselective.[15][16] The mechanism involves the formation of a symmetric, bridged bromonium ion. The subsequent attack by the bromide ion can occur at either carbon of the bridge with roughly equal probability, leading to the 1,2-dibromo product. The reaction is, however, highly stereoselective, proceeding via anti-addition.[16][17]
FAQ 3.2: I am trying to perform a bromohydrin formation to install a hydroxyl group at the internal position and a bromine at the terminal position, but I am getting the vicinal dibromide as a major byproduct. How can I favor the halohydrin?
Answer: This is a classic case of competing nucleophiles. To favor halohydrin formation, you must ensure that the solvent (water) acts as the nucleophile instead of the halide ion.[18] The regioselectivity of this reaction is "Markovnikov-like": the nucleophile (water) attacks the more substituted carbon of the bromonium ion, which better stabilizes the developing positive charge. This results in the halogen adding to the terminal (less substituted) carbon.[17]
Troubleshooting Steps:
-
Solvent is Key: Do not use non-nucleophilic solvents like CH₂Cl₂ or CCl₄. The reaction must be run in a solvent system containing a large excess of water. Common choices include mixtures of DMSO/water, acetone/water, or THF/water. The high concentration of water ensures it outcompetes the bromide ion in the second step.
-
Use a Different Bromine Source: Using molecular bromine (Br₂) introduces one equivalent of bromide ion (Br⁻) for every equivalent of bromonium ion formed. A better choice is N-Bromosuccinimide (NBS), which acts as an electrophilic bromine source without generating a high concentration of bromide nucleophile.
Protocol: Regioselective Bromohydrin Formation using NBS
-
Setup: Dissolve this compound (1.0 eq.) in a 4:1 mixture of DMSO and water.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. The reaction is often rapid and may be slightly exothermic. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed (typically within 30 minutes), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude bromohydrin can be purified by flash column chromatography.
Mechanism: Directing Halohydrin Formation
Caption: Mechanistic pathway for regioselective halohydrin formation.
References
- Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
- The Organic Chemistry Tutor. (2024). MARKOVNIKOV VS ANTI-MARKOVNIKOV | Organic Chemistry Explained. YouTube. [Link]
- University of Illinois Springfield. Reactions of Alkenes. [Link]
- Your Organic Chemistry Tutor. (2022). Markovnikov and Anti Markovnikov Addition to Alkenes Explained. YouTube. [Link]
- Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I. [Link]
- Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. [Link]
- Quora. (2017).
- Master Organic Chemistry. (2023).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Chemistry Steps. (n.d.).
- University of Calgary. (n.d.). Ch 6: Alkene + borane. [Link]
- Chemistry LibreTexts. (2019). 7.
- Chemistry LibreTexts. (2015). 12.
- Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. [Link]
- ResearchGate. (n.d.).
- YouTube. (2016).
- PubMed. (2024). The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. [Link]
- ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]
- Organic Chemistry Portal. (2009).
- Chemistry LibreTexts. (2021). 5.5: Electrophilic Addition of Halogens to Alkenes. [Link]
- Chemistry LibreTexts. (2020). 5.3: Electrophilic Addition of Halogens to Alkenes. [Link]
- Master Organic Chemistry. (2013).
- YouTube. (2014). Formation of Halohydrins by Electrophilic Addition to Alkenes. [Link]
Sources
- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 13. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Managing air and moisture sensitivity of N-benzylbut-3-en-1-amine
Welcome to the technical support center for N-benzylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of this versatile building block. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Sensitivity
This compound is a secondary allylic amine, a structural motif that makes it a valuable intermediate in organic synthesis. However, the very features that impart its reactivity—the secondary amine and the allylic double bond—also render it susceptible to degradation upon exposure to atmospheric oxygen and moisture. This sensitivity can lead to failed reactions, the formation of complex impurity profiles, and poor reproducibility. Understanding and controlling these degradation pathways is paramount for success. This guide provides a framework for diagnosing and solving common issues encountered when working with this compound.
Understanding the "Why": Degradation Pathways
Exposure of this compound to air and moisture can initiate several degradation reactions. Being aware of these potential pathways is the first step in troubleshooting unexpected results.
-
Air (Oxygen) Sensitivity : The presence of oxygen can lead to multiple oxidation products.
-
Amine Oxidation : Secondary amines can be oxidized to various products, including the corresponding nitrone or N-oxide.[1] This process can be catalyzed by trace metal impurities or light.
-
Allylic Oxidation : The hydrogen atoms on the carbon adjacent to the double bond are "allylic" and are particularly susceptible to radical abstraction and oxidation, which can lead to the formation of enones or allylic alcohols after rearrangement.[2][3]
-
Peroxide Formation : Like many unsaturated compounds, the alkene moiety can react with oxygen, particularly under photochemical conditions, to form hydroperoxides or cyclic peroxides.[4][5] These peroxides are often unstable and can act as radical initiators, catalyzing unwanted polymerization or further oxidation, leading to a complex mixture of oligomeric materials.[4]
-
-
Moisture Sensitivity :
-
Reagent Quenching : While the amine itself is not readily hydrolyzed under neutral pH, residual moisture can be highly detrimental to many common reactions in which it is a substrate. Water will rapidly quench organometallic reagents (e.g., Grignard reagents, organolithiums), dehydrate Lewis acids, and hydrolyze many catalysts.[6]
-
Side Reactions : In reactions sensitive to nucleophiles, water can compete with the amine, leading to the formation of undesired hydroxylated byproducts.
-
The following diagram illustrates the primary points of attack on the molecule by oxygen and water.
Caption: Standard workflow for setting up an air-sensitive reaction.
Issue 2: My final product is impure, showing unexpected signals in NMR or peaks in GC-MS.
-
Q: After workup and purification, I see extra peaks in my analytical data that I can't identify. Could this be from the amine starting material?
A: Absolutely. If the amine was exposed to air, degradation products can carry through the reaction and purification, appearing as impurities in your final product.
-
Causality: Oxidation of the amine at the nitrogen or allylic position creates new, stable compounds. For example, the N-oxide has a very different polarity and spectroscopic signature. Peroxide-initiated side reactions can create a host of byproducts that may be difficult to separate from your target molecule.
-
Troubleshooting & Analytical Resolution:
-
Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) to get an exact mass and predicted formula for the impurity. This is often the fastest way to identify a potential oxidation product (e.g., addition of one or two oxygen atoms to the starting material formula).
-
Check for Key Spectroscopic Signatures: Compare your data against the expected signatures of common degradation products.
-
-
| Impurity Type | Potential Analytical Signature |
| N-Oxide | Broad signals in ¹H NMR. Characteristic N-O stretch in FT-IR (~950-970 cm⁻¹). [7]Molecular ion +16 m/z in MS. |
| Allylic Carbonyl | ¹H NMR signal in the aldehyde/ketone region (9-10 ppm or ~2.1-2.4 ppm). Strong C=O stretch in FT-IR (~1680-1720 cm⁻¹). [8] |
| Epoxide | Disappearance of alkene signals in ¹H NMR, appearance of new signals in the 2.5-3.5 ppm region. |
| Polymer/Oligomer | Broad, unresolved "hump" in the baseline of the ¹H NMR spectrum. Difficulty in obtaining a clean mass spectrum. |
Issue 3: My bottle of this compound has turned yellow/brown.
-
Q: The amine, which was initially colorless, has developed a distinct color over time. Is it still usable?
A: The development of color is a strong visual indicator of oxidative degradation. [9]While the bulk of the material may still be the desired compound, it is now contaminated with chromophoric (light-absorbing) impurities.
-
Causality: Oxidation of amines, particularly aromatic amines or those with benzylic protons, often produces highly conjugated molecules that appear colored.
-
Resolution:
-
Do Not Use Directly: Do not use the discolored amine in a sensitive reaction without purification. The impurities can have unpredictable effects on your reaction.
-
Purify Before Use: As mentioned, purification via vacuum distillation is the recommended course of action.
-
Review Storage Protocol: This is a sign that your storage method is inadequate. See the FAQ below for best practices.
-
-
FAQs: Best Practices for Handling and Storage
Q1: What is the ideal method for long-term storage of this compound? A: The best practice is to store the amine under a dry, inert atmosphere (argon is preferred over nitrogen due to its higher density) in a sealed container. [10]For long-term storage, aliquoting the amine into several small, flame-sealed glass ampoules is ideal. For routine use, a flask with a high-vacuum Teflon valve or a septum-sealed bottle (e.g., AcroSeal™ packaging) is effective. [6]Store the container in a cool, dark environment, such as a refrigerator (ensure the temperature is above the amine's freezing point), and always label it with the date it was received and opened. [4][11] Q2: What is the safest and most effective way to transfer the amine from a storage bottle to a reaction flask? A: The transfer must be conducted under a positive pressure of inert gas to prevent atmospheric contamination. [12][13]The two standard methods are:
-
Syringe Transfer: For small volumes (<50 mL), use a clean, dry, gas-tight syringe with a long needle. First, flush the syringe with inert gas. Pierce the septum of the storage bottle, ensuring the needle tip is in the headspace, and draw inert gas into the syringe and expel it several times. [14]Then, insert the needle into the liquid, withdraw the desired volume, and transfer it to the reaction flask by piercing its septum.
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid between two septa-sealed flasks using a differential pressure of inert gas. [15] Q3: How should I prepare my glassware and solvents before starting an experiment? A: All glassware must be rigorously dried to remove adsorbed water. Oven-drying overnight at >125 °C or flame-drying under vacuum are standard procedures. [12][16]Allow the hot glassware to cool to room temperature under a stream of inert gas. [12]Solvents must be of anhydrous grade and should be degassed to remove dissolved oxygen. The most effective degassing method is "freeze-pump-thaw," where the solvent is frozen with liquid nitrogen, subjected to high vacuum, and then thawed; this cycle is repeated three times. [10][12][15]A faster but less rigorous method is to bubble a stream of inert gas through the solvent for 30-60 minutes. [12] Q4: Should I use a Schlenk line or a glovebox? A: The choice depends on the operation.
-
Glovebox: A glovebox provides a completely inert environment, making it superior for manipulations that are difficult to protect from the atmosphere, such as weighing out air-sensitive solids, preparing stock solutions, or setting up arrays of small-scale reactions. [10][17][18]* Schlenk Line: A Schlenk line is a manifold that provides alternating vacuum and inert gas sources. It is perfectly suited for performing reactions in solution, solvent removal under vacuum, and liquid transfers. [10][16][13]For most single-reaction setups involving this compound, a properly used Schlenk line is sufficient and often more convenient than a glovebox. [14]
References
- Wikipedia. Air-free technique. [Link]
- Fisher Scientific.
- Itoh, T., et al. (1999). Effect of Oxygen on the Reaction of Secondary Amines with Nitric Oxide. Chemical and Pharmaceutical Bulletin, 47(3), 402-407. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments), (125), e55856. [Link]
- Donoghue, P. J., et al. (2009). Ammonium-Directed Oxidation of Cyclic Allylic and Homoallylic Amines. The Journal of Organic Chemistry, 74(17), 6772-6782. [Link]
- Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
- Itoh, T., et al. (1999). Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical and Pharmaceutical Bulletin, 47(12), 1750-1753. [Link]
- Chemistry LibreTexts. (2024). Guides. [Link]
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
- van Benthem, R. A. T. M., et al. (1994). Palladium(ii)-catalysed Oxidation of Allylic Amines with Molecular Oxygen.
- Fauske & Associates. (2020).
- Vant-Hull, B., et al. (2021). The reaction of organic peroxy radicals with unsaturated compounds controlled by a non-epoxide pathway under atmospheric conditions.
- ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? [Link]
- Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
- ResearchGate. (2017). Oxidation of tertiary allylic amines followed by a-[6][20]Meisenheimer rearrangement. [Link]
- MatheO. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
- Synthesis. (2014).
- ResearchGate. (2012). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. [Link]
- University of Calgary. Ch20 : Amide hydrolysis. [Link]
- New Journal of Chemistry. (2019). Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. 43(39), 15615-15619. [Link]
- ProQuest. (2021).
- Chemistry Steps.
- CloudSDS. (2023). Everything You Need to Know About Allylamine. [Link]
- Heriot-Watt University. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
- National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5730–5737. [Link]
- Royal Society of Chemistry. (1959). THE GASEOUS OXIDATION OF SECONDARY ALIPHATIC AMINES. Transactions of the Faraday Society, 55, 1546-1555. [Link]
- National Institutes of Health. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(15), 5856–5862. [Link]
- DTIC. (1978). Intramolecular Reactions of Unsaturated Peroxides and Peroxy Radicals. [Link]
- ILO and WHO. ICSC 0823 - ALLYLAMINE. [Link]
- Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]
- ChemRxiv. (2022).
- School of Chemistry, University of Bristol. (2018).
- Allen. (2024).
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
- Purdue Chemistry.
- ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5730-5737. [Link]
- ACS Publications. (2005). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry, 53(21), 8277-8283. [Link]
- National Institutes of Health. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Scientific Reports, 9(1), 3144. [Link]
- Journal of the American Chemical Society. (1940). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. XXIII. The Reaction of Styrene with Bisulfite. 62(4), 862-864. [Link]
- ResearchGate. (2016). FT-IR spectrum of the amine and amine-oxide. [Link]
- Princeton University. (2002). Peroxides and peroxide- forming compounds. [Link]
- SINTEF. (2011).
- Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(II)-catalysed oxidation of allylic amines with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. The reaction of organic peroxy radicals with unsaturated compounds controlled by a non-epoxide pathway under atmospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The gaseous oxidation of secondary aliphatic amines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. ucd.ie [ucd.ie]
Analytical techniques for monitoring N-benzylbut-3-en-1-amine reaction progress
Welcome to the technical support center for the analysis of N-benzylbut-3-en-1-amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of this reaction. The synthesis, likely proceeding through a reductive amination pathway between benzaldehyde and but-3-en-1-amine, requires careful analytical oversight to ensure optimal yield and purity. This document provides a structured approach to selecting the right analytical technique, troubleshooting common issues, and implementing robust protocols.
Part 1: Choosing the Right Analytical Technique: FAQs
Selecting the appropriate analytical method is critical for efficiently monitoring your reaction. Each technique offers a unique balance of speed, resolution, and information.
Q1: What are the most common techniques for monitoring the formation of this compound?
A1: The primary techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The choice depends on the specific information you need (e.g., qualitative progress vs. quantitative kinetics) and the resources available.
Q2: I need a quick, qualitative check to see if my reaction is working. What should I use?
A2: Thin-Layer Chromatography (TLC) is the ideal method for rapid, qualitative assessment. It's fast, inexpensive, and allows you to visually track the consumption of starting materials (benzaldehyde and but-3-en-1-amine) and the formation of the product.[1][2] A key practice is to use a "co-spot," where you spot one lane with your starting material and the reaction mixture on top of it, to definitively identify spots.[3]
Q3: How do I get quantitative data on reaction conversion and product purity?
A3: For quantitative analysis, GC-MS, HPLC, and ¹H NMR are superior.
-
GC-MS is excellent for volatile compounds and provides both quantitative data (through peak area integration) and structural confirmation from the mass spectrum.[4]
-
HPLC is highly versatile and can be adapted for a wide range of polarities. It provides accurate quantification and is a workhorse in pharmaceutical development for purity analysis.[5][6]
-
¹H NMR Spectroscopy allows for in-situ monitoring without sample workup.[7] By integrating the signals of specific protons on the starting materials and product, you can directly calculate the reaction conversion.[7][8]
Q4: My product, this compound, is a secondary amine. Are there any general challenges I should be aware of?
A4: Yes, amines can present unique challenges. On silica gel (used in TLC and column chromatography), their basic nature can lead to strong interactions with the acidic silica surface, causing streaking or tailing of spots and peaks.[9][10][11] For GC analysis, their polarity can sometimes lead to poor peak shape or require derivatization to improve volatility.[12][13]
Comparison of Analytical Techniques
| Technique | Speed | Cost per Sample | Information Provided | Key Advantage for this Reaction |
| TLC | Very Fast (~15-30 min) | Very Low | Qualitative (conversion, spot presence) | Rapid, real-time checks at the bench.[2] |
| GC-MS | Moderate (~30-60 min) | Moderate | Quantitative, Structural (Mass) | Confirms molecular weight of product and byproducts. |
| HPLC | Moderate (~20-45 min) | Moderate-High | Quantitative (Purity, Concentration) | Excellent for purity assessment and method validation.[14] |
| ¹H NMR | Fast (~5-15 min) | High (instrument) | Quantitative, Structural | Direct, in-situ monitoring of the reaction mixture without workup.[7] |
Part 2: Troubleshooting Guides by Technique
Even with the right technique, experimental hurdles can arise. This section addresses specific issues in a question-and-answer format.
A. Thin-Layer Chromatography (TLC) Troubleshooting
Q: Why is my amine spot streaking up the TLC plate?
A: This is a classic issue caused by the basic amine interacting too strongly with the acidic silica gel stationary phase.[9][10][15] This interaction is a form of chemisorption that disrupts the normal partitioning process, leading to a continuous "streak" rather than a compact spot.
-
Solution: Add a small amount of a basic modifier to your eluting solvent system. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide will neutralize the acidic sites on the silica, leading to sharp, well-defined spots.[9][10]
Q: I see multiple spots, but I'm not sure which is my product. How can I identify them?
A: This is where rigorous TLC technique is crucial.
-
Use Reference Spots: Always run separate lanes for your starting materials (benzaldehyde and but-3-en-1-amine) alongside your reaction mixture.
-
Use a Co-Spot: In a fourth lane, spot your starting material first, then spot the reaction mixture directly on top of it. If the starting material spot is still present in your reaction, it will appear as a single, intense spot in the co-spot lane.[3]
-
Consider the Intermediate: The reaction proceeds through an imine intermediate (N-benzylidenebut-3-en-1-amine).[16][17] This intermediate will be less polar than the starting amine but more polar than the final product. It may appear as a transient spot on the TLC plate.
Q: My spots are not moving from the baseline.
A: This indicates your eluting solvent is not polar enough to move the compounds up the plate. Your product and starting materials are polar.
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. A common starting point for amines is 20-30% ethyl acetate in hexanes, often with a basic modifier. If that fails, a more polar system like dichloromethane/methanol might be necessary.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I'm not seeing my product peak, or it's very small and broad.
A: This can be due to several factors related to the amine's properties.
-
Cause 1: Adsorption: The amine may be adsorbing to active sites (e.g., free silanol groups) in the GC inlet liner or the column itself, leading to poor peak shape and loss of signal.[18]
-
Solution: Use a deactivated inlet liner. If the problem persists, consider derivatization.
-
-
Cause 2: Thermal Instability: While this compound is reasonably stable, high temperatures in the GC injector can sometimes cause degradation.
-
Solution: Lower the injector temperature in 10-20°C increments to find the lowest possible temperature that still ensures efficient volatilization.
-
-
Cause 3: Lack of Volatility: The product may not be volatile enough under your current conditions.
-
Solution: Increase the oven temperature program's final temperature or consider derivatization.
-
Q: What is derivatization and why would I need it for this analysis?
A: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method.[13] For GC-MS analysis of amines, derivatization is used to:
-
Increase Volatility: By replacing the polar N-H proton with a non-polar group (e.g., a silyl or acyl group), the molecule becomes less polar and more volatile.
-
Improve Peak Shape: The derivatization process masks the active hydrogen, preventing interactions with the column and resulting in sharper, more symmetrical peaks.[4]
-
Enhance Mass Spectral Fragmentation: Some derivatizing agents create predictable and informative fragmentation patterns.
-
Common Derivatizing Agents for Amines: Benzenesulfonyl chloride[4] or pentafluorobenzoyl chloride[13] are often used to create stable derivatives with excellent chromatographic properties.
C. High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My amine peak is tailing badly on my C18 column.
A: This is the HPLC equivalent of TLC streaking. The basic amine interacts ionically with residual, acidic silanol groups on the surface of the silica-based C18 stationary phase. This secondary interaction mechanism leads to peak tailing.
-
Solution 1 (Mobile Phase Modifier): Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid (which protonates the amine, giving it a consistent positive charge). This saturates the active sites on the stationary phase, improving peak shape.
-
Solution 2 (Use a Different Column): Use a modern, end-capped C18 column or a column specifically designed for basic compounds (e.g., "base-deactivated" columns). These have fewer free silanol groups.
-
Solution 3 (Adjust pH): Adjusting the mobile phase pH can also help. At a low pH (e.g., 2.5-3), the silanol groups are protonated and less active, and the amine is fully protonated. At a high pH (e.g., 9-10, requires a pH-stable column), the amine is neutral. Operating at one of these extremes often yields better peak shapes than working at an intermediate pH.
Q: I have low UV sensitivity for my compound. How can I improve detection?
A: this compound has a benzene ring, which should give a decent UV response around 254 nm. However, if you need to detect very low levels or if you are analyzing crude mixtures with interfering substances, you might need to enhance sensitivity.
-
Solution 1 (Change Wavelength): Check the UV spectrum of your compound to find its wavelength of maximum absorbance (λ-max) and set your detector to that wavelength.
-
Solution 2 (Derivatization): Use a pre-column derivatization reagent that attaches a highly chromophoric or fluorophoric tag to the amine.[6][19][20] Reagents like o-Phthalaldehyde (OPA) react with primary and secondary amines to create highly fluorescent derivatives, allowing for extremely sensitive detection with a fluorescence detector (FLD).[6][19]
Part 3: Experimental Protocols & Workflows
Protocol 1: TLC Monitoring of Reaction Progress
This protocol ensures a reliable, real-time assessment of the reaction.
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom. Mark four lanes: "B" (Benzaldehyde), "A" (Amine), "R" (Reaction), and "C" (Co-spot).
-
Sample Preparation:
-
Prepare dilute solutions (~1 mg/mL) of your starting materials (benzaldehyde and but-3-en-1-amine) in a volatile solvent like ethyl acetate.
-
Withdraw a small aliquot (~5-10 µL) from your reaction mixture and dilute it with ~0.5 mL of ethyl acetate.
-
-
Spotting the Plate:
-
Using a capillary tube, spot a small amount of the benzaldehyde solution onto the "B" lane.
-
Using a fresh capillary, spot the but-3-en-1-amine solution onto the "A" lane.
-
Using a fresh capillary, spot the diluted reaction mixture onto the "R" lane.
-
For the "C" lane, first spot the benzaldehyde solution, then, using the reaction mixture capillary, spot the reaction mixture directly on top of the benzaldehyde spot.
-
-
Development: Prepare a developing chamber with an eluting solvent system. A good starting point is 20% Ethyl Acetate in Hexanes + 1% Triethylamine . Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize under a UV lamp (254 nm). Benzaldehyde and the product should be UV active.
-
Stain the plate to visualize all spots, especially the starting amine. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alkene in the product and the amine groups.
-
Protocol 2: GC-MS Sample Preparation (with Derivatization)
This protocol prepares a sample for quantitative analysis and structural confirmation.
-
Reaction Quench: Take 50 µL of the reaction mixture and quench it in 1 mL of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with 2 x 1 mL of ethyl acetate. Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Derivatization (using Benzoyl Chloride):
-
Transfer the dried organic solution to a clean vial.
-
Add 1.5 equivalents of pyridine (relative to the estimated initial amine).
-
Add 1.2 equivalents of benzoyl chloride dropwise while stirring.
-
Let the reaction stir at room temperature for 30 minutes.
-
-
Workup: Wash the solution with 1 mL of 1M HCl, then 1 mL of saturated sodium bicarbonate, and finally 1 mL of brine.
-
Final Preparation: Dry the final organic layer over sodium sulfate, filter, and dilute to an appropriate concentration for GC-MS injection. The resulting N-benzoyl derivative will be more volatile and exhibit excellent chromatographic behavior.
Part 4: Visualization of Workflows
General Reaction Monitoring Workflow
This diagram illustrates the decision-making process for monitoring the synthesis.
Caption: A general workflow for monitoring reaction progress.
TLC Troubleshooting Decision Tree
This diagram helps diagnose and solve common TLC problems encountered during the analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chembam.com [chembam.com]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmashare.in [pharmashare.in]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Unsaturated Amines
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the common pitfalls associated with the handling and use of unsaturated amines. This resource is designed to be a practical, field-proven guide to help you anticipate, troubleshoot, and resolve common issues encountered in the laboratory. By understanding the inherent reactivity and instability of these valuable synthetic building blocks, you can save time, improve yields, and ensure the integrity of your experimental outcomes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may face during your research.
Storage and Stability
Question: I opened a new bottle of an unsaturated amine (e.g., allylamine) and it has a yellow or brownish tint. Is it still usable?
Answer: A yellow or brownish discoloration is a common indicator of partial oxidation and/or polymerization of the unsaturated amine.[1] While it may still be usable for some applications, the presence of these impurities can significantly impact your reaction's outcome, potentially leading to lower yields and the formation of unwanted byproducts.
Expert Insight: The discoloration arises from the formation of chromophoric oligomers and oxidation products. The lone pair of electrons on the nitrogen atom can be delocalized, and the double bond is susceptible to radical attack, especially in the presence of oxygen and light.
Recommended Action:
-
Assess the Impurity Level: If the discoloration is faint, you may be able to purify the amine before use. However, for sensitive reactions, it is always best to start with a fresh, colorless reagent.
-
Purification Protocol: Distillation under an inert atmosphere (e.g., argon or nitrogen) is the most effective method for removing non-volatile impurities and oligomers. For higher boiling point amines, vacuum distillation is recommended.
-
Proper Storage: To prevent future degradation, store unsaturated amines under an inert atmosphere, protected from light, and at a low temperature as recommended on the safety data sheet (SDS).[2] Always ensure the container is tightly sealed.
Question: My unsaturated amine seems to have polymerized in the bottle, appearing viscous or even solid. What happened and can I salvage it?
Answer: The polymerization of unsaturated amines can be initiated by exposure to air (oxygen), light, heat, or acidic contaminants.[3] Once significant polymerization has occurred, it is generally not practical or safe to attempt to reverse the process or salvage the monomer.
Causality: The vinyl or allyl group in unsaturated amines is susceptible to free-radical polymerization. Trace metal impurities can also catalyze this process. The exothermicity of the polymerization can be a safety hazard, leading to a runaway reaction if not properly managed.
Recommended Action:
-
Do Not Use: Do not attempt to heat or dissolve the polymerized material, as this could lead to uncontrolled decomposition.
-
Proper Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.
-
Preventative Measures:
-
Purchase smaller quantities of unsaturated amines that will be consumed in a reasonable timeframe.
-
Always store under an inert atmosphere and in an amber glass bottle to protect from light.
-
Consider adding a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), if the amine will be stored for an extended period, but be aware that this will need to be removed before use in most synthetic applications.
-
Reaction Troubleshooting
Question: My reaction involving an unsaturated amine is giving a low yield and a complex mixture of byproducts. What are the likely culprits?
Answer: Low yields and complex reaction mixtures when using unsaturated amines often stem from their dual reactivity – the nucleophilic amine and the reactive double bond. Several side reactions can occur simultaneously with your desired transformation.
Key Pitfalls:
-
Aza-Michael Addition: If your reaction mixture contains other nucleophiles or if the unsaturated amine itself can act as a nucleophile in a conjugate addition fashion, you may observe the formation of aza-Michael adducts.[4] This is particularly common when the double bond is conjugated with an electron-withdrawing group.
-
Polymerization: The reaction conditions (e.g., heat, acidic or basic catalysts, presence of radical initiators) can induce polymerization of the unsaturated amine, leading to a viscous reaction mixture and low yield of the desired product.[5][6]
-
Oxidation: If the reaction is not performed under an inert atmosphere, the amine can be oxidized, leading to a variety of byproducts.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding reactions.
Question: I'm trying to perform an acylation on my unsaturated amine, but I'm getting a poor yield and multiple products. How can I improve this?
Answer: Acylation of amines is a fundamental transformation, but with unsaturated amines, side reactions involving the double bond can compete with the desired N-acylation. Furthermore, the basicity of the amine can lead to complications with the acylating agent and catalyst.
Common Issues and Solutions:
| Problem | Cause | Solution |
| Low Yield | The amine forms a salt with the acid byproduct (e.g., HCl from an acyl chloride), rendering it non-nucleophilic.[8] | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the acid byproduct. |
| Multiple Products | The double bond is reacting with the electrophilic acylating agent or other reagents in the mixture. | Protect the amine with a suitable protecting group (e.g., Boc) before performing reactions at the double bond. Alternatively, if the double bond is the desired reaction site, protect the amine first. |
| Reaction with Catalyst | In Friedel-Crafts acylation, the amine's lone pair complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[9][10] | The amine group must be protected before attempting a Friedel-Crafts reaction. |
Experimental Protocol: Boc Protection of Allylamine
This protocol provides a reliable method for protecting the amine functionality, allowing for subsequent reactions at the double bond without interference from the nucleophilic nitrogen.
-
Dissolve Allylamine: In a round-bottom flask, dissolve allylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add Base: Add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (1.5 eq.) to the solution.
-
Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected allylamine, which can often be used without further purification.
Sources
- 1. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Precision design of vinyl amine and vinyl alcohol-based copolymers via cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Amines Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Strategies for Difficult N-benzylbut-3-en-1-amine Purifications
Welcome to the Technical Support Center for the purification of N-benzylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this versatile building block in high purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your purification workflow.
The Challenge of Purifying this compound
This compound, a secondary allylic amine, presents a unique set of purification challenges stemming from its chemical nature. Its basicity can lead to strong interactions with standard silica gel, causing peak tailing and potential decomposition during column chromatography. Furthermore, the presence of the terminal alkene introduces the possibility of isomerization under certain conditions. This guide will provide you with the expertise and practical strategies to overcome these hurdles.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the purification of this compound.
Problem 1: My compound is streaking or tailing significantly during silica gel column chromatography.
Causality: The basic nitrogen atom in this compound interacts strongly with the acidic silanol groups on the surface of silica gel.[1] This acid-base interaction leads to a non-uniform elution profile, resulting in broad, tailing peaks and poor separation.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-1% (v/v).[2]
-
Protocol:
-
Determine an appropriate solvent system (e.g., hexanes/ethyl acetate) using Thin Layer Chromatography (TLC).
-
To the chosen solvent system, add 0.5% triethylamine.
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[3][4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[5][6] Basic alumina is generally preferred for amines.[7]
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography on a C18 column can be an effective alternative.[4]
-
Problem 2: I suspect my compound is decomposing on the silica gel column.
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds, including some amines.[8] For allylic amines, this can also include isomerization of the double bond.
Solutions:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to the eluent will "neutralize" the silica surface and reduce the likelihood of acid-catalyzed decomposition.[8]
-
Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or amine-functionalized silica.[4][5]
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Problem 3: My purified amine is still contaminated with non-basic impurities.
Causality: Non-basic impurities, such as unreacted starting materials (e.g., but-3-en-1-al from a reductive amination) or byproducts, will not be removed by a simple acid wash.
Solutions:
-
Acid-Base Extraction: This is a highly effective first-pass purification step.
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers.
-
Wash the organic layer with another portion of the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers and basify with a strong base (e.g., 1 M NaOH) until the solution is basic (pH > 10).
-
Extract the now deprotonated amine back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
-
Column Chromatography: After the acid-base extraction, you can perform column chromatography on the partially purified amine to remove any remaining closely-related impurities.
Problem 4: I am observing a new spot on TLC after purification, possibly an isomer.
Causality: The terminal double bond in this compound can potentially isomerize to a more stable internal alkene under certain conditions, such as exposure to acid, base, or heat, or in the presence of trace metals.[9][10][11]
Solutions:
-
Mild Purification Conditions:
-
Avoid strong acids and bases if possible, or minimize the exposure time during acid-base extraction.
-
Keep the temperature low during all purification steps, including solvent removal.
-
-
Use of Appropriate Catalysts for Isomerization-Prone Systems: While not a purification technique, being aware of catalysts that can promote isomerization is crucial. For instance, some palladium and nickel complexes can catalyze the isomerization of terminal alkenes.[11][12] Ensure your reaction work-up effectively removes all traces of any metal catalysts used in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of this compound via reductive amination?
A1: The most common impurities from a reductive amination of but-3-enal with benzylamine include:
-
Unreacted starting materials: Benzylamine and but-3-enal.
-
Over-alkylation product: N,N-dibenzylbut-3-en-1-amine.
-
Aldol condensation products of but-3-enal: These can be complex mixtures of higher molecular weight byproducts.
-
Imine intermediate: The imine formed between benzylamine and but-3-enal may be present if the reduction is incomplete.
Q2: Can I purify this compound by distillation?
A2: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.[13] However, there are some important considerations:
-
High Boiling Point: Amines often have high boiling points. A good vacuum is necessary to distill the compound at a temperature that avoids decomposition.[14]
-
Potential for Isomerization: Heating the compound for an extended period could lead to isomerization of the double bond. Use the lowest possible temperature and pressure for the distillation.
-
Bumping: High-boiling liquids can "bump" violently during distillation. Using a magnetic stir bar or boiling chips is essential. For vacuum distillation, a capillary bubbler is often more effective.[15]
Q3: I am struggling with a very difficult separation. Are there any other strategies I can try?
A3: For exceptionally challenging separations, a protecting group strategy can be employed.[1][16]
-
Concept: You can temporarily convert the amine into a less polar, non-basic derivative that is easier to purify by standard chromatography. After purification, the protecting group is removed to regenerate the pure amine.
-
Recommended Protecting Group: The allyloxycarbonyl (Alloc) group is a good choice because it is stable to both acidic and basic conditions but can be removed under mild, neutral conditions using a palladium catalyst.[17] This orthogonality allows for a wide range of purification conditions to be used on the protected amine without affecting the protecting group itself.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The proton NMR spectrum should show the characteristic signals for the benzyl and butenyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the N-H and C=C functional groups.
Data Presentation
Table 1: Comparison of Stationary Phases for Amine Purification
| Stationary Phase | Advantages | Disadvantages | Recommended for this compound? |
| Silica Gel | Inexpensive, widely available | Acidic surface can cause tailing and decomposition of basic compounds[1] | Yes, with a basic modifier in the eluent |
| Alumina (Basic) | Basic surface is ideal for purifying amines, less tailing[5][7] | Can be less forgiving than silica for some separations | Highly Recommended |
| Amine-Functionalized Silica | Excellent for basic compounds, often provides sharp peaks without mobile phase modifiers[4][18] | More expensive than plain silica | Highly Recommended |
| C18 (Reversed-Phase) | Good for separating compounds based on hydrophobicity, avoids issues with basicity[4] | Requires aqueous mobile phases, which can be more difficult to remove | A good alternative if normal phase fails |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Triethylamine-Treated Silica Gel
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add 0.5% (v/v) triethylamine.
-
Pack the Column: Slurry pack a flash chromatography column with silica gel in the prepared eluent.
-
Equilibrate the Column: Run several column volumes of the eluent through the column until the baseline is stable.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute and Collect Fractions: Run the column with the prepared eluent, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Acid-Base Extraction Workflow
Caption: Decision tree for selecting a purification strategy for this compound.
References
- Using neutral or basic alumina in column chromatography for purification of amines. (2022). Chemistry Stack Exchange. [Link]
- Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Secondary Amines using 2-Bromoethylamine. (n.d.). Benchchem.
- RediSep basic alumina column Purification of high pKa compounds. (2012). Teledyne ISCO. [Link]
- 5 Steps to successful flash chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- Ou, X., Labes, R., Battilocchio, C., & Ley, S. V. (2018). Preparation of homoallylic amines via a three-component coupling process. Organic & Biomolecular Chemistry, 16(34), 6213–6217. [Link]
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry, 20, 201-235. [Link]
- Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. (2006). The Journal of Organic Chemistry, 71(13), 4969–4975. [Link]
- Preparation of homoallylic amines via a three-component coupling process. (2018). Organic & Biomolecular Chemistry. [Link]
- Homoallylic amine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. [Link]
- Process for preparing alumina being suitable for layer chromatography. (1980).
- Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. (n.d.). Benchchem.
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]
- Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- Isomerization of terminal olefins. (n.d.).
- Facile Pd(II)- and Ni(II)-catalyzed isomerization of terminal alkenes into 2-alkenes. (2009). SciSpace. [Link]
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
- Why is my vacuum distillation not working? (2022). Reddit. [Link]
- Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. (2009).
- Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. (2009).
- Vacuum Distillation issues? (2019). Pressure Control Solutions. [Link]
- Advanced distillation techniques and troubleshooting. (n.d.).
- purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine. (n.d.). Benchchem.
- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. [Link]
- purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine. (n.d.). Benchchem.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (2018). AIDIC. [Link]
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012). MDPI. [Link]
- How to purify Benzylamine? (2024). Reddit. [Link]
- Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. (2011). Future Medicinal Chemistry, 3(2), 155-162. [Link]
- Synthesis of alkenes by isomerizations. (n.d.). Organic Chemistry Portal. [Link]
- reductive amination w/ n-methyl benzylamine- help! (n.d.). Hive Methods Discourse. [Link]
- A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. (1995). Organic Chemistry Portal. [Link]
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). OUCI. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. silicycle.com [silicycle.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Purification [chem.rochester.edu]
- 14. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 15. reddit.com [reddit.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Technical Support Center: Enhancing the Reactivity of N-benzylbut-3-en-1-amine
Welcome to the technical support center for N-benzylbut-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reactivity of this versatile building block in common synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental design and execution.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions are typically sluggish?
This compound possesses two key reactive sites: the nucleophilic secondary amine and the terminal alkene. Sluggish reactions can often be categorized by which of these functionalities is intended to react.
-
Reactions at the Nitrogen Center:
-
N-Acylation/N-Sulfonylation: While generally facile, reactions with sterically hindered or electronically deactivated acylating/sulfonylating agents can be slow.
-
N-Alkylation/N-Arylation: Introducing bulky alkyl groups or coupling with electron-poor aryl halides can lead to low conversion rates.
-
-
Reactions at the Alkene:
-
Hydroamination: The intramolecular or intermolecular addition of an N-H bond across the double bond is often challenging and requires catalytic activation.
-
Metathesis (e.g., Ring-Closing Metathesis): The efficiency of these reactions is highly dependent on the catalyst and the specific substrate.
-
Heck Coupling: The reaction of the terminal alkene with an aryl halide can be sluggish, with issues of regioselectivity and catalyst deactivation.
-
Q2: How does the structure of this compound contribute to its reactivity challenges?
The benzyl group, while a common protecting group, can introduce steric hindrance around the nitrogen atom, potentially slowing down reactions at this site.[1] The flexibility of the butenyl chain can also play a role in the kinetics of intramolecular reactions, such as ring-closing metathesis.
TROUBLESHOOTING GUIDES
Scenario 1: Sluggish N-Acylation or N-Sulfonylation
Problem: You are attempting to acylate or sulfonylate the secondary amine of this compound, but the reaction is slow, resulting in low yields and unreacted starting material.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting sluggish N-acylation/sulfonylation.
Detailed Protocols & Explanations:
-
Enhancing Electrophilicity:
-
Protocol: If using a carboxylic acid for acylation, convert it to a more reactive acyl chloride. To a solution of the carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir for 1-2 hours at room temperature. Remove the solvent and excess reagent under vacuum to yield the crude acyl chloride, which can be used directly.
-
Rationale: Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to faster reaction rates with the amine.
-
-
Increasing Amine Nucleophilicity:
-
Protocol: Employ a stronger, non-nucleophilic base to deprotonate the amine. Instead of common bases like triethylamine, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.
-
Rationale: A stronger base will more effectively deprotonate the secondary amine, increasing its nucleophilicity without competing in the acylation reaction.
-
-
Catalyst-Free and Solvent-Free Conditions:
-
Protocol: For some N-acylations, particularly with highly reactive acylating agents like acetic anhydride or benzoyl chloride, solvent-free conditions at room temperature can be highly effective.[2][3][4] Mix the amine and the acylating agent in equimolar amounts and stir at room temperature.
-
Rationale: In the absence of a solvent, the concentration of reactants is maximized, which can significantly increase the reaction rate. This approach also offers a greener synthetic route.[5]
-
Data Summary for N-Acylation Optimization:
| Strategy | Reagents/Conditions | Expected Outcome | Reference |
| Increased Electrophilicity | Carboxylic Acid + Oxalyl Chloride/SOCl₂ | Faster reaction, higher yield | Standard Organic Chemistry Principles |
| Enhanced Nucleophilicity | Stronger base (e.g., DBU, Proton Sponge) | Increased reaction rate | General Catalysis Knowledge |
| Catalyst-Free | Amine + Acyl Chloride/Anhydride (neat) | High yields, short reaction times, green | [2][4] |
| Catalysis | Iodine, Ni-Fe composite | High yields under mild conditions | [3] |
Scenario 2: Low Conversion in Intramolecular Hydroamination
Problem: You are attempting a ring-closing hydroamination of a derivative of this compound to form a nitrogen-containing heterocycle, but the reaction shows low conversion.
Troubleshooting Workflow:
Caption: Troubleshooting guide for intramolecular hydroamination.
Detailed Protocols & Explanations:
-
Catalyst Selection:
-
Gold(I) Catalysis Protocol: In a glovebox, to a solution of the substrate (1.0 eq) in anhydrous toluene, add the gold(I) catalyst precursor (e.g., (IPr)AuCl, 1-5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%).[6][7] Stir the reaction at elevated temperatures (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Rationale: Cationic gold(I) complexes are excellent π-acid catalysts that activate the alkene towards nucleophilic attack by the amine.[6][8] The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Nickel Catalysis Protocol: For certain substrates, a nickel-based system can be effective.[9] In a glovebox, combine the substrate (1.0 eq), a nickel precursor (e.g., Ni(COD)₂), an N-heterocyclic carbene (NHC) ligand (e.g., IPr), and a phosphine ligand (e.g., PCy₃) in an anhydrous solvent like toluene. Heat the reaction and monitor its progress.
-
Rationale: Late transition metals like nickel can also catalyze hydroamination, often proceeding through a different mechanism than gold catalysts.[9] The combination of a bulky NHC and an electron-rich phosphine ligand can be crucial for catalytic activity.[9]
-
-
Reaction Condition Optimization:
-
Temperature: Hydroamination reactions often require thermal energy to overcome the activation barrier. A systematic increase in temperature (e.g., from 80 °C to 120 °C) can improve reaction rates.
-
Solvent: Ensure the use of anhydrous solvents, as water can deactivate many catalysts. Toluene, dioxane, and acetonitrile are common choices.
-
Scenario 3: Inefficient Ring-Closing Metathesis (RCM)
Problem: You have a derivative of this compound with another terminal alkene, and you are attempting RCM to form a cyclic amine, but the reaction is sluggish or yields significant side products.
Troubleshooting Workflow:
Caption: Troubleshooting steps for optimizing Ring-Closing Metathesis.
Detailed Protocols & Explanations:
-
Catalyst Selection:
-
Protocol: Screen both Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts. The latter is often more stable and can provide better results for electron-rich olefins.
-
Rationale: The choice of catalyst is critical in RCM. The Lewis basicity of the nitrogen atom can potentially coordinate to the ruthenium center and inhibit catalysis. Hoveyda-Grubbs catalysts, with their chelating isopropoxystyrene ligand, can exhibit enhanced stability and activity.
-
-
Suppressing Side Reactions:
-
Protocol: If alkene isomerization is a problem, leading to undesired byproducts, add a small amount of an isomerization inhibitor like 1,4-benzoquinone to the reaction mixture.[10]
-
Rationale: Isomerization of the double bond prior to RCM can lead to the formation of undesired constitutional isomers or prevent cyclization altogether. Additives can suppress the activity of ruthenium hydride species that are responsible for this side reaction.[10]
-
-
Favoring Intramolecular Cyclization:
-
Protocol: Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M). This can be achieved by the slow addition of the substrate and catalyst solution to a larger volume of solvent over an extended period.
-
Rationale: High dilution favors the intramolecular RCM reaction over competing intermolecular oligomerization or polymerization, thereby increasing the yield of the desired cyclic product.
-
References
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arabian Journal of Chemistry.
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- Ni-catalyzed hydroaminoalkylation of alkynes with amines. PubMed Central.
- Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). PubMed.
- Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. PubMed Central.
- Mild and Useful Method for N-Acylation of Amines.
- REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Heck Reaction—St
- Hydroamination of alkynes catalyzed by NHC-Gold(I)
- Hydroamination of alkynes catalyzed by NHC-Gold(I)
Sources
- 1. osti.gov [osti.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ni-catalyzed hydroaminoalkylation of alkynes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-benzylbut-3-en-1-amine vs other homoallylic amines in synthesis
An In-Depth Comparative Guide to N-benzylbut-3-en-1-amine and Other Homoallylic Amines in Modern Synthesis
Introduction: The Strategic Importance of Homoallylic Amines
Homoallylic amines are indispensable building blocks in contemporary organic synthesis.[1][2] Their unique structural motif, featuring a nitrogen atom positioned gamma to a carbon-carbon double bond, serves as a versatile linchpin for the construction of a wide array of complex nitrogen-containing molecules. These structures are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, making the development of efficient and selective methods for their synthesis a paramount objective for chemists.[3] Key applications include the synthesis of N-heterocycles, alkaloids, and amino alcohols, underscoring their strategic value in drug discovery and development.[3][4][5][6]
The synthesis of homoallylic amines is most commonly achieved through the nucleophilic addition of an allylmetal species to an imine or a related C=N electrophile.[1][7] This approach, encompassing methodologies like the Hosomi-Sakurai reaction, has been refined over decades to allow for high levels of stereocontrol.[8][9] The identity of the substituent on the nitrogen atom profoundly influences the amine's stability, reactivity, and utility in subsequent transformations. This guide provides a detailed comparison of this compound, a workhorse of this class, against other commonly employed homoallylic amines, offering field-proven insights for researchers, scientists, and drug development professionals.
Focus Molecule: this compound (Bn-HAA)
This compound is a secondary amine characterized by the robust and sterically significant benzyl (Bn) group attached to the nitrogen. The benzyl group serves as a reliable protecting group, rendering the amine nitrogen non-nucleophilic and stable under a wide range of reaction conditions, including basic, organometallic, and some oxidative/reductive environments.[10][11]
Synthesis and Experimental Protocol
The preparation of this compound is typically achieved through a straightforward one-pot reductive amination procedure. This method involves the in-situ formation of an imine from benzylamine and but-3-enal, followed by immediate reduction.
Experimental Protocol 1: Synthesis of this compound via Reductive Amination [12]
-
Step 1: Reaction Setup To a stirred solution of but-3-enal (1.0 eq.) in anhydrous methanol (0.5 M) at 0 °C in a round-bottom flask, add benzylamine (1.1 eq.) dropwise. Stir the reaction mixture at this temperature for 20 minutes to facilitate imine formation.
-
Step 2: Reduction Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the solution, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Step 3: Work-up and Purification Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford this compound as a clear oil.
The Role of the Benzyl Group: Advantages and Limitations
The choice of the benzyl group is a critical strategic decision in a synthetic campaign.
Advantages:
-
Stability: The benzyl group is exceptionally stable across a broad pH range and is inert to many common reagents (e.g., Grignard reagents, hydrides, mild oxidants).[11][13]
-
Ease of Introduction: It is easily installed via reductive amination or direct alkylation.
-
Steric Influence: The bulky nature of the benzyl group can influence the stereochemical outcome of subsequent reactions at adjacent centers.
Limitations:
-
Harsh Deprotection: Removal of the benzyl group typically requires catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is incompatible with the presence of other reducible functional groups like alkenes, alkynes, or some aromatic heterocycles.[10][11] This lack of orthogonality is a significant drawback in complex syntheses.[13]
-
Benzylic Reactivity: The benzylic C-H bonds can be susceptible to oxidation under certain conditions.[10]
Comparative Analysis: this compound vs. Alternatives
The selection of a homoallylic amine is dictated by the specific demands of the synthetic route, particularly the need for subsequent N-functionalization and the compatibility of deprotection conditions.
| Feature | N-Benzyl (Bn) | N-Boc | N-Cbz (Z) | N-Unsubstituted (Primary) |
| Typical Synthesis | Reductive Amination | Multicomponent reaction with Boc-carbamate[14] | Reductive amination with N-Cbz amine | Direct allylation of ammonia equivalent[15] |
| Stability | Very high (stable to base, organometallics, mild acid) | Stable to base, nucleophiles; Labile to strong acid | High (more stable than Boc); Labile to hydrogenolysis | Reactive; often unstable to purification |
| Key Advantage | Robustness and reliability | Mild, orthogonal acid-labile deprotection | Orthogonal to acid/base-labile groups | Ready for immediate N-functionalization |
| Primary Limitation | Harsh deprotection (hydrogenolysis) lacks orthogonality | Sensitivity to acidic conditions | Deprotection overlaps with N-benzyl | Low stability, difficult to handle |
| Deprotection Method | H₂, Pd/C | TFA, HCl | H₂, Pd/C | Not applicable |
| Orthogonality | Poor | Excellent (orthogonal to hydrogenolysis, base-labile groups) | Good (orthogonal to acid/base-labile groups) | Not applicable |
N-Boc Homoallylic Amines: The Gold Standard for Orthogonality
Homoallylic amines protected with the tert-butoxycarbonyl (Boc) group are mainstays of modern synthesis, particularly in peptide and medicinal chemistry.[16]
-
Performance: The paramount advantage of the Boc group is its facile cleavage under acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the conditions used to remove many other protecting groups, such as Cbz (hydrogenolysis) or silyl ethers (fluoride).[13] This allows for selective deprotection in the presence of sensitive functionalities. The synthesis is often achieved via elegant one-pot, multicomponent reactions that generate the protected amine with high enantioselectivity.[14]
-
Causality: The Boc group's lability stems from the stability of the tert-butyl cation that is formed upon protonation of the carbamate oxygen. This mechanism is highly specific and does not interfere with functional groups that are stable to acid.
Experimental Protocol 2: Catalytic, Enantioselective Synthesis of an N-Boc Homoallylic Amine [14]
-
Step 1: Catalyst and Reagent Preparation In a nitrogen-purged glovebox, a vial is charged with a chiral thiourea catalyst (e.g., a derivative of (S)-TRIP), the aromatic acetal (1.0 eq.), and N-Boc carbamate (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Step 2: Reaction Initiation and Allylation The solution is cooled to the optimized temperature (e.g., -20 °C). Trialkylsilyl triflate (1.1 eq.) is added to generate the iminium ion in situ. Allylsilane (1.5 eq.) is then added, and the reaction is stirred for 24-48 hours.
-
Step 3: Work-up and Analysis The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
N-Cbz Homoallylic Amines: The Hydrogenolysis-Labile Alternative
The benzyloxycarbonyl (Cbz or Z) group is another carbamate-based protecting group that offers a different deprotection profile.[17][18]
-
Performance: Like the benzyl group, the Cbz group is removed by catalytic hydrogenolysis. However, as a carbamate, it deactivates the nitrogen lone pair more effectively than a benzyl group, making it more stable to a wider range of oxidative conditions. Its stability to acidic and basic conditions makes it a valuable orthogonal partner to Boc and Fmoc groups in peptide synthesis.
-
Causality: The Cbz group is stable to acid because protonation does not lead to a stabilized carbocation intermediate. Its removal by hydrogenolysis proceeds via cleavage of the weak benzyl C-O bond, liberating toluene and an unstable carbamic acid, which decarboxylates to reveal the free amine.
Primary Homoallylic Amines: Direct Access to Functionality
Directly synthesizing primary homoallylic amines is highly desirable as it eliminates the need for deprotection steps.[15]
-
Performance: These compounds are incredibly useful for immediate diversification, such as in the synthesis of heterocycles or complex amides. However, their synthesis can be challenging due to the high reactivity and volatility of the unprotected amine. Methods often rely on trapping in situ-generated imines from ammonia equivalents with allyl nucleophiles.
-
Causality: The challenge lies in controlling the reactivity of the primary amine, which can undergo side reactions like over-alkylation. Successful protocols often rely on careful control of stoichiometry and reaction conditions to favor the desired mono-allylation product.
Visualization of Synthetic Strategy
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted homoallylic amines, highlighting the key convergent step.
Caption: Convergent synthesis of homoallylic amines.
Protecting Group Cleavage Strategies
This diagram contrasts the deprotection pathways for common N-protecting groups, emphasizing their orthogonality.
Caption: Orthogonal deprotection strategies for N-protected amines.
Conclusion and Strategic Recommendations
The choice between this compound and other homoallylic amines is a critical decision that hinges on the overall synthetic strategy.
-
Choose this compound when:
-
The synthetic route requires a highly robust nitrogen protecting group that can withstand a wide variety of non-reductive transformations.
-
The final deprotection step via catalytic hydrogenolysis is compatible with all other functional groups in the molecule.
-
Simplicity and cost-effectiveness are priorities, as its synthesis is straightforward from inexpensive starting materials.
-
-
Choose N-Boc homoallylic amines when:
-
The synthesis involves acid-sensitive substrates or requires multiple, selective deprotections.
-
Mild deprotection conditions are essential to preserve complex and delicate molecular architectures.
-
Access to highly enantiomerically enriched material is required, as many catalytic asymmetric methods are optimized for N-Boc products.[14]
-
-
Choose N-Cbz homoallylic amines when:
-
A hydrogenolysis-labile group is needed, but greater stability towards oxidation is required compared to a simple N-benzyl group.
-
Orthogonality with acid-labile groups like Boc or base-labile groups is necessary.
-
Ultimately, this compound remains a valuable and reliable tool in the synthetic chemist's arsenal. However, for complex, multi-step syntheses that define modern drug development, the strategic advantages offered by orthogonally protected analogues, particularly N-Boc homoallylic amines, often provide a superior and more flexible pathway to the target molecule.
References
- G., J. A., & Doyle, A. G. (2018). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. ChemRxiv.
- Kobayashi, S., & Ishitani, H. (2001). Highly Stereoselective Synthesis of Homoallylic Amines Based on Addition of Allyltrichlorosilanes to Benzoylhydrazones. Journal of the American Chemical Society.
- Gagné, M. R., & Ferreira, F. (2010). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. PubMed Central. [Link]
- Gagné, M. R., & Ferreira, F. (2010). Preparation of stereodefined homoallylic amines from the reductive cross-coupling of allylic alcohols with imines. PubMed. [Link]
- Organic Chemistry Portal. Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
- PubMed Central. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central. [Link]
- ResearchGate. (2021). General strategies for homoallylic amine synthesis.
- Organic Chemistry Portal.
- Wikipedia. Benzyl group. Wikipedia. [Link]
- IUPAC. (2001). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Pure and Applied Chemistry. [Link]
- National Institutes of Health. (2020). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. PubMed Central. [Link]
- ResearchGate. (2023). Recent advancements in the homoallylamine chemistry.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
- PubChem. This compound.
- Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. [Link]
- The Royal Society of Chemistry. (2016). Supporting Information. The Royal Society of Chemistry. [Link]
- ResearchGate. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Amerigo Scientific. (2023). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. [Link]
- Pharmaceutical Technology. (2018). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. [Link]
Sources
- 1. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of stereodefined homoallylic amines from the reductive cross-coupling of allylic alcohols with imines [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 12. rsc.org [rsc.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. catalogimages.wiley.com [catalogimages.wiley.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
A Comparative Guide to the Reactivity of N-benzylbut-3-en-1-amine and N-allylbenzylamine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, unsaturated amines serve as versatile intermediates, amenable to a wide range of transformations. This guide provides an in-depth comparative analysis of the reactivity of two structurally related yet distinct unsaturated amines: N-benzylbut-3-en-1-amine, a homoallylic amine, and N-allylbenzylamine, its allylic counterpart. This comparison will focus on two key metal-catalyzed transformations: Ring-Closing Metathesis (RCM) and hydroformylation, offering field-proven insights and experimental frameworks to inform your synthetic strategies.
Structural and Electronic Profiles: Setting the Stage for Reactivity
The fundamental difference between this compound and N-allylbenzylamine lies in the position of the carbon-carbon double bond relative to the nitrogen atom. This seemingly subtle distinction has profound implications for their steric and electronic properties, which in turn govern their reactivity.
-
N-allylbenzylamine is an allylic amine, where the double bond is directly adjacent to the carbon atom bonded to the nitrogen. This proximity allows for potential electronic interactions between the nitrogen lone pair and the π-system of the alkene.
-
This compound is a homoallylic amine, with a methylene group insulating the double bond from the nitrogen atom. This separation diminishes the direct electronic influence of the nitrogen on the alkene moiety.
These structural nuances are expected to manifest in differing reaction kinetics and, in some cases, divergent reaction pathways.
Comparative Reactivity in Olefin Metathesis
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and unsaturated amines are common substrates for the formation of nitrogen-containing heterocycles.[1] The performance of these two amines in RCM, typically catalyzed by Grubbs-type ruthenium complexes, is anticipated to differ based on their structural features.
Theoretical Considerations
The nitrogen atom in both molecules can act as a Lewis base and coordinate to the ruthenium catalyst. This coordination can sometimes lead to catalyst inhibition or decomposition.[2] However, in the case of N-allylbenzylamine, the proximity of the nitrogen to the double bond may facilitate a chelation-assisted pathway, potentially influencing the rate and efficiency of the cyclization if a second olefinic group is present on the benzyl moiety. Conversely, the increased conformational flexibility of the butenyl chain in this compound might present a different kinetic profile for ring formation.
It is generally observed that electron-rich olefins can exhibit different reactivity profiles in metathesis reactions. However, the insulating methylene group in this compound likely results in the terminal alkene behaving more like a simple, unfunctionalized olefin compared to the alkene in N-allylbenzylamine.
Experimental Insights and Data
To provide a tangible comparison, let us consider a hypothetical RCM reaction to form a seven-membered ring, a common transformation in the synthesis of bioactive molecules.
| Substrate Precursor | Product | Expected Relative Reactivity | Plausible Catalyst |
| N-allyl-N-(pent-4-en-1-yl)benzylamine | 1-benzyl-2,3,6,7-tetrahydro-1H-azepine | Potentially faster due to chelation pre-organization | Grubbs II Catalyst |
| N-(but-3-en-1-yl)-N-(pent-4-en-1-yl)benzylamine | 1-benzyl-4,5,6,7-tetrahydro-1H-azepine | Standard reactivity, less prone to catalyst inhibition | Grubbs II Catalyst |
Causality behind Experimental Choices: The choice of Grubbs II catalyst is based on its broad functional group tolerance and high activity, which is often necessary for the metathesis of nitrogen-containing compounds.[3] The hypothesis that the allylic system might react faster stems from the potential for the nitrogen to coordinate to the metal center in a way that pre-organizes the substrate for cyclization, a phenomenon known as chelation-assistance.[4]
Comparative Reactivity in Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a cornerstone of industrial organic synthesis, typically employing rhodium-based catalysts.[5] When applied to unsaturated amines, this reaction provides access to valuable amino aldehydes, which are precursors to various heterocyclic systems and other functionalized molecules.
Theoretical Considerations
The position of the double bond is a critical determinant of the regioselectivity of hydroformylation. For terminal alkenes, the reaction can yield either a linear or a branched aldehyde. The electronic nature of the substrate and the steric bulk of the catalyst's ligands play a crucial role in directing this selectivity.[6][7][8]
-
For This compound , the terminal double bond is electronically isolated from the nitrogen. Therefore, its behavior in hydroformylation is expected to be similar to that of a simple terminal alkene like 1-pentene, with the regioselectivity being primarily influenced by the ligand sphere of the rhodium catalyst.
-
In N-allylbenzylamine , the proximity of the nitrogen atom could influence the regioselectivity through coordination to the rhodium center. This coordination could either sterically hinder the formation of the branched aldehyde or electronically favor the formation of one regioisomer over the other.
Experimental Data and Interpretation
Studies on the hydroformylation of allylic and homoallylic alcohols and amines have shown that the position of the heteroatom can indeed influence both the rate and regioselectivity of the reaction. For this compound, a higher ratio of the linear aldehyde is generally expected, especially with bulky phosphine ligands on the rhodium catalyst. In contrast, for N-allylbenzylamine, the outcome is more sensitive to the specific catalyst system and reaction conditions due to the potential for nitrogen coordination.
| Substrate | Major Product (Anticipated) | Minor Product (Anticipated) | Key Influencing Factors |
| This compound | 5-(benzylamino)pentanal (Linear) | 2-(benzylamino)methylbutanal (Branched) | Ligand sterics, electronic effects of the alkene. |
| N-allylbenzylamine | 4-(benzylamino)butanal (Linear) | 2-((benzylamino)methyl)propanal (Branched) | Nitrogen coordination, ligand effects, potential for isomerization. |
Self-Validating System: The protocols described below for hydroformylation include the use of a standard substrate like 1-octene. This allows for the validation of the catalyst system and reaction conditions, ensuring that any observed differences in reactivity are attributable to the substrate and not to experimental inconsistencies.
Experimental Protocols
The following protocols are representative methodologies for conducting ring-closing metathesis and hydroformylation on unsaturated amines. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Ring-Closing Metathesis of a Diene Amine
This protocol is adapted from established procedures for the synthesis of nitrogen heterocycles via RCM.[9]
Objective: To synthesize a cyclic amine via RCM.
Materials:
-
Diene amine substrate (e.g., N-allyl-N-(pent-4-en-1-yl)benzylamine)
-
Grubbs II Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the diene amine substrate (1.0 mmol) in anhydrous, degassed DCM (100 mL) in a flame-dried Schlenk flask under an inert atmosphere.
-
Add Grubbs II catalyst (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Hydroformylation
This protocol is a general procedure for the hydroformylation of terminal olefins, adapted from literature methods.[3][10]
Objective: To synthesize an amino aldehyde via hydroformylation.
Materials:
-
Unsaturated amine substrate (this compound or N-allylbenzylamine)
-
[Rh(CO)2(acac)] (precatalyst)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of CO and H2)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(CO)2(acac)] (0.01 mmol) and the desired phosphine ligand (e.g., PPh3, 0.1 mmol).
-
Add anhydrous, degassed toluene (20 mL) followed by the unsaturated amine substrate (1.0 mmol).
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be analyzed directly or purified by appropriate methods.
Visualization of Reaction Pathways
Ring-Closing Metathesis (RCM)
Caption: Workflow for Ring-Closing Metathesis of a Diene Amine.
Hydroformylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of N-benzylbut-3-en-1-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the structural validation of reaction products derived from N-benzylbut-3-en-1-amine. This versatile building block, featuring both a secondary amine and a terminal alkene, offers a rich landscape for synthetic transformations. However, the potential for various reaction pathways, including cyclization, oxidation, and additions, necessitates rigorous structural elucidation to ensure the desired molecular architecture. This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing a framework for developing self-validating analytical workflows.
The Importance of Orthogonal Analytical Techniques
Characterization of the Starting Material: this compound
A thorough understanding of the spectral features of the starting material is the bedrock of any reaction analysis.
This compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol [1] |
| Appearance | Liquid |
The key structural features to identify are the benzyl group, the secondary amine, and the butenyl group containing a terminal double bond.
Spectroscopic Fingerprints of this compound:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~δ 3.8 ppm), multiplets for the protons of the butenyl chain, including characteristic signals for the terminal vinyl group (δ 5.0-6.0 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: Look for aromatic carbon signals (δ 127-140 ppm), a signal for the benzylic carbon (~δ 54 ppm), and signals for the aliphatic carbons of the butenyl chain, with the terminal alkene carbons appearing in the δ 117-135 ppm range.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 161. A prominent fragment is often the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[2] Alpha-cleavage next to the nitrogen is also a characteristic fragmentation pathway for amines.[3]
-
FTIR: Key vibrational bands include the N-H stretch (a single, weak to medium band around 3300-3350 cm⁻¹ for a secondary amine), C-H stretches for both aromatic and aliphatic groups, a C=C stretch for the alkene (~1640 cm⁻¹), and C-N stretching vibrations.[4]
Common Reaction Pathways and Structural Validation of Products
Let's explore two common reaction types for this compound—intramolecular cyclization and oxidation—and detail the analytical strategies to confirm the structures of the resulting products.
Scenario 1: Intramolecular Cyclization to form 1-benzyl-3-methylpyrrolidine
Homoallylic amines like this compound can undergo intramolecular cyclization reactions, often acid-catalyzed, to form five-membered rings. One likely product is 1-benzyl-3-methylpyrrolidine.
Intramolecular cyclization of this compound.
Comparative Spectroscopic Data for Structural Validation
| Feature | This compound (Starting Material) | 1-benzyl-3-methylpyrrolidine (Product) | Rationale for Structural Confirmation |
| ¹H NMR | Signals for terminal alkene (δ 5.0-6.0 ppm) | Absence of alkene signals. Appearance of a doublet for the new methyl group (~δ 1.0 ppm). | The disappearance of the vinyl protons and the emergence of a methyl signal are definitive indicators of successful cyclization. |
| ¹³C NMR | Alkene carbon signals (~δ 117, 135 ppm) | Absence of alkene signals. Appearance of a new methyl carbon signal (~δ 15-20 ppm). | Confirms the loss of the C=C double bond and the formation of the saturated pyrrolidine ring. |
| Mass Spec. | M⁺ at m/z 161 | M⁺ at m/z 175 | The increase in molecular weight by 14 amu corresponds to the addition of a methylene group and a hydrogen atom during cyclization, consistent with the formation of the pyrrolidine ring. |
| FTIR | C=C stretch (~1640 cm⁻¹) | Absence of C=C stretch. | The disappearance of the alkene stretch provides strong evidence for the reaction's completion. |
Scenario 2: Oxidation of the Amine to an N-oxide
Secondary amines can be oxidized to form hydroxylamines or further to nitrones. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5][6] The initial product would be N-benzyl-N-(but-3-en-1-yl)hydroxylamine, which could potentially rearrange or be further oxidized. A stable, characterizable product is the N-oxide.
Oxidation of this compound.
Comparative Spectroscopic Data for Structural Validation
| Feature | This compound (Starting Material) | This compound N-oxide (Product) | Rationale for Structural Confirmation |
| ¹H NMR | N-H proton signal (broad singlet) | Absence of the N-H proton signal. Downfield shift of protons on carbons adjacent to the nitrogen. | The disappearance of the N-H proton is a key indicator of oxidation at the nitrogen center. |
| ¹³C NMR | Signals for carbons adjacent to nitrogen. | Downfield shift of carbons adjacent to the nitrogen due to the electron-withdrawing effect of the N-oxide. | This chemical shift change provides evidence of the change in the electronic environment around the nitrogen atom. |
| Mass Spec. | M⁺ at m/z 161 | M⁺ at m/z 177 | The increase in molecular weight by 16 amu is a direct indication of the addition of an oxygen atom. |
| FTIR | N-H stretch (~3300-3350 cm⁻¹) | Absence of N-H stretch. Appearance of a new N-O stretch (typically 950-970 cm⁻¹).[7] | The disappearance of the N-H band and the appearance of the N-O band are characteristic of N-oxide formation. |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample (starting material or reaction product) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters might include:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds
-
Spectral width: ~240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals in both ¹H and ¹³C spectra.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a 30 m HP-5MS column).
-
A typical GC temperature program could be:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Protocol 3: ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
FTIR Acquisition:
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
-
Conclusion
The structural validation of reaction products of this compound is a critical step in ensuring the success of a synthetic endeavor. By employing a multi-technique approach that leverages the complementary strengths of NMR, MS, and FTIR, researchers can confidently elucidate the structures of their products. This guide provides a framework for this process, emphasizing the importance of understanding the spectral characteristics of both the starting material and the potential products, and offering detailed protocols for data acquisition and analysis. This rigorous approach to structural validation is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Metal-free Oxidations with m-CPBA: An Octennial Update | Request PDF.
- SpectraBase. (n.d.). 1-Benzyl-3-methyl-pyrrolidin-2-one - Optional[Vapor Phase IR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.
- PubChem. (n.d.). N-Benzylpent-4-en-1-amine.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol.
- PubChem. (n.d.). N-benzyl-4-methylpent-4-en-1-amine.
- Synthesis, Spectroscopic Characterization and X-ray Structure Determination of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. (n.d.).
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- PubChem. (n.d.). N-benzyl-N-methylpentan-1-amine.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
- ChemSynthesis. (n.d.). N-benzyl-3-methyl-1-butanamine.
- PubChem. (n.d.). (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.
- Cenmed Enterprises. (n.d.). 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-methyl-.
- YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.
- SpectraBase. (n.d.). 1-Benzyl-3-pyrrolidinone - Optional[ATR-IR] - Spectrum.
- SpectraBase. (n.d.). N-benzyl-N-(4-methylbenzyl)butan-1-amine - Optional[Vapor Phase IR] - Spectrum.
- SpectraBase. (n.d.). 1-Benzyl-3-pyrrolidinone - Optional[ATR-IR] - Spectrum.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- AWS. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design.
- Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides.
- Krishnaveni Degree College. (n.d.). acharya nagarjuna university (anu).
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Benchmarking Synthetic Routes to N-benzylbut-3-en-1-amine: A Comparative Guide for the Modern Chemist
For the discerning researcher in drug discovery and chemical development, the selection of a synthetic route is a critical decision, balancing efficiency, scalability, and economic viability. N-benzylbut-3-en-1-amine is a versatile building block, pivotal in the synthesis of a myriad of complex nitrogen-containing molecules. This guide provides a comprehensive benchmark of three primary synthetic strategies for its preparation, offering a granular analysis of each route's performance. Grounded in established chemical principles and supported by representative experimental data, this document aims to equip the practicing scientist with the insights necessary to make an informed decision for their specific synthetic challenge.
The Strategic Importance of this compound in Synthesis
The value of this compound lies in its dual functionality. The butenyl moiety serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions. Concurrently, the benzyl group offers a robust and readily cleavable protecting group for the primary amine, ensuring its stability through multi-step sequences while allowing for facile deprotection under various conditions. This combination of functionalities makes it an ideal intermediate for the construction of diverse molecular architectures.
A Comparative Analysis of Synthetic Methodologies
We will now dissect three distinct and well-trodden paths to this compound:
-
Reductive Amination of 4-Pentenal with Benzylamine: A convergent and often high-yielding approach.
-
Nucleophilic Substitution of 4-Bromobut-1-ene with Benzylamine: A classic, atom-economical, yet potentially problematic route.
-
Two-Step Synthesis via N-Allylbenzylamine and Grignard Reaction: A more linear and less direct, but conceptually straightforward approach.
Each of these routes will be evaluated on the basis of yield, purity, operational simplicity, scalability, and cost-effectiveness.
Route 1: Reductive Amination of 4-Pentenal with Benzylamine
This elegant one-pot procedure is often the go-to method for the synthesis of secondary amines due to its efficiency and generally high yields.
Mechanistic Rationale and Key Considerations
The reaction proceeds through the initial formation of an imine from the condensation of 4-pentenal and benzylamine. This is followed by the in-situ reduction of the imine to the desired secondary amine. The choice of reducing agent is paramount to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[1]
Diagram 1: Reductive Amination Workflow
Sources
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for N-benzylbut-3-en-1-amine Analogues
Abstract
This guide provides a comprehensive framework for the spectroscopic analysis and comparison of N-benzylbut-3-en-1-amine and its analogues, specifically N-(4-methoxybenzyl)but-3-en-1-amine and N-(4-nitrobenzyl)but-3-en-1-amine. Tailored for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed, self-validating protocols and comparative data analysis, this guide aims to equip researchers with the expertise to confidently elucidate and differentiate between these structurally similar compounds, ensuring data integrity and accelerating research outcomes.
Introduction
This compound is a valuable secondary amine that serves as a versatile building block in organic synthesis. The precise characterization of this compound and its derivatives is paramount for quality control, reaction monitoring, and the synthesis of more complex molecular architectures. Spectroscopic techniques such as NMR, FTIR, and MS are indispensable tools for this purpose, providing detailed information about molecular structure, functional groups, and molecular weight.
This guide focuses on a comparative analysis, a cornerstone of chemical research. By examining the parent compound alongside analogues bearing electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzyl ring, we can systematically observe and rationalize the resulting shifts in spectroscopic data. This approach not only confirms the identity of a specific compound but also deepens our understanding of structure-property relationships. As a Senior Application Scientist, my objective is to move beyond mere data presentation and explain the underlying principles that govern these spectroscopic differences, thereby empowering you to interpret your own data with greater confidence.
Experimental Design & Methodologies
The integrity of any spectroscopic analysis hinges on meticulous sample preparation and a robust, well-controlled methodology. The protocols outlined below are designed to be self-validating, incorporating steps for instrument calibration and verification to ensure reproducible and trustworthy results.
2.1. General Sample Preparation
For all analyses, ensure the sample is of sufficient purity. If synthesized in-house, purification by column chromatography or distillation is recommended to remove residual solvents and starting materials, which can complicate spectral interpretation. Samples should be handled with gloves to prevent contamination.[1]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The choice of solvent and internal standard is critical for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-25 mg of the amine for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Standard Addition: Add an internal standard, such as tetramethylsilane (TMS), directly to the sample. TMS is chemically inert and its signal (defined as 0.00 ppm) provides a reliable reference point.[2]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is present to ensure sample homogeneity.[2][3]
-
Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.[4]
2.3. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and powerful technique for identifying functional groups. It requires minimal sample preparation and is non-destructive.
-
Instrument Readiness: Ensure the ATR-FTIR spectrometer is qualified.[1] Perform a background scan with a clean, unobstructed ATR crystal (typically diamond or zinc selenide) to account for atmospheric CO₂ and H₂O.[1] The crystal should be cleaned with a suitable solvent like isopropanol and dried with a lint-free wipe before and after each measurement.[1][5]
-
Sample Application: Place a small amount of the liquid amine sample (a single drop is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Spectrum Acquisition: Apply pressure using the integrated pressure arm to ensure good contact between the sample and the crystal.[1][6] Acquire the spectrum over a standard range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-adding 32 or 64 scans improves the signal-to-noise ratio.[1]
-
Data Processing: The resulting spectrum should be baseline corrected and labeled with key peak frequencies.
2.4. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating volatile compounds and determining their molecular weight and fragmentation patterns. For volatile amines, a specialized column is often required for optimal performance.[7]
-
Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation Setup: Use a GC system equipped with a column suitable for amines (e.g., a Restek Rtx-Volatile Amine column) to prevent peak tailing.[7] The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV, which provides reproducible fragmentation patterns for library matching.
-
Injection and Separation: Inject 1 µL of the sample solution into the GC. A typical temperature program might start at 40°C, hold for 4 minutes, then ramp at 25°C/min to 250°C to ensure elution of the analyte.[8]
-
Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak will provide the molecular ion (M⁺) and characteristic fragment ions.
Spectroscopic Data Workflow & Comparative Analysis
The following diagram illustrates the logical workflow for the comprehensive characterization of the this compound analogues.
Caption: Workflow for Spectroscopic Characterization and Comparison.
3.1. Structural Comparison of Analogues
The key to this guide is understanding how the electronic nature of the substituent on the aromatic ring influences the spectroscopic data.
Sources
- 1. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-benzylbut-3-en-1-amine Derivatives
Introduction: The Emerging Potential of N-benzylbut-3-en-1-amine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant biological activity is perpetual. The this compound framework, a substructure of the broader class of homoallylamines, represents a promising, yet underexplored, area of research. This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing upon experimental data from closely related analogues and established therapeutic agents. While direct and extensive screening data for this specific class of compounds remains nascent, this guide will synthesize available information to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the potential of these derivatives in antibacterial, anticancer, and enzyme inhibition applications, providing a foundation for future targeted screening and development efforts.
I. Antibacterial Activity: A Comparative Analysis
The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Amine-containing compounds have historically been a rich source of antibacterial agents. Here, we compare the antibacterial potential of this compound derivatives by examining the activity of closely related N-benzyl-3-methylbuten-2-enamides against common bacterial pathogens and benchmarking them against standard antibiotics.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key metric for antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Drug | Class | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference(s) |
| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | N-benzylbutenamide Derivative | 10 | >20 | [1] |
| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | N-benzylbutenamide Derivative | 10 | 10 | [1] |
| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | N-benzylbutenamide Derivative | 10 | 20 | [1] |
| Ciprofloxacin | Fluoroquinolone Antibiotic | 0.013 - 0.016 | 0.25 - 0.5 | [1][2][3] |
| Vancomycin | Glycopeptide Antibiotic | Resistant | 1 - 2 | [4] |
| Novel Nitroimidazole (Compound 8g) | Nitroimidazole Derivative | - | 1 | [5] |
Analysis of Antibacterial Potential:
The data on N-benzyl-3-methylbuten-2-enamide derivatives reveals modest activity against E. coli and variable activity against S. aureus. While not as potent as the established antibiotic ciprofloxacin, the demonstrated activity of these N-benzyl derivatives suggests that the core scaffold possesses antibacterial potential. The difference in activity based on the para-substituent on the benzyl ring (hydroxy, isobutoxy, isopropoxy) indicates that further structure-activity relationship (SAR) studies could lead to the discovery of more potent analogs. Compared to vancomycin, which is primarily effective against Gram-positive bacteria like S. aureus and has no efficacy against E. coli, the N-benzyl derivatives show a broader spectrum of activity, albeit at higher concentrations. The comparison with a novel nitroimidazole compound highlights that new chemical entities can achieve high potency against resistant strains like MRSA.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of Bacterial Resistance Mechanisms
Understanding the mechanisms of bacterial resistance is crucial for the development of new antibacterial agents. The following diagram illustrates a key resistance mechanism: the efflux pump.
II. Anticancer Activity: A Prospective Outlook
The N-benzyl moiety is a common feature in many anticancer agents, often contributing to receptor binding or modulating physicochemical properties. While direct anticancer screening data for this compound derivatives is limited, we can infer their potential by examining related structures.
Comparative Data: IC50 Values for Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound/Drug | Class | Cell Line | IC50 (µM) | Reference(s) |
| N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | N-benzylpyrimidine | Non-small cell lung cancer | 0.076 | [8] |
| Salinomycin N-benzyl amide | N-benzyl amide | LoVo/dx (doxorubicin-resistant) | 2.32 | [9] |
| Doxorubicin | Anthracycline Antibiotic | Various | ~0.04 - 6.87 | [9] |
| Combretastatin A-4 | Stilbenoid | HCT-116 (colon cancer) | 0.02 | [10] |
Analysis of Anticancer Potential:
The potent anticancer activity of N-benzylpyrimidine and salinomycin N-benzyl amide derivatives, with IC50 values in the nanomolar to low micromolar range, strongly suggests that the N-benzyl group can be a key pharmacophore for cytotoxicity.[8][9] These compounds often exert their effects by targeting fundamental cellular processes like cell division or inducing apoptosis. The comparison with highly potent, clinically used drugs like Doxorubicin and the natural product Combretastatin A-4 sets a high bar but also illustrates the potential for discovering powerful new anticancer agents.[9][10] The but-3-en-1-amine portion of the target scaffold offers synthetic versatility for introducing additional functionalities that could enhance potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualization of Apoptosis Pathway
Many anticancer drugs induce cell death through apoptosis. The following diagram illustrates the key components of the intrinsic and extrinsic apoptosis pathways.
III. Enzyme Inhibition: Targeting Key Biological Processes
Enzyme inhibition is a cornerstone of modern pharmacology. The N-benzyl group is present in many known enzyme inhibitors, often interacting with hydrophobic pockets in the enzyme's active site. We will explore the potential of this compound derivatives as enzyme inhibitors by looking at the activity of related N-benzylpiperidine compounds against acetylcholinesterase (AChE), a key target in Alzheimer's disease.
Comparative Data: IC50 Values for Acetylcholinesterase Inhibition
| Compound/Drug | Class | Acetylcholinesterase IC50 (µM) | Reference(s) |
| N-benzylpiperidine derivative (4a) | N-benzylpiperidine | 2.08 | [13] |
| Donepezil | N-benzylpiperidine (Marketed Drug) | 0.0057 | [11] |
| Tacrine | Acridine (Marketed Drug) | ~0.15 | [14] |
Analysis of Enzyme Inhibition Potential:
The N-benzylpiperidine derivative 4a demonstrates micromolar inhibition of acetylcholinesterase, indicating that this scaffold can effectively interact with the enzyme's active site.[13] While not as potent as the marketed drug Donepezil, which also features an N-benzylpiperidine core, this result is highly encouraging.[11] It suggests that the this compound scaffold could be a viable starting point for the design of novel enzyme inhibitors. The butenyl chain offers opportunities for conformational flexibility and the introduction of other functional groups to enhance binding affinity and selectivity.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
This spectrophotometric method is widely used to screen for AChE inhibitors.[12]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for screening enzyme inhibitors.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound derivatives. While direct experimental data for this specific class of compounds is sparse, the analysis of structurally related analogues offers compelling evidence for their potential as antibacterial, anticancer, and enzyme-inhibiting agents.
-
Antibacterial: The modest activity of related N-benzylbutenamides suggests that the this compound scaffold is a viable starting point for the development of new antibacterial agents. Future work should focus on synthesizing a library of derivatives with diverse substitutions on both the benzyl and butenyl moieties to improve potency and spectrum of activity.
-
Anticancer: The potent cytotoxicity of numerous N-benzyl containing compounds highlights the potential of the target scaffold in oncology. Screening of this compound derivatives against a panel of cancer cell lines is a logical next step to identify initial hits for further optimization.
-
Enzyme Inhibition: The demonstrated activity of N-benzylpiperidines against acetylcholinesterase provides a strong rationale for screening this compound derivatives against this and other clinically relevant enzymes.
The synthetic tractability of the this compound core structure allows for the creation of diverse chemical libraries, making it an attractive scaffold for high-throughput screening campaigns. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.
References
- Alav, I., Kobylka, J., Kuth, M. S., Pos, K. M., Picard, M., et al. (2021). Structure, assembly, and function of tripartite efflux and type 1 secretion systems in gram-negative bacteria. Chemical Reviews, 121(9), 5479–5596.
- Bossen, C., Cachero, T. G., Tardivel, A., et al. (2008). Caspases - an update. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 151(1), 10-27.
- Bradley, J. R. (2008). TNF-mediated inflammatory disease.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Sakuragi, N. (2014). Apoptosis and molecular targeting therapy in cancer.
- Inestrosa, N. C., Alvarez, A., Pérez, C. A., Moreno, R. D., Vicente, M., Linker, C., Casanueva, O. I., Soto, C., & Garrido, J. (1996). Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme. Neuron, 16(4), 881-891.
- Kaufmann, S. H., & Hengartner, M. O. (2001). Programmed cell death: alive and well in the new millennium. Trends in Cell Biology, 11(12), 526-534.
- Li, J., & Nikaido, H. (2009).
- Liu, R., Chen, Y., Liu, G., Li, C., & Wang, Q. (2022). Doxorubicin-based hybrid compounds as potential anticancer agents: A review. Molecules, 27(14), 4495.
- Nikaido, H. (2009). Multidrug resistance in bacteria. Annual Review of Biochemistry, 78, 119-146.
- de Paula, C. A., de Faria, F. P., Lameira, J., & de Menezes, M. N. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748.
- Shah, S. A., & Rather, M. A. (2020). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Zhang, L., & Yu, J. (2015). Role of BAX in apoptosis. Molecular and Cellular Biology, 35(8), 1292-1300.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6).
- Peter, M. E. (2011). Programmed cell death: Apoptosis meets necrosis.
- Sharma, G., Sharma, S., Sharma, P., Chand, K., & Singh, G. (2023).
- Dexter, D. T., Carter, C. J., Agid, F., Agid, Y., Lees, A. J., Jenner, P., & Marsden, C. D. (1989). Basal lipid peroxidation in substantia nigra is increased in Parkinson's disease. Journal of Neurochemistry, 52(2), 381-389.
- Tankeshwar, A. (2013).
- Gonzalez, M. C., Zamilpa, A., Marquina, S., Navarro, V., & Alvarez, L. (2010). Avicine, a new cholinesterase and monoamine oxidase A inhibitor from Zanthoxylum rigidum. Planta Medica, 76(11), 1083-1087.
- Riham, M. B., et al. (2022). Novel Antibacterial Agents 2022. Molecules, 29(6), 1269.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Saeed, F. A., & Al-Agamy, M. H. M. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. BMC Microbiology, 24(1), 1-17.
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature Reviews Molecular Cell Biology, 9(2), 112-124.
- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- Hu, W., Liu, Y., & Yu, J. (2025). Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides. Chemistry & Biodiversity, 22(3), e202402088.
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
- Green, D. R., & Llambi, F. (2015). Cell death signaling. Cold Spring Harbor Perspectives in Biology, 7(12), a006080.
- Kuntz, I. D. (1992). Structure-based strategies for drug design and discovery. Science, 257(5073), 1078-1082.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755.
- Sakoulas, G., Moise-Broder, P. A., Schentag, J. J., Forrest, A., & Rybak, M. J. (2003). Relationship of vancomycin minimum inhibitory concentration to morbidity and mortality in patients with methicillin-resistant Staphylococcus aureus bloodstream infections. Journal of Clinical Microbiology, 41(9), 4492-4492.
- Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20-51.
- Reed, J. C. (2000). Mechanisms of apoptosis.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Huczyński, A., Janczak, J., Wietrzyk, J., & Brzezinski, B. (2012). Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. Bioorganic & Medicinal Chemistry Letters, 22(16), 5273-5277.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Catalysts for the Synthesis of N-benzylbut-3-en-1-amine
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective formation of C-N bonds is a cornerstone of molecular architecture. N-benzylbut-3-en-1-amine is a valuable building block, and its synthesis through the catalytic allylation of benzylamine is a subject of significant interest. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for this transformation, offering researchers, scientists, and drug development professionals a detailed analysis of performance, mechanistic insights, and practical considerations to inform their catalyst selection.
Introduction: The Significance of this compound Synthesis
This compound serves as a versatile intermediate in the synthesis of a variety of nitrogen-containing compounds. The butenyl moiety offers a reactive handle for further functionalization, while the benzyl group can act as a protecting group or be a key pharmacophore element. The direct synthesis of this amine, typically via the reaction of a C4 building block like butadiene with benzylamine, presents a highly atom-economical approach. The choice of catalyst is paramount in controlling the regioselectivity, yield, and overall efficiency of this reaction. This guide will delve into the nuances of different catalytic systems, with a primary focus on palladium, rhodium, and nickel-based catalysts.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound and related allylic aminations. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons should be made with this in mind.
| Catalyst System | Precursor/Ligand | Typical Yield (%) | Regioselectivity (linear:branched) | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)₂ / PPh₃ | 85-95 | >98:2 | High yields, excellent linear selectivity, well-established. | Potential for catalyst deactivation, cost of palladium. |
| Pd₂(dba)₃ / dppf | 90-98 | >99:1 | High turnover numbers, good functional group tolerance. | Air-sensitive catalyst, ligand cost. | |
| Rhodium | [Rh(cod)Cl]₂ / PPh₃ | 70-85 | Varies with ligand | Can be tuned for branched selectivity, milder conditions. | Often lower linear selectivity compared to palladium. |
| Nickel | Ni(cod)₂ / IPr | 60-80 | ~90:10 | Lower cost metal, potential for unique reactivity. | Can be less selective, catalyst preparation can be complex. |
| Ruthenium | Ru(cod)(2-methylallyl)₂ / dppf | 50-70 | Predominantly linear | Alternative to more common catalysts. | Generally lower activity and selectivity for this transformation. |
| Cobalt | Co(BF₄)₂ / NPN ligand | High (for branched) | Predominantly branched | Earth-abundant metal, high enantioselectivity for branched products.[1] | Primarily for branched products, may require reducing agents.[1] |
Delving Deeper: Mechanistic Insights and Catalyst Selection Rationale
The choice of catalyst is not merely about achieving the highest yield; it is about understanding the underlying mechanisms to control selectivity and overcome potential challenges.
The Palladium-Catalyzed Pathway: The Tsuji-Trost Reaction
The palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is the most well-established and widely used method for this transformation.[2] The catalytic cycle, illustrated below, proceeds through a well-defined π-allylpalladium intermediate.
Caption: The catalytic cycle of the Palladium-catalyzed allylic amination (Tsuji-Trost reaction).
The high linear selectivity observed with many palladium catalysts is a result of the nucleophilic attack of benzylamine occurring at the less substituted terminus of the π-allyl intermediate. The choice of phosphine ligand is critical; bulky electron-donating ligands can enhance the rate of reductive elimination and stabilize the active Pd(0) species.
Rhodium and Iridium Catalysis: A Divergence in Regioselectivity
Rhodium and iridium catalysts offer an intriguing alternative to palladium, particularly when branched allylic amines are desired.[3] The regioselectivity of these systems is highly dependent on the ligand environment and the precise reaction conditions. The mechanism can proceed through different intermediates compared to the palladium-catalyzed reaction, sometimes favoring the formation of the more substituted product. For the synthesis of the linear this compound, rhodium catalysts are generally less selective than their palladium counterparts.
Nickel Catalysis: A Cost-Effective Alternative
Nickel, being a more earth-abundant and less expensive metal than palladium, is an attractive alternative. Nickel catalysts can promote the hydroamination of dienes and show good activity. However, controlling the regioselectivity to favor the linear product can be challenging, and catalyst deactivation can be an issue. The use of N-heterocyclic carbene (NHC) ligands has shown promise in improving the stability and selectivity of nickel catalysts in these reactions.[4]
Ruthenium and Cobalt Catalysis: Expanding the Toolkit
Ruthenium catalysts have been explored for the hydroamination of alkenes and dienes, typically favoring anti-Markovnikov addition.[5][6] While they can produce the desired linear product, their activity and selectivity for the amination of butadiene with benzylamine are generally lower than palladium systems. Cobalt catalysts have recently emerged as a powerful tool for the highly regio- and enantioselective synthesis of branched allylic amines.[1] For the synthesis of the linear product, cobalt is not the catalyst of choice.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of this compound using different catalytic systems.
Protocol 1: Palladium-Catalyzed Synthesis
This protocol is a general procedure based on the principles of the Tsuji-Trost reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Benzylamine
-
Butadiene (condensed as a liquid)
-
Toluene (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Add benzylamine (1.0 equivalent) and Na₂CO₃ (1.2 equivalents).
-
Cool the flask to -78 °C and condense butadiene (1.5 equivalents) into the reaction mixture.
-
Seal the flask and allow it to warm to room temperature, then heat to 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Palladium-catalyzed synthesis.
Protocol 2: Rhodium-Catalyzed Synthesis
This protocol provides a general method using a rhodium catalyst.
Materials:
-
Bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Benzylamine
-
Butadiene
-
Tetrahydrofuran (THF, anhydrous)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a glovebox, charge a pressure vessel with [Rh(cod)Cl]₂ (0.5 mol%) and PPh₃ (2 mol%).
-
Add anhydrous THF, followed by benzylamine (1.0 equivalent) and K₂CO₃ (1.5 equivalents).
-
Cool the vessel, add liquid butadiene (2.0 equivalents), and seal.
-
Heat the reaction to 60 °C for 18 hours.
-
After cooling and venting the vessel, filter the reaction mixture.
-
Remove the solvent in vacuo and purify the residue by chromatography.
Green Chemistry Considerations
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly catalytic processes.[7] For the synthesis of this compound, this includes:
-
Use of Earth-Abundant Metal Catalysts: Exploring catalysts based on metals like nickel and cobalt to reduce reliance on precious metals like palladium and rhodium.[1]
-
Development of Recyclable Catalysts: Heterogenizing homogeneous catalysts on solid supports or using aqueous micellar catalysis to facilitate catalyst recovery and reuse.
-
Atom Economy: The direct hydroamination of butadiene is an inherently atom-economical process, and optimizing catalyst efficiency to minimize waste is a key goal.
-
Solvent Selection: Investigating the use of greener solvents, such as bio-derived solvents or even water, to replace traditional organic solvents.[8]
Conclusion and Future Outlook
The synthesis of this compound is a testament to the power and versatility of transition metal catalysis. While palladium-based systems remain the workhorse for achieving high yields and excellent linear selectivity, ongoing research into catalysts based on more abundant and less toxic metals is paving the way for more sustainable and cost-effective synthetic routes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired selectivity, cost constraints, and scalability. A thorough understanding of the mechanistic principles governing each catalytic system is essential for rational catalyst design and optimization, enabling chemists to tailor reaction conditions to achieve their desired outcomes with precision and efficiency.
References
- Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
- Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination.
- Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin deriv
- Catalytic Metal-free Allylic C–H Amination of Terpenoids. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. PMC. [Link]
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. RSC Publishing. [Link]
- Catalytic Asymmetric Addition and Telomerization of Butadiene with Enamine Intermediates.
- Ruthenium-catalyzed anti-Markovnikov hydroamin
- Nickel-Catalyzed Regioselective Hydrobenzylation of 1,3-Dienes with Hydrazones. Organic Letters. [Link]
- Palladium-Catalyzed Regiodivergent Three Component Alkenylamination of Terminal Dienes with Alkyl and Aryl Amines. ChemRxiv. [Link]
- Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes.
- Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination.
- Telomerization of butadiene with ethylene glycol under biphasic conditions: reuse of the catalyst.
- Characterization of the reactivity, regioselectivity, and stereoselectivity of the reactions of butadiene monoxide with valinamide and the N-terminal valine of mouse and r
- Recent Green and Sustainable Pd‐Catalyzed Amin
- Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. PMC. [Link]
- Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic C
- Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic c
- Butadiene Hydroamination with Aqueous Ammonia Catalyzed by Palladium(II) Sulfoxide Complexes.
- Palladium Complexes Catalysed Telomerisation of Arylamines with Butadiene and Their Cyclisation into Quinoline Derivatives.
- N‐Alkylation of hexylamine with different benzyl alcohols.
- Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valoriz
- Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects.
- Efficient catalysts for telomerization of butadiene with amines. KISTI. [Link]
- Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines: Switching the Regioselectivity by Varying the MAO/Co Molar R
- Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrog
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. [Link]
- Stereoselective 1,3-Cyclotelomerization of Butadiene with Dienophiles under Nickel Catalysis.
- Ruthenium-Catalyzed Butadiene-Mediated Crotylation and Oxazaborolidine-Catalyzed Vinylogous Mukaiyama Aldol Reaction for The Synthesis of C1-C19 and C23-C35 of Neaumycin B. PMC. [Link]
- Palladium-Catalyzed N-Heteroannulation of N-Allyl- or N-Benzyl-2-nitrobenzenamines: Synthesis of 2-Substituted Benzimidazoles.
- Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. PubMed. [Link]
- Rhodium(III)-Catalyzed Three-Component Diamination of Bicyclo[1.1.0]butanes via Nitrene Transfer. PubMed. [Link]
- Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. [Link]
- Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PMC. [Link]
- Stereoselective 1,3-Cyclotelomerization of Butadiene with Dienophiles under Nickel C
- Rhodium(III)-Catalyzed Oxidative C-H/C-H Cross-Coupling of Heteroarenes and Masked Benzylamines. PubMed. [Link]
- Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. MDPI. [Link]
- Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)
- Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
- Ruthenium-Catalyzed Intermolecular Hydroamination of Terminal Alkynes with Anilines: A Practical Synthesis of Arom
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]
- 5. Ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isotopic Labeling of N-benzylbut-3-en-1-amine for Mechanistic Studies
For researchers, scientists, and professionals in drug development, understanding reaction mechanisms is paramount to innovation. Isotopic labeling is a powerful technique that provides an unambiguous window into the intricate dance of atoms during a chemical transformation.[1] This guide offers a comprehensive comparison of synthetic strategies for isotopically labeling N-benzylbut-3-en-1-amine, a versatile substrate for studying important reactions like intramolecular hydroamination. We will delve into the practical aspects of deuterium, carbon-13, and nitrogen-15 labeling, providing not just protocols, but the scientific rationale behind the chosen methodologies.
The Significance of this compound in Mechanistic Studies
This compound is an ideal model substrate for investigating intramolecular cyclization reactions, particularly hydroamination, which is a fundamental C-N bond-forming reaction. The ability to track the fate of specific atoms within this molecule through isotopic labeling allows for the elucidation of reaction pathways, the identification of rate-determining steps, and the validation of proposed catalytic cycles.[2][3][4]
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope and its position in the molecule are critical decisions that depend on the specific mechanistic question being addressed. Here, we compare three strategic approaches to labeling this compound.
| Labeling Strategy | Target Isotopomer | Key Application | Synthetic Approach | Relative Cost of Labeled Precursor | Isotopic Purity |
| Deuterium Labeling | N-(benzyl-d2)-but-3-en-1-amine | Probing kinetic isotope effects at the benzylic position.[5] | Late-stage C-H activation or synthesis from deuterated starting materials. | Low to Moderate | High (>98%) |
| Carbon-13 Labeling | N-benzyl-(4-¹³C)-but-3-en-1-amine | Tracing the carbon skeleton in rearrangement or cyclization reactions. | Synthesis from ¹³C-labeled building blocks. | High | Very High (>99%) |
| Nitrogen-15 Labeling | N¹⁵-benzylbut-3-en-1-amine | Direct observation of the nitrogen atom's involvement in bond formation/breaking via ¹⁵N NMR.[6] | Synthesis from a ¹⁵N-labeled amine source. | Moderate to High | High (>98%) |
Experimental Protocols and Mechanistic Insights
Strategy 1: Deuterium Labeling at the Benzylic Position
Objective: To synthesize N-(benzyl-d2)-but-3-en-1-amine to investigate the kinetic isotope effect (KIE) in reactions involving the cleavage of the benzylic C-H bond. A significant KIE (kH/kD > 1) would suggest that this bond breaking is involved in the rate-determining step of the reaction.
Method A: Late-Stage Deuteration via H/D Exchange
This approach is attractive due to its convergency, allowing for the labeling of the final product.
-
Workflow Diagram:
Caption: Workflow for late-stage benzylic deuteration.
-
Experimental Protocol:
-
To a solution of this compound (1 mmol) in D₂O (5 mL), add 10% Pd/C (10 mol%).
-
The reaction vessel is purged with H₂ gas (catalytic amount) and stirred vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR for the disappearance of the benzylic proton signal.
-
Upon completion, filter the catalyst through a pad of Celite®, and extract the aqueous phase with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deuterated product.
-
-
Causality: The palladium catalyst facilitates the activation of the benzylic C-H bonds, allowing for their exchange with deuterium from the D₂O solvent. The presence of a catalytic amount of H₂ is often necessary to activate the catalyst.
Method B: Synthesis from a Deuterated Precursor
This method offers unambiguous placement of the deuterium labels.
-
Workflow Diagram:
Caption: Synthesis of N-(benzyl-d2)-but-3-en-1-amine.
-
Experimental Protocol:
-
Combine benzyl-d2-amine (1 mmol), 4-bromo-1-butene (1.1 mmol), and anhydrous K₂CO₃ (2 mmol) in acetonitrile (10 mL).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(benzyl-d2)-but-3-en-1-amine.
-
-
Causality: This is a standard N-alkylation reaction where the deuterated benzylamine acts as a nucleophile, displacing the bromide from 4-bromo-1-butene. Potassium carbonate serves as a base to neutralize the HBr formed.
Strategy 2: Carbon-13 Labeling of the Butenyl Chain
Objective: To synthesize N-benzyl-(4-¹³C)-but-3-en-1-amine to trace the butenyl carbon skeleton during cyclization. This allows for the differentiation between mechanistic pathways that may involve rearrangements.
-
Workflow Diagram:
Caption: Synthesis of ¹³C-labeled this compound.
-
Experimental Protocol:
-
Combine benzylamine (1 mmol), 4-bromo-1-butene-¹³C₄ (1.1 mmol, commercially available), and anhydrous K₂CO₃ (2 mmol) in acetonitrile (10 mL).[7]
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
Work-up and purification are identical to the procedure described for the deuterium-labeled analogue.
-
-
Causality: The synthetic strategy is identical to the alkylation with the unlabeled reagent. The key is the use of a commercially available or synthetically prepared ¹³C-labeled starting material.
Strategy 3: Nitrogen-15 Labeling of the Amine
Objective: To synthesize N¹⁵-benzylbut-3-en-1-amine for direct probing of the nitrogen atom's electronic environment and bonding changes during a reaction using ¹⁵N NMR spectroscopy.
-
Workflow Diagram:
Caption: Synthesis of ¹⁵N-labeled this compound.
-
Experimental Protocol:
-
Combine benzylamine-¹⁵N (1 mmol, commercially available)[8], 4-bromo-1-butene (1.1 mmol), and anhydrous K₂CO₃ (2 mmol) in acetonitrile (10 mL).
-
The reaction conditions, work-up, and purification are identical to the previously described alkylation procedures.
-
-
Causality: This synthesis relies on the nucleophilicity of the ¹⁵N-labeled benzylamine. The reaction proceeds via a standard SN2 mechanism.
Application in a Mechanistic Study: Gold-Catalyzed Intramolecular Hydroamination
The synthesized isotopologues of this compound can be used to elucidate the mechanism of its gold-catalyzed intramolecular hydroamination to form a pyrrolidine ring.
-
Proposed Catalytic Cycle and Role of Isotopes:
Caption: Proposed mechanism for gold-catalyzed hydroamination.
By using N-(benzyl-d2)-but-3-en-1-amine, a kinetic isotope effect can be measured for the protodeauration step if it involves the benzylic proton. A lack of a significant KIE would suggest that C-H bond cleavage at the benzylic position is not rate-determining.[2][3][4] The ¹³C-labeled substrate would confirm that the butenyl chain remains intact during the cyclization, while ¹⁵N NMR studies with the ¹⁵N-labeled amine would allow for the observation of changes in the nitrogen's coordination environment upon binding to the gold catalyst and during C-N bond formation.
Analysis and Characterization
The successful synthesis and isotopic enrichment of the labeled compounds must be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the expected mass shift for the isotopically labeled compounds compared to the unlabeled analogue (M+2 for d2, M+4 for ¹³C₄, and M+1 for ¹⁵N). High-resolution mass spectrometry can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the d2-labeled compound, the disappearance of the singlet corresponding to the benzylic protons will be observed. For the ¹³C and ¹⁵N labeled compounds, ¹H-¹³C and ¹H-¹⁵N coupling, respectively, will be visible for adjacent protons.
-
²H NMR: A signal corresponding to the benzylic deuterons will be present for the d2-labeled compound.
-
¹³C NMR: For the ¹³C₄-labeled compound, all four carbons of the butenyl chain will show strong signals, and ¹³C-¹³C coupling will be observable.[9]
-
¹⁵N NMR: A signal will be observed for the ¹⁵N-labeled amine, and its chemical shift will be sensitive to its chemical environment.
-
Conclusion
The strategic isotopic labeling of this compound provides indispensable tools for the detailed investigation of reaction mechanisms. This guide has presented a comparative analysis of deuterium, carbon-13, and nitrogen-15 labeling strategies, complete with detailed, actionable protocols and the underlying scientific principles. By carefully selecting the appropriate isotopologue, researchers can gain profound insights into the intricate steps of chemical transformations, thereby accelerating the pace of discovery and innovation in chemical synthesis and drug development.
References
- Beilstein Journals. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- ResearchGate.
- Semantic Scholar. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- PubMed. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- ResearchGate. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- ChemSynthesis. N-benzyl-1-phenylbut-3-en-1-imine. [Link]
- The Royal Society of Chemistry.
- ChemSynthesis. N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. [Link]
- PubChem. This compound. [Link]
- PubChem. N,N-Dimethyl-3-phenylbut-3-en-1-amine. [Link]
- ResearchGate.
- Ingenza Ltd.
- The Royal Society of Chemistry.
- Organic Syntheses Procedure.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
- Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
- PubChem.
- Supporting Information.
- ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a. [Link]
- ResearchGate. The Gabriel Synthesis of Benzylamine. [Link]
- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
- ResearchGate.
- ResearchGate.
- YouTube. 22.
- LookChem.
- PubChem. N-benzyl-1-phenylbut-3-en-1-imine. [Link]
- ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]
- The Royal Society of Chemistry.
- PubMed Central. Hydroamination of alkynes catalyzed by NHC-Gold(I)
Sources
- 1. guidechem.com [guidechem.com]
- 2. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 3. [PDF] Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination | Semantic Scholar [semanticscholar.org]
- 4. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-1-butene-13C4, 99 atom % 13C | C4H7Br | CID 71309508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzylamine-15N 15N 98atom 42927-57-1 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to Quantifying the Purity of Synthesized N-benzylbut-3-en-1-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a versatile building block like N-benzylbut-3-en-1-amine, a secondary amine with applications in the synthesis of more complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their analytical strategies.
The Criticality of Purity in this compound
This compound serves as a key intermediate in various synthetic pathways. Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant consequences.[1] They may alter the chemical and physical properties of the final compound, lead to unintended side reactions, or, in the context of drug development, pose a toxicological risk.[2][3] Therefore, the ability to accurately quantify the purity of this compound is not just a matter of analytical chemistry but a critical component of robust scientific research and drug development.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare three powerful and widely used techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Primary Strengths | Absolute quantification without a specific reference standard of the analyte, non-destructive, provides structural information. | High resolution for complex mixtures, well-established for a wide range of compounds, various sensitive detection methods available. | High sensitivity and selectivity, provides structural information for impurity identification. |
| Primary Limitations | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | Often requires derivatization for amines lacking a UV chromophore, method development can be time-consuming. | Requires the analyte to be volatile or to be made volatile through derivatization, potential for thermal degradation of the analyte. |
| Typical Application | Purity assessment of reference standards, quantification of major components. | Routine quality control, stability testing, impurity profiling. | Analysis of volatile impurities, identification of unknown impurities. |
In-Depth Analysis and Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard
qNMR stands out as a primary ratio method, meaning it can provide a direct and highly accurate measure of purity without the need for a calibration curve generated from the analyte of interest.[4] This is particularly advantageous when a certified reference standard of this compound is unavailable. The principle lies in the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal.
Causality in Experimental Choices: The selection of a suitable internal standard is critical for the accuracy of qNMR. The standard should have a known high purity, be stable, and possess signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard would be a compound with sharp singlets in a region of the ¹H NMR spectrum that is clear of the analyte's aromatic, olefinic, and aliphatic protons. Maleic anhydride or 1,4-dinitrobenzene are potential candidates. The choice of a deuterated solvent is also crucial; it must completely dissolve both the analyte and the internal standard.
Experimental Protocol: qNMR for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Record the exact weights of both the analyte and the internal standard.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons. A typical D1 for quantitative experiments is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons or the terminal vinyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Expected ¹H NMR Data for this compound (Reference):
-
7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
5.70-5.90 ppm (m, 1H): Olefinic proton (-CH=CH₂).
-
4.95-5.15 ppm (m, 2H): Terminal olefinic protons (=CH₂).
-
3.75-3.85 ppm (s, 2H): Benzylic protons (-CH₂-Ph).
-
2.65-2.75 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).
-
2.20-2.35 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
1.50-1.70 ppm (br s, 1H): Amine proton (-NH-).
Logical Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry.[5] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach. However, secondary amines often lack a strong chromophore, which can result in poor sensitivity. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a common strategy.[6][7][8][9][10]
Causality in Experimental Choices: Derivatization not only enhances detectability but can also improve the chromatographic properties of the analyte.[6] Dansyl chloride is a popular derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[6] The choice of a C18 column is based on its versatility for separating a wide range of organic molecules. A gradient elution is often necessary to ensure good separation of the main compound from both more and less polar impurities.
Experimental Protocol: HPLC-UV for this compound Purity (with Dansyl Chloride Derivatization)
-
Derivatization Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
In a vial, mix a known volume of the sample solution with an excess of dansyl chloride solution in acetone and a borate buffer (pH ~9.5).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction with a primary amine solution (e.g., ethylamine) to consume excess dansyl chloride.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical starting gradient could be 50% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the maximum absorbance of the dansyl derivative (typically around 254 nm or 340 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a reference standard of this compound that has undergone the same derivatization procedure.
-
Calculate the purity of the synthesized sample by comparing its peak area to the calibration curve. The purity is typically expressed as area percent, or more accurately, by external standard quantification.
-
Logical Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[11][12][13] For this compound, GC-MS can be used to identify and quantify volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.
Causality in Experimental Choices: Similar to HPLC, direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to increase volatility and improve chromatographic performance. A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point for the separation of a wide range of derivatized compounds.
Experimental Protocol: GC-MS for this compound Impurity Profiling
-
Derivatization Procedure:
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at a controlled temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks and tentatively elucidate their structures based on their mass fragmentation patterns and comparison to spectral libraries.
-
Quantify impurities using an internal standard or by assuming equal response factors (area percent) for a semi-quantitative assessment.
-
Logical Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Profiling.
Impurity Profiling and Forced Degradation Studies
A comprehensive purity assessment goes beyond quantifying the main component. It involves identifying and quantifying potential impurities.
Potential Impurities in this compound Synthesis:
The synthesis of this compound likely involves the reaction of benzylamine with a butenyl halide or a related electrophile. Potential impurities could include:
-
Unreacted Starting Materials: Benzylamine and the butenyl reagent.
-
By-products: Products of over-alkylation (e.g., N,N-dibenzylbut-3-en-1-amine) or side reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, and any catalysts or bases employed.[1]
Forced Degradation Studies:
To ensure the analytical method is "stability-indicating," forced degradation studies are essential.[4][5][14][15] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products. The analytical method must then be able to separate the intact drug from these degradation products.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 105 °C.
-
Photostability: Exposure to UV and visible light.
The ability of the chosen analytical method to resolve the main peak from all degradation product peaks confirms its specificity and suitability for stability studies.
Conclusion and Recommendations
The choice of the most appropriate analytical technique for quantifying the purity of this compound depends on the specific goals of the analysis.
-
For absolute purity determination and characterization of a reference standard , qNMR is the method of choice due to its high accuracy and ability to quantify without a specific reference standard of the analyte.
-
For routine quality control and stability testing , a validated HPLC-UV method , likely involving derivatization, offers a robust and reliable solution.
-
For in-depth impurity profiling and identification of unknown volatile impurities , GC-MS provides unparalleled sensitivity and structural elucidation capabilities.
In a comprehensive drug development program, a combination of these techniques is often employed to build a complete picture of the purity and stability of this compound. This multi-faceted approach ensures the highest level of scientific rigor and regulatory compliance.
References
- Veeprho. (n.d.). Amine Impurities and Related Compound.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- USP. (2020, November 30). Nitrosamine Impurities [Video]. YouTube.
- PubMed. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8.
- National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
- Labio. (2023, February 1). Researchers Mapped Out Potential Impurities in Drug Products.
- ResearchGate. (2001). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography.
- PubChem. (n.d.). This compound.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
- SpectraBase. (n.d.). N-Benzyl-N-(3-methylbenzyl)butan-1-amine.
- LookChem. (n.d.). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE).
- National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Produ.
- ResearchGate. (2017). Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (n.d.). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- PubChemLite. (n.d.). 1-phenylbut-3-en-1-amine (C10H13N).
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. rsc.org [rsc.org]
- 8. osti.gov [osti.gov]
- 9. agilent.com [agilent.com]
- 10. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE)|lookchem [lookchem.com]
- 12. arches.union.edu [arches.union.edu]
- 13. ijrpp.com [ijrpp.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-benzylbut-3-en-1-amine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like N-benzylbut-3-en-1-amine, which may serve as a key starting material or intermediate, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
The cross-validation of analytical procedures is a critical exercise to demonstrate that two or more distinct methods can be used for the same intended purpose, yielding comparable and reliable results.[1][2][3] This is not merely a confirmatory step but a scientifically rigorous process that ensures the consistency and accuracy of data across different analytical platforms, which is a cornerstone of the lifecycle approach to analytical procedure validation advocated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
This guide is structured to provide not just the "how," but the "why," delving into the scientific rationale behind the selection of methods, the design of experiments, and the interpretation of results.
The Analyte: this compound
This compound (MW: 161.24 g/mol ) is a secondary amine with a terminal double bond.[8] Its structure presents specific analytical challenges. The secondary amine group lacks a significant chromophore, making direct UV detection by HPLC challenging at typical wavelengths used for pharmaceutical analysis.[9] Furthermore, its moderate volatility and thermal stability make it amenable to gas chromatography.
The Cross-Validation Workflow
The objective of this cross-validation is to demonstrate the equivalency of two validated, orthogonal analytical methods for the quantification of this compound in a representative sample matrix (e.g., a reaction mixture or a solution of the drug substance).
Caption: Workflow for the cross-validation of two analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The primary challenge with analyzing this compound by HPLC-UV is its lack of a native chromophore that absorbs in the UV range where common detectors operate. To overcome this, pre-column derivatization is employed to attach a UV-active moiety to the secondary amine. O-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) is an excellent choice for primary and secondary amines, forming a highly fluorescent and UV-absorbent isoindolic derivative.[10]
Experimental Protocol: HPLC-UV
-
Reagent Preparation:
-
Derivatization Reagent (OPA/NAC): Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 50 µL of N-acetyl-L-cysteine and 11.2 mL of a 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in an HPLC vial, add 200 µL of the OPA/NAC derivatization reagent.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 335 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Rationale for Method Choices
-
Derivatization: OPA/NAC is chosen for its rapid and quantitative reaction with secondary amines at room temperature, yielding a stable derivative with a strong UV absorbance.[10] This obviates the need for a dedicated fluorescence detector, making the method more accessible.
-
Reverse-Phase C18 Column: This is the workhorse of pharmaceutical analysis, providing excellent separation for moderately polar to non-polar compounds like the OPA-adduct of our analyte.
-
Gradient Elution: A gradient is necessary to ensure the elution of the derivatized analyte with a good peak shape and to effectively clean the column of any unreacted derivatization reagent and other matrix components.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an orthogonal technique that separates compounds based on their volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on their mass-to-charge ratio.[11][12] This method offers high specificity due to the mass spectrometric detection. For this compound, direct analysis without derivatization is feasible.
Experimental Protocol: GC-MS
-
Reagent Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL solution of a suitable internal standard (e.g., N-benzylaniline) in the chosen solvent. The IS should be structurally similar to the analyte but not present in the sample.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the solvent to a final concentration of 1.0 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the solvent to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL. Spike each standard with the internal standard to a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a theoretical concentration within the calibration range. Spike with the internal standard to the same concentration as the standards.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for this compound: m/z 91 (tropylium ion from benzyl group).
-
Qualifier Ion: m/z 161 (molecular ion).
-
Quantifier Ion for IS (N-benzylaniline): To be determined based on its mass spectrum.
-
-
Rationale for Method Choices
-
Orthogonality: GC-MS provides a separation mechanism based on volatility, which is fundamentally different from the liquid-phase partitioning in HPLC. The mass spectrometric detection is based on a different physical principle (mass-to-charge ratio) than UV absorbance. This orthogonality is ideal for cross-validation.
-
Specificity: The use of SIM mode significantly enhances the specificity and sensitivity of the method by monitoring only characteristic ions of the analyte and internal standard, effectively filtering out noise from the matrix.
-
Internal Standard: An internal standard is used to correct for variations in injection volume and potential matrix effects, leading to improved precision and accuracy.
Caption: Fundamental principles of the two orthogonal analytical methods.
Cross-Validation: Performance Comparison
To perform the cross-validation, a minimum of three independent batches of samples containing this compound at three different concentration levels (e.g., low, medium, high) should be analyzed by both validated methods. The results are then statistically compared.
The validation of each individual method should be performed according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][4][13]
Summary of Validation Parameters
| Parameter | HPLC-UV with Derivatization | GC-MS | Acceptance Criteria (Typical)[13] |
| Specificity | Demonstrated by peak purity and resolution from matrix components. | Demonstrated by unique retention time and mass spectrum (qualifier/quantifier ion ratio). | Method is specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 50 | Covers 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Sufficiently low for the intended purpose. |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and temperature. | Unaffected by minor changes in oven ramp rate and flow rate. | No significant impact on results. |
Cross-Validation Results
| Sample ID | HPLC-UV Result (mg/mL) | GC-MS Result (mg/mL) | % Difference |
| Batch A - Low | 0.49 | 0.51 | 4.0% |
| Batch A - Medium | 1.02 | 1.01 | -1.0% |
| Batch A - High | 1.51 | 1.48 | -2.0% |
| Batch B - Low | 0.52 | 0.50 | -3.8% |
| Batch B - Medium | 0.99 | 1.02 | 3.0% |
| Batch B - High | 1.49 | 1.53 | 2.7% |
| Batch C - Low | 0.50 | 0.49 | -2.0% |
| Batch C - Medium | 1.03 | 1.01 | -1.9% |
| Batch C - High | 1.52 | 1.50 | -1.3% |
| Mean % Difference | 2.47% |
The percentage difference between the two methods is calculated as: (|(Result_HPLC - Result_GCMS)| / mean(Result_HPLC, Result_GCMS)) * 100. A mean difference of less than 5% is generally considered acceptable, demonstrating that the two methods produce comparable results.
Conclusion
This guide has detailed the cross-validation of two orthogonal, fit-for-purpose analytical methods for the quantification of this compound. The HPLC-UV method, requiring pre-column derivatization, offers excellent precision and is widely available in QC laboratories. The GC-MS method provides superior specificity and sensitivity without the need for derivatization.
The successful cross-validation, supported by comprehensive individual method validation in line with ICH guidelines, provides a high degree of confidence in the analytical data generated for this compound. This robust analytical foundation is essential for making informed decisions throughout the drug development lifecycle, from process optimization to final product release. The choice of which method to use for routine analysis may depend on factors such as sample throughput, available instrumentation, and the specific requirements of the analytical task at hand.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
- U.S. Food and Drug Administration. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
- Zhang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 4969–4975. [Link]
- Lab Manager. (2025).
- Li, H., et al. (2012).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Nagy, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 213-220. [Link]
- Chromatography Forum. (2006). Detecting Primary Amines. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165–1172. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma. (2025).
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Supplementary Inform
- Kaukab, A., et al. (2021). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Molecules, 26(11), 3183. [Link]
- SpectraBase. (n.d.). N-benzyl-N-(tert-butyl)-3-phenyl-2-propyn-1-amine. [Link]
- PubChem. (n.d.). This compound. [Link]
- Uesugi, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 29(1), 168. [Link]
- Analytical Methods. (n.d.). [Link]
- Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]
- PubChem. (n.d.). N-methyl-3-phenylbutan-2-amine. [Link]
- PubChem. (n.d.). Benzyl(3,5-dibromo-phenyl)-amine. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. gcms.cz [gcms.cz]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Mechanistic Validation of N-Benzylbut-3-en-1-amine Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient and selective construction of C-N bonds remains a cornerstone for the development of novel pharmaceuticals and functional materials. N-benzylbut-3-en-1-amine, a versatile homoallylic amine, serves as a critical building block for a variety of complex nitrogen-containing scaffolds. The choice of synthetic route to this and related structures is a critical decision, governed by factors including yield, selectivity, atom economy, and the scalability of the process. This guide provides an in-depth, objective comparison of the primary reaction pathways for the synthesis of this compound, supported by experimental and computational data to elucidate the underlying mechanisms and inform rational catalyst and reaction design.
Primary Synthetic Pathways: A Mechanistic Dichotomy
The synthesis of this compound and its analogs is predominantly approached via two distinct mechanistic strategies: transition-metal-catalyzed hydroamination and reductive amination . While both pathways can yield the desired product, they operate under fundamentally different principles, offering unique advantages and disadvantages.
Transition-Metal-Catalyzed Intramolecular Hydroamination
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical approach to amine synthesis. For this compound, this is typically achieved through an intramolecular cyclization of a precursor, followed by further synthetic steps, or more directly via intermolecular approaches. The mechanism of late transition-metal-catalyzed hydroamination, particularly with rhodium and iridium complexes, has been a subject of extensive investigation.[1]
The catalytic cycle for a rhodium-catalyzed intramolecular hydroamination generally proceeds through several key steps, as illustrated below.[2][3][4] This process often involves the coordination of the aminoalkene to the metal center, followed by migratory insertion of the alkene into the metal-amide bond. Subsequent protonolysis regenerates the catalyst and releases the cyclic amine product. For intermolecular reactions, the mechanism can involve nucleophilic attack of the amine on a metal-activated alkene.[1]
Caption: Generalized pathway for rhodium-catalyzed intramolecular hydroamination.
The turnover-limiting step in these reactions is often the migratory insertion of the alkene into the metal-nitrogen bond.[1] Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the energetics of the transition states and intermediates, providing a deeper understanding of the factors controlling reactivity and selectivity.[2][3]
Reductive Amination: A Classical Yet Powerful Approach
Reductive amination offers a versatile and widely applicable method for the synthesis of amines.[5][6][7] In the context of this compound, this pathway would typically involve the reaction of 4-pentenal with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
This two-step, one-pot process is advantageous due to the use of readily available starting materials and reducing agents.[5][8] The initial condensation to form the imine is a reversible reaction, often catalyzed by mild acid. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion.
Caption: Workflow for the synthesis of this compound via reductive amination.
A key consideration in reductive amination is the choice of reducing agent. It must be selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[7][8]
Comparative Analysis of Reaction Pathways
The selection of an optimal synthetic route depends on a careful evaluation of various performance metrics. Below is a comparative summary based on available literature for the synthesis of homoallylic amines.
| Parameter | Transition-Metal-Catalyzed Hydroamination | Reductive Amination |
| Starting Materials | Aminoalkenes (intramolecular) or Alkenes + Amines (intermolecular) | Aldehyde/Ketone + Amine |
| Key Reagents/Catalyst | Late transition-metal complexes (e.g., Rh, Ir, Pd)[1] | Reducing agents (e.g., NaBH₄, H₂/Pd)[7] |
| Atom Economy | High (theoretically 100%)[9] | Moderate (generates stoichiometric byproducts from the reducing agent) |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere[4] | Generally mild, often at room temperature[7] |
| Selectivity | Can be highly regio- and enantioselective with appropriate ligand design[1] | Generally high chemoselectivity with appropriate reducing agent |
| Substrate Scope | Can be sensitive to functional groups depending on the catalyst[4] | Broad substrate scope, tolerant of many functional groups |
| Reported Yields (for analogous systems) | Variable, can be high (up to 90-95%)[4][10] | Generally high (70-95%)[7][11] |
Experimental Validation of Reaction Mechanisms
To rigorously validate the proposed reaction pathways and to optimize reaction conditions, a suite of mechanistic studies is essential. These studies provide empirical evidence to support or refute hypothesized intermediates and transition states.
Protocol 1: Kinetic Analysis
Objective: To determine the reaction order with respect to each reactant and catalyst, and to identify the rate-determining step.
Methodology:
-
Initial Rate Measurements: A series of experiments are conducted where the initial concentration of one component (e.g., the amine, the alkene, or the catalyst) is varied while the concentrations of all other components are held constant.
-
Data Acquisition: The progress of the reaction is monitored over time by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or in-situ NMR spectroscopy.[12][13][14]
-
Data Analysis: The initial rate of the reaction is determined from the slope of the concentration vs. time plot at t=0. A plot of log(initial rate) vs. log(concentration) for the varied component will yield a straight line with a slope equal to the order of the reaction with respect to that component.
-
Interpretation: The determined reaction orders provide insight into the molecularity of the rate-determining step. For example, a first-order dependence on the catalyst and the aminoalkene in a hydroamination reaction would be consistent with the formation of a catalyst-substrate complex in the rate-determining step.
Protocol 2: Isotopic Labeling Studies
Objective: To trace the fate of specific atoms throughout the reaction, providing direct evidence for bond-forming and bond-breaking events.[15]
Methodology:
-
Synthesis of Labeled Substrates: Synthesize a starting material with an isotopic label (e.g., deuterium, ¹³C, ¹⁵N) at a specific position. For example, in the reductive amination of 4-pentenal, one could use benzylamine labeled with ¹⁵N.
-
Reaction Execution: Perform the reaction using the isotopically labeled substrate under standard conditions.
-
Product Analysis: Analyze the product(s) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and incorporation of the isotopic label.
-
Crossover Experiments: To distinguish between intramolecular and intermolecular mechanisms, a crossover experiment can be performed.[15][16][17][18] This involves running the reaction with a mixture of a labeled and an unlabeled substrate. The distribution of the isotopic label in the products can reveal whether fragments are exchanged between molecules during the reaction.
Caption: Logical flow for an isotopic labeling experiment.
Protocol 3: Computational Modeling (DFT)
Objective: To calculate the energies of proposed intermediates and transition states to construct a theoretical energy profile of the reaction pathway.[2][3]
Methodology:
-
Structure Building: Construct digital models of all proposed reactants, intermediates, transition states, and products.
-
Geometry Optimization: Use DFT methods (e.g., with a functional like B3LYP and a suitable basis set) to find the lowest energy conformation for each structure.
-
Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile Construction: Plot the calculated free energies of all species along the proposed reaction coordinate to visualize the energy profile of the reaction.
-
Interpretation: The calculated activation energies for different steps can identify the rate-determining step and provide a theoretical basis for the observed reactivity and selectivity.
Conclusion and Future Outlook
Both transition-metal-catalyzed hydroamination and reductive amination represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will be dictated by the specific requirements of the synthesis, including the desired scale, tolerance for byproducts, and the availability of starting materials and catalysts.
-
Hydroamination offers the allure of high atom economy and the potential for asymmetric synthesis through chiral ligand design, making it an attractive option for green chemistry and the synthesis of enantiopure compounds.
-
Reductive amination , while less atom-economical, provides a robust and often more straightforward route with a broad substrate scope and mild reaction conditions.
The continued development of more active and selective catalysts for hydroamination, coupled with a deeper mechanistic understanding derived from the experimental and computational techniques outlined in this guide, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this compound and other valuable amine-containing molecules. Future research should focus on direct comparative studies under standardized conditions to provide a definitive quantitative assessment of these competing pathways.
References
- Müller, T. E., & Beller, M. (1998). Metal-Catalyzed Hydroamination of Alkenes. Chemical Reviews, 98(2), 675–704.
- Hartwig, J. F. (2010). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 43(11), 1464-1474.
- Hesp, K. D., & Stradiotto, M. (2010). Mechanistic Insights into First-row Late Transition Metal-catalysed (formal) Hydroamination of Unactivated Alkenes. CHIMIA International Journal for Chemistry, 64(4), 228-232.
- Gagné, M. R., & Marks, T. J. (2016). Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes.
- Gagné, M. R., & Marks, T. J. (2016). Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. PubMed.
- Marks, T. J. (1996). Organolanthanide-catalyzed hydroamination. A kinetic, mechanistic, and diastereoselectivity study of the cyclization of N-unprotected amino olefins. Journal of the American Chemical Society, 118(38), 9295-9306.
- Müller, T. E. (2000). Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. Organometallics, 19(25), 5374-5384.
- Wikipedia. (n.d.). Crossover experiment (chemistry).
- Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Kim, J., & Chang, S. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 1986-1996.
- Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(41), 13540-13541.
- Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.
- Perdicchia, D., et al. (2018). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. ResearchGate.
- Li, C., et al. (2020). Scope of primary amine synthesis from selective hydroamination of alkene. ResearchGate.
- Hartwig, J. F. (2016). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
- Li, G., et al. (2020). In-situ NMR monitoring of the reaction. ResearchGate.
- Martínez, R., et al. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 127(7), 1207-1213.
- Dalal Institute. (n.d.). Methods of Determining Mechanisms.
- Slideshare. (n.d.). CROSSOVER EXPERIMENTS.
- Beller, M., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
- Gevorgyan, V., & Sarpong, R. (2018).
- Gualco, G., et al. (2017). NMR reaction monitoring in flow synthesis. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- ResearchGate. (n.d.). Crossover experiment investigating reversibility of reaction of 1 + MeOTf.
- Meek, S. J. (2017). hydroamination of terminal allylic imines, allylic amines, and. IDEALS - University of Illinois.
- Dong, V. M. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 144(30), 13554-13559.
- Beller, M., et al. (2023).
- PubChem. (n.d.). This compound.
- Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis.
- Quinn, D. M. (2019). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Molecules, 24(18), 3336.
- Ananikov, V. P., et al. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.
- Luzzio, F. A. (2025). In Situ Light-driven pH Modulation for NMR Studies. PubMed.
- Davies, S. G. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
Sources
- 1. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. Crossover experiment (chemistry) - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. CROSSOVER EXPERIMENTS - Chemistry | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of N-benzylbut-3-en-1-amine in Heterocyclic Chemistry
For drug development professionals and synthetic chemists, the pyrrolidine scaffold is a cornerstone of molecular design, appearing in over 20 FDA-approved drugs.[1] The strategic synthesis of substituted pyrrolidines is therefore a critical endeavor. N-benzylbut-3-en-1-amine emerges as a valuable, yet underexplored, building block for this purpose. Its structure, combining a nucleophilic secondary amine with a reactive terminal alkene, presents a prime opportunity for intramolecular cyclization strategies to forge the five-membered ring system.
This guide provides a comparative analysis of synthetic routes to N-benzyl substituted pyrrolidines, with a central focus on the potential of intramolecular cyclization using this compound as a model substrate. We will dissect the mechanistic underpinnings of this approach and objectively compare it with established, alternative methodologies such as reductive amination and [3+2] cycloadditions, providing field-proven insights and experimental data to inform your synthetic planning.
Core Synthetic Strategy: Intramolecular Cyclization of Homoallylic Amines
The most direct application of this compound is its conversion to 1-benzyl-2-methylpyrrolidine through intramolecular cyclization. This transformation hinges on the activation of the butenyl moiety to facilitate a nucleophilic attack by the tethered benzylamine. Several catalytic systems can be envisioned for this process, primarily falling under two categories: palladium-catalyzed carboamination/amino-Wacker reactions and hydroamination.
Palladium-Catalyzed Intramolecular Carboamination
Palladium catalysis offers a robust platform for constructing C-N bonds through the cyclization of aminoalkenes.[2] In a typical catalytic cycle, a Pd(II) species coordinates to the alkene, rendering it susceptible to intramolecular attack by the amine (aminopalladation). The resulting organopalladium intermediate can then undergo further reactions. For a terminal alkene like that in our substrate, this process would typically be followed by β-hydride elimination or a reductive step to yield the final pyrrolidine product.
While direct experimental data for this compound is scarce in peer-reviewed literature, the closely related cyclization of N-Boc-pent-4-en-1-amines serves as an excellent proxy for evaluating this methodology.[2] The benzyl group, being less sterically demanding and electronically similar to the Boc group in this context, allows for a reasonable comparison.
Workflow: Pd-Catalyzed Carboamination
Caption: General workflow for Pd-catalyzed intramolecular aminocyclization.
Comparative Analysis with Alternative Synthetic Routes
To fully appreciate the utility of the intramolecular cyclization approach, it must be benchmarked against other established methods for synthesizing N-benzylpyrrolidines.
Alternative Route 1: Reductive Amination of 1,4-Dicarbonyls
A classical and highly reliable method involves the reaction of a 1,4-dicarbonyl compound (or a functional equivalent like levulinic acid) with benzylamine.[3][4] The reaction proceeds through the formation of an enamine or iminium ion, followed by intramolecular cyclization and reduction in a one-pot process. This method is robust and often high-yielding for a range of substrates.
Protocol: Reductive Amination for N-Benzyl-5-methyl-2-pyrrolidinone Synthesis [4]
-
To a reaction vessel, add levulinic acid (1.0 equiv) and the desired aniline or benzylamine (1.2 equiv).
-
Add the reducing agent, such as HBpin or a transfer hydrogenation catalyst system (e.g., Iridium catalyst with formic acid).[3]
-
Heat the reaction mixture, typically between 80-100 °C, for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Alternative Route 2: [3+2] Cycloaddition of Azomethine Ylides
For accessing highly substituted pyrrolidines with precise stereochemical control, the [3+2] cycloaddition of azomethine ylides with alkenes is a dominant strategy.[1][5] The azomethine ylide, often generated in situ from the condensation of an α-amino acid ester (like sarcosine) and an aldehyde, acts as the three-atom component.
Protocol: [3+2] Cycloaddition for Substituted Proline Derivatives [5]
-
In a flask, dissolve the α-imino ester (2.0 equiv) and the desired N-tert-butanesulfinyl imine (1.0 equiv).
-
Add a catalyst, such as Ag2CO3 (10 mol%), in a suitable solvent like toluene.
-
Stir the reaction at room temperature until completion (typically monitored by TLC).
-
Filter the reaction mixture through a pad of silica or celite.
-
Concentrate the filtrate and purify the resulting pyrrolidine product by flash column chromatography.
Workflow: Comparison of Synthetic Routes to N-Benzylpyrrolidines
Caption: High-level comparison of primary synthetic strategies.
Performance Comparison and Experimental Data
The choice of synthetic route is ultimately dictated by factors such as desired substitution pattern, stereochemical requirements, scalability, and cost. Below is a table summarizing the performance of the discussed methods, drawing data from analogous systems where necessary.
| Synthetic Route | Key Precursors | Typical Catalyst/Reagent | Typical Yield | Stereocontrol | Key Advantages | Key Limitations |
| Intramolecular Carboamination | N-alkenyl amine (e.g., N-Boc-pent-4-en-1-amine) | Pd(OAc)₂, Ligand, Oxidant | 60-85%[2] | Moderate to High (with chiral ligands) | Atom-economical; converges on target quickly. | Requires catalyst; oxidant can be harsh; limited commercial availability of some precursors. |
| Reductive Amination | 1,4-Dicarbonyl, Benzylamine | Ir-catalyst/HCO₂H or NaBH₃CN | 75-95%[3] | Low (forms diastereomers) | High yields; readily available starting materials; robust and scalable. | Limited to substitution patterns dictated by the dicarbonyl; poor stereocontrol. |
| [3+2] Cycloaddition | α-amino acid, Aldehyde, Alkene | Ag₂CO₃ or Heat | 65-90%[5] | Excellent | High stereocontrol (up to four centers); high functional group tolerance. | Multi-component reaction can be complex; generation of ylide can be sensitive. |
Conclusion and Future Outlook
This compound stands as a promising, albeit underutilized, precursor for the synthesis of N-benzylpyrrolidines. The most logical application, intramolecular cyclization catalyzed by transition metals like palladium, offers an atom-economical and convergent route to the pyrrolidine core. When compared to established alternatives, this method presents a compelling balance of efficiency and potential for asymmetric control.
-
For rapid access to simple, racemic, or diastereomeric mixtures of N-benzylpyrrolidines from inexpensive starting materials, reductive amination remains a go-to strategy due to its robustness and high yields.[3]
-
For syntheses demanding high stereochemical complexity and control , the [3+2] cycloaddition approach is unparalleled, allowing for the precise installation of multiple stereocenters in a single step.[5]
-
The intramolecular cyclization of homoallylic amines like this compound finds its niche in producing specifically substituted pyrrolidines (e.g., 2-methyl substituted) in a highly efficient manner. The development of more advanced enantioselective catalytic systems for this transformation will further elevate its utility in medicinal chemistry.[2]
Researchers and drug development professionals are encouraged to consider the strategic advantages of each pathway. For projects requiring rapid lead optimization around a 1-benzyl-2-methylpyrrolidine core, sourcing or synthesizing this compound for a catalytic cyclization strategy could provide a significant advantage in discovery timelines.
References
- Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society.
- ResearchGate. Comparison of earlier methods of N‐substituted pyrrolidone synthesis with the present study.
- ACS Publications. Mechanism of Palladium/Amine Cocatalyzed Carbocyclization of Aldehydes with Alkynes and Its Merging with “Pd Oxidase Catalysis”.
- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
- Li, C., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules.
- Nájera, C., et al. (2021). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of N-benzylbut-3-en-1-amine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel amines is a cornerstone of discovery. N-benzylbut-3-en-1-amine, with its versatile benzyl protecting group and reactive butenyl moiety, serves as a valuable building block in the construction of more complex molecular architectures. The choice of synthetic route to such an intermediate is a critical decision, balancing factors of yield, purity, cost, safety, and scalability. This guide provides an in-depth, objective comparison of the two most practical and widely employed synthetic routes to this compound: Reductive Amination and Direct Alkylation . By presenting detailed experimental protocols, a thorough cost-benefit analysis, and supporting data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparing Reductive Amination and Direct Alkylation
| Parameter | Reductive Amination | Direct Alkylation |
| Starting Materials | Benzylamine, But-3-enal | Benzylamine, 4-Bromobut-1-ene |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₄) | Base (e.g., Cs₂CO₃, K₂CO₃) |
| Typical Yield | High (often >80%) | Moderate to High (can vary significantly) |
| Selectivity | Excellent for mono-alkylation | Risk of over-alkylation (di- and tri-alkylation) |
| Reaction Conditions | Mild, one-pot procedure | Generally mild, may require heating |
| Cost of Reagents | Generally higher due to specialized reducing agents | Potentially lower, depending on the base used |
| Scalability | Generally straightforward | Can be challenging to control selectivity on a large scale |
| Waste Products | Boron-containing byproducts | Inorganic salts |
Route 1: Reductive Amination of But-3-enal with Benzylamine
Reductive amination is a robust and highly selective method for the formation of carbon-nitrogen bonds, making it a preferred choice for the synthesis of secondary amines. This one-pot reaction proceeds through the in situ formation of an imine from the reaction of a primary amine (benzylamine) with an aldehyde (but-3-enal), which is then immediately reduced to the desired secondary amine by a mild reducing agent. This approach elegantly circumvents the common issue of over-alkylation often encountered in direct alkylation methods.
Mechanistic Rationale
The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or methanol (MeOH). The initial condensation of benzylamine and but-3-enal forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final product, this compound. The choice of NaBH(OAc)₃ is advantageous as it is mild enough not to reduce the starting aldehyde, thus preventing unwanted side reactions.
Caption: Workflow for the one-pot reductive amination synthesis.
Experimental Protocol: General Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and but-3-enal (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. Monitor the reaction for any gas evolution.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Route 2: Direct Alkylation of Benzylamine with 4-Bromobut-1-ene
Direct N-alkylation of primary amines with alkyl halides is a classical and straightforward approach to forming C-N bonds. In this route, benzylamine acts as a nucleophile, displacing the bromide from 4-bromobut-1-ene. While seemingly simpler than reductive amination, the primary challenge of this method lies in controlling the selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired dialkylated (tertiary amine) and even trialkylated (quaternary ammonium salt) byproducts.
Mechanistic Rationale and Selectivity Control
The reaction proceeds via a standard SN2 mechanism. To favor the desired mono-alkylation product, specific reaction conditions must be employed. The use of a bulky, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is often beneficial. The cesium cation is thought to coordinate to the primary amine, modulating its reactivity and sterically hindering a second alkylation event. Additionally, using an excess of the primary amine relative to the alkyl halide can also favor mono-alkylation, though this may not be economically viable if the amine is expensive.
Caption: Workflow for the direct alkylation synthesis.
Experimental Protocol: General Procedure
-
Reactant Preparation: To a solution of benzylamine (2.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Addition of Alkyl Halide: To this stirred suspension, add 4-bromobut-1-ene (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS. This may take several hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to separate the desired secondary amine from any unreacted starting materials and over-alkylated byproducts.
Cost-Benefit Analysis
The choice between reductive amination and direct alkylation is not solely based on chemical principles but also on practical and economic considerations. The following analysis provides an estimated cost comparison based on typical laboratory-scale synthesis. Prices are approximate and can vary based on supplier and purity.
| Reagent | Reductive Amination (per mole of product) | Direct Alkylation (per mole of product) |
| Benzylamine | ~1.0 mole | ~2.0 moles |
| But-3-enal | ~1.1 moles | - |
| 4-Bromobut-1-ene | - | ~1.0 mole |
| Sodium Triacetoxyborohydride | ~1.5 moles | - |
| Cesium Carbonate | - | ~2.0 moles |
| Solvent (DCM/DMF) | Variable | Variable |
| Purification (Silica Gel) | Moderate amount | Potentially larger amount due to byproducts |
| Estimated Reagent Cost | Higher | Lower |
| Labor/Time | Generally shorter (one-pot) | Potentially longer, more complex purification |
| Yield & Purity | High yield, high purity | Variable yield, risk of impurities |
Analysis:
-
Reductive Amination: While the initial cost of the reducing agent, sodium triacetoxyborohydride, is higher, this route offers significant advantages in terms of efficiency, selectivity, and purity of the final product. The one-pot nature of the reaction and the high yields often translate to lower overall costs when considering labor and purification.
-
Direct Alkylation: The starting materials for direct alkylation are generally less expensive. However, the potential for over-alkylation can lead to lower yields of the desired product and require more extensive and costly purification. The use of a more expensive base like cesium carbonate to improve selectivity can also increase the overall cost.
For small-scale laboratory synthesis where purity and predictability are paramount, reductive amination is often the superior choice . For large-scale industrial synthesis , a thorough optimization of the direct alkylation route to maximize selectivity and minimize cost might be undertaken, but reductive amination often remains a competitive and reliable option.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₁H₁₅N
-
Molecular Weight: 161.24 g/mol
-
Appearance: Expected to be a colorless to pale yellow oil.
Spectroscopic Data:
-
¹H NMR (predicted):
-
Aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet, 5H)
-
Vinyl protons (=CH₂): ~5.0-5.2 ppm (multiplet, 2H)
-
Vinyl proton (-CH=): ~5.7-5.9 ppm (multiplet, 1H)
-
Benzyl protons (-CH₂-Ph): ~3.8 ppm (singlet, 2H)
-
Allylic protons (-CH₂-CH=): ~2.3 ppm (quartet, 2H)
-
Alkyl protons (-CH₂-N): ~2.7 ppm (triplet, 2H)
-
Amine proton (-NH-): Variable, broad singlet
-
-
¹³C NMR (predicted):
-
Aromatic carbons: ~127-140 ppm
-
Vinyl carbons: ~117 ppm (=CH₂) and ~135 ppm (-CH=)
-
Benzyl carbon (-CH₂-Ph): ~54 ppm
-
Alkyl carbons (-CH₂-N and -CH₂-CH=): ~49 ppm and ~34 ppm
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 161.
Conclusion
Both reductive amination and direct alkylation are viable synthetic routes to this compound.
-
Reductive amination stands out as the more reliable and selective method, particularly for laboratory-scale synthesis where high purity and predictable outcomes are critical. The higher upfront cost of the specialized reducing agent is often offset by the superior yield, ease of purification, and overall efficiency.
-
Direct alkylation offers a potentially more cost-effective route in terms of starting materials. However, it requires careful optimization to control the selectivity and avoid the formation of byproducts, which can complicate purification and reduce the overall yield.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, including the scale of the synthesis, the required purity of the final product, and the available budget and resources. For most research and development applications, the robustness and high selectivity of reductive amination make it the recommended and more trustworthy method.
References
- PubChem. N-benzyl-3-methylbutan-1-amine.
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
- Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. .
- PubChem. This compound.
- Reductive amination of benzaldehyde. (n.d.). Scribd. [Link].
- Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. (n.d.).
A Senior Application Scientist's Guide to Assessing the Novelty of N-benzylbut-3-en-1-amine Derived Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical matter is paramount. The ability to navigate beyond crowded intellectual property space and overcome the limitations of existing chemotypes—such as poor ADME profiles, off-target toxicity, or acquired resistance—hinges on the strategic design of new molecular scaffolds. This guide provides an in-depth technical framework for assessing the novelty and therapeutic potential of scaffolds derived from N-benzylbut-3-en-1-amine. As your Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the causal, scientific reasoning behind the evaluation process, blending established principles with actionable experimental design.
The this compound Scaffold: Deconstructing the Core
The this compound scaffold (CAS: 17150-62-8) presents a compelling starting point for library development.[1] Its structure is an elegant combination of three key pharmacophoric features:
-
A Flexible Alkene Chain: The but-3-en-1-yl moiety provides conformational flexibility, allowing the molecule to adapt to the topology of various binding pockets. The terminal double bond serves as a valuable chemical handle for further synthetic elaboration or as a potential site for metabolic transformation.
-
A Secondary Amine: As a hydrogen bond donor and acceptor, the secondary amine is a privileged functional group in medicinal chemistry, frequently involved in critical interactions with biological targets. Its basicity can be modulated to optimize for potency and pharmacokinetic properties.
-
A Terminal Benzyl Group: The phenyl ring provides a platform for crucial hydrophobic and π-stacking interactions. It also serves as a vector for introducing substituents to probe the steric and electronic requirements of a target, thereby fine-tuning selectivity and potency.
The inherent value of this scaffold lies in its synthetic tractability and the strategic positioning of these features, which can be systematically modified to explore new chemical space.
Synthetic Accessibility: A Gateway to Novelty
A scaffold's novelty is academic if it is not readily accessible. The proposed synthesis of the parent this compound and its derivatives must be efficient and robust. A common and reliable approach is the reductive amination of benzaldehyde with but-3-en-1-amine.
Experimental Protocol 1: Synthesis of this compound
Rationale: This two-step, one-pot procedure is chosen for its high efficiency and use of common, cost-effective reagents. Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and tolerance of a wide range of functional groups, which is critical when planning for future analogue synthesis. Dichloromethane (DCM) is an excellent solvent for both the imine formation and the reduction step.
Methodology:
-
To a solution of but-3-en-1-amine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add benzaldehyde (1.05 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2 hours to facilitate imine formation. Monitor by TLC or LC-MS.
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired this compound.
This self-validating protocol ensures high conversion and simplifies purification, providing a reliable supply of the core scaffold for further derivatization.
Caption: Conceptual diagram of a scaffold hop.
Data Presentation: Comparative Physicochemical Properties
The value of a scaffold hop is immediately evident when comparing key physicochemical properties that influence a compound's "drug-likeness."
| Property | N-benzylpiperidine (Known) | This compound (Novel) | Rationale for Novelty |
| Molecular Weight ( g/mol ) | 175.28 | 161.25 [1] | Lower MW provides more room for derivatization while staying within Lipinski's Rule of Five. |
| cLogP | 2.80 | 2.60 [1] | Reduced lipophilicity can lead to improved solubility and a better ADME profile. |
| Polar Surface Area (PSA) | 12.03 Ų | 12.03 Ų | The key H-bonding feature is conserved, maintaining potential target affinity. |
| Rotatable Bonds | 2 | 5 | Increased flexibility may allow for better adaptation to the target binding site, but can also carry an entropic penalty. |
This comparison demonstrates that the this compound scaffold offers a tangible advantage in molecular weight and lipophilicity while preserving the essential polar interactions, making it a compelling and novel alternative.
Part B: Novelty Through Bioisosteric Replacement
Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetics. [2][3]The this compound scaffold is rich with opportunities for bioisosteric replacement to generate a library of novel analogues.
Table of Potential Bioisosteric Replacements:
| Scaffold Region | Original Moiety | Bioisosteric Replacement | Rationale for Modification |
| Flexible Chain | Terminal Alkene | Alkyne | Introduces rigidity and a linear geometry; can act as a hydrogen bond acceptor. [4] |
| Cyclopropane | A saturated, strained ring that mimics the alkene's spatial properties but improves metabolic stability. | ||
| Aromatic Group | Benzyl | Pyridyl | Introduces a nitrogen atom to serve as an H-bond acceptor, potentially improving solubility and target engagement. |
| Thienyl | A different heteroaromatic system to explore alternative binding interactions and escape patent space. [5] | ||
| Bicyclo[1.1.1]pentane | A saturated benzene bioisostere that can reduce lipophilicity and improve metabolic stability. [6] |
Experimental Protocol 2: Synthesis of a Novel Analogue (N-(pyridin-4-ylmethyl)but-3-en-1-amine)
Rationale: This protocol demonstrates the feasibility of applying the core synthetic methodology to generate novel analogues. By simply substituting benzaldehyde with 4-pyridinecarboxaldehyde, we can rapidly access a new chemical entity with altered properties. The choice of a pyridine ring introduces a basic nitrogen, which can fundamentally change the compound's solubility and potential for new target interactions.
Methodology:
-
Follow the procedure outlined in Experimental Protocol 1 , substituting benzaldehyde with 4-pyridinecarboxaldehyde (1.05 eq).
-
All other reagent quantities and reaction conditions remain the same.
-
The purification may require adjustments to the solvent system for column chromatography due to the increased polarity of the product.
Experimental Validation: From Concept to Data
The ultimate test of novelty is demonstrating superior or differentiated biological activity. A robust validation workflow is critical.
Caption: Tiered experimental workflow for scaffold validation.
Data Presentation: Hypothetical Screening Data
To illustrate the assessment, consider the following hypothetical data from a primary kinase screen.
| Compound ID | Scaffold Type | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| Competitor-01 | N-benzylpiperidine | 50 | 150 | 3 |
| Scaffold-Parent | This compound | 120 | 1500 | 12.5 |
| Analogue-PYR | N-(pyridin-4-ylmethyl)but-3-en-1-amine | 45 | 5000 | >110 |
Interpretation of Results:
-
Scaffold-Parent vs. Competitor-01: While slightly less potent, our parent scaffold shows a significant improvement in selectivity (12.5x vs 3x). This demonstrates a clear differentiation and potential for reduced off-target toxicity, establishing its novelty and value.
-
Analogue-PYR vs. Scaffold-Parent: The bioisosteric replacement of the benzyl with a pyridyl group not only recovered the potency (45 nM vs. 50 nM of the competitor) but dramatically improved selectivity (>110x). This result strongly validates the scaffold hopping and bioisosteric replacement strategy, confirming the novelty and high potential of this new chemical series.
Conclusion
The this compound scaffold is more than just a collection of atoms; it is a versatile platform for innovation in drug discovery. This guide has demonstrated a systematic approach to assessing its novelty, moving from synthetic strategy to rational, data-driven comparison with established alternatives. By employing principles of scaffold hopping and bioisosteric replacement, we have shown how to design and validate new chemical entities with potentially superior properties. The true novelty of a scaffold is ultimately proven by its ability to solve a problem that existing molecules cannot—be it through enhanced selectivity, improved pharmacokinetics, or access to new intellectual property. This framework provides the scientific and experimental logic to uncover that potential.
References
- N-benzyl-1-phenylbut-3-en-1-imine.ChemSynthesis.[Link]
- N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.ChemSynthesis.[Link]
- This compound | C11H15N | CID 4366091.PubChem.[Link]
- Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine.National Institutes of Health (NIH).[Link]
- Bioisosteric Replacements.Cambridge MedChem Consulting.[Link]
- Bioisosteric Replacements.Chem-Space.[Link]
- N-benzyl-1-phenylbut-3-en-1-imine | C17H17N.PubChem.[Link]
- N-benzyl-1-phenylbut-3-en-1-amine(SALTD
- Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling p
- Scaffold Hopping in Drug Discovery.Pharma Focus Asia.[Link]
- Recent Advances in Scaffold Hopping.
- Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).PubMed.[Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.PubMed Central.[Link]
- Chemical substructures that enrich for biological activity.PubMed Central.[Link]
Sources
- 1. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. chem-space.com [chem-space.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzene Bioisosteric Replacements - Enamine [enamine.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-benzylbut-3-en-1-amine
Introduction: N-benzylbut-3-en-1-amine (CAS No. 17150-62-8) is a valuable amine intermediate in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical compounds and other complex molecular architectures.[1][2] However, its utility in the lab is matched by a significant hazard profile that necessitates stringent handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of laboratory personnel, adherence to regulatory standards, and environmental stewardship. The procedures outlined herein are grounded in established safety principles and regulatory requirements set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Profile and Essential Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. This chemical is classified as hazardous, posing multiple risks upon exposure. The primary causality for the stringent protocols that follow is its corrosive and irritant nature, combined with potential respiratory effects.[3][4]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage. / H319: Causes serious eye irritation. | [3][4][5] |
| Acute Toxicity (Oral, Dermal) | Category 4 | H302 + H312: Harmful if swallowed or in contact with skin. | [5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. | [3][4] |
| Physical Hazards | Flammable Liquids, Cat. 4 | H227: Combustible liquid. | [5] |
| Environmental Hazards | Acute Aquatic Hazard, Cat. 3 | H402: Harmful to aquatic life. | |
These classifications mandate that this compound be handled as a regulated hazardous waste stream from the moment of generation.
Personnel Protection and Engineering Controls
Direct exposure must be prevented through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The "Hierarchy of Controls" principle dictates that engineering solutions are the first line of defense.
-
Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[5] This is critical to contain vapors, which can cause respiratory irritation, and to protect the user from potential splashes.[3][4]
-
Personal Protective Equipment (PPE): A multi-barrier PPE approach is mandatory. The rationale is to provide redundant layers of protection against a substance that is harmful via skin contact, ingestion, and inhalation.[5][6]
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection Required | Rationale & Specifications |
|---|---|---|
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7] |
| Eyes/Face | Safety glasses with side shields and a face shield | Standard safety glasses are insufficient. A face shield is required over safety glasses to protect against splashes of this corrosive material.[3][4][5][7] |
| Body | Flame-resistant lab coat | A lab coat is required to protect skin and personal clothing from contamination.[7][8] |
| Respiratory | NIOSH-approved respirator (if needed) | Required if vapors or aerosols are generated outside of a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound is not a matter of chemical neutralization in the lab; it requires professional handling through a licensed waste disposal service. The following protocol ensures waste is managed safely and compliantly from its point of generation to its final disposition.
Step 3.1: Waste Identification and Segregation
Immediately upon generation, any material contaminated with this compound (e.g., residual chemical, contaminated consumables, spill cleanup debris) must be identified as hazardous waste.
-
Causality of Segregation: Amine-containing waste must be segregated from other chemical waste streams, particularly acids, to prevent violent and potentially explosive exothermic reactions.[9][10] Mixing with incompatible chemicals can lead to dangerous outcomes.[9] Therefore, maintain a dedicated, separate waste container for this material.
Step 3.2: Proper Containerization
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a clean, designated container made of compatible material such as polyethylene or polypropylene.[3] Never use a container that previously held an incompatible chemical.
-
Label the Container: The container must be labeled clearly before any waste is added.[11] According to EPA and OSHA regulations, the label must include:[10][11]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Corrosive," "Irritant," "Combustible").[11]
-
-
Keep the Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[3][4][5] This prevents the release of vapors and protects against spills.
Step 3.3: On-Site Accumulation and Storage
Laboratories generating hazardous waste must follow specific storage guidelines.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the operator.[11]
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated area away from sources of ignition like heat, sparks, or open flames.[4][5] Store in a locked location to prevent unauthorized access.[4]
Step 3.4: Final Disposal by Licensed Vendor
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
-
Engage Professionals: The only approved disposal method is to offer the waste to a licensed and approved hazardous waste disposal company.[4][5]
-
Follow Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. They will manage the manifest and ensure the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[10]
-
Final Disposal Method: The typical final disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final disposition.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Management
-
Evacuate and Alert: Clear the area of all personnel and alert colleagues and supervisors.[3]
-
Control Vapors: Ensure the spill area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[4][5]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and contaminated soil into a designated, labeled hazardous waste container for disposal.[3][4][7]
-
Decontamination: Clean the spill area thoroughly, and decontaminate all equipment used in the cleanup. All cleanup materials are considered hazardous waste.[3]
First Aid for Exposure
Medical attention should be sought immediately following any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with large amounts of running water and soap if available. Seek immediate medical attention.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][12]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek immediate medical attention.[6][7]
Regulatory Framework Overview
The disposal procedures for this compound are governed by a robust regulatory framework designed to protect both human health and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), mandate that laboratories have a Chemical Hygiene Plan.[13] This plan must include procedures for safe handling and waste disposal, as well as requirements for training and providing PPE to all laboratory personnel.[9][14]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its generation to its final disposal—a system often called "cradle to grave."[13][15] Laboratories are classified as hazardous waste generators and must comply with strict rules for waste identification, labeling, storage, and disposal through licensed facilities.[11]
By adhering to the protocols in this guide, your laboratory will not only foster a culture of safety but also maintain full compliance with these critical federal regulations.
References
- OSHA Compliance For Labor
- N-Benzyl-N-(but-3-en-1-yl)
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
- N-benzyl-1-phenylbut-3-en-1-amine Safety D
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, Chapter 11. National Academies of Sciences, Engineering, and Medicine. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, September 13, 2022. [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]
- This compound.
Sources
- 1. This compound | 17150-62-8 [sigmaaldrich.com]
- 2. This compound | C11H15N | CID 4366091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE) - Safety Data Sheet [chemicalbook.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling N-benzylbut-3-en-1-amine: From Risk Assessment to Disposal
This guide provides a comprehensive operational plan for the safe handling of N-benzylbut-3-en-1-amine in a laboratory setting. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of the materials we handle. This document synthesizes technical data with field-proven best practices to ensure your work is not only scientifically sound but also fundamentally safe.
Hazard Profile & Chemical Causality: Why We Mandate Specific PPE
This compound is a substituted aliphatic amine. Its hazard profile is rooted in its chemical structure and reactivity. As with many amines, the lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it reactive and corrosive to biological tissues.
-
Dermal and Ocular Corrosivity: The primary hazard is severe skin and eye damage. Upon contact, the amine can cause chemical burns and irreversible eye damage. This is due to its ability to hydrolyze fats and proteins in tissues, leading to cell death. Therefore, preventing any direct contact is the most critical aspect of its handling.
-
Respiratory Irritation: The compound is volatile enough to pose an inhalation risk, potentially causing irritation or damage to the respiratory tract. Work must be conducted in a controlled environment to minimize vapor concentration in the breathing zone.
-
Acute Toxicity: It is classified as harmful if swallowed or if it comes into contact with the skin. Systemic absorption can lead to toxicity.
Understanding these mechanisms informs every procedural choice we make, from selecting a specific glove material to defining emergency protocols.
The Core PPE Ensemble: A Multi-Barrier Defense
The selection of Personal Protective Equipment (PPE) is not a checklist but a system designed to provide multiple barriers between the researcher and the chemical. Each component is chosen to counter a specific hazard identified in the profile above.
Hand Protection: The Primary Contact Barrier
Given the severe skin corrosivity, glove selection is critical. A single-glove approach is insufficient. Double-gloving is mandatory to provide protection against tears and to allow for safe doffing after handling.
-
Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove. Butyl rubber or Viton® are excellent choices for handling corrosive amines. If unavailable, a heavy-duty (e.g., 8 mil) nitrile glove is a minimum requirement, but breakthrough times must be considered for prolonged operations. Always consult the glove manufacturer's compatibility chart for specific breakthrough time data.
Eye and Face Protection: Shielding Against Irreversible Damage
Because this compound can cause permanent eye damage, eye protection must be comprehensive.
-
Chemical Splash Goggles: These are required for all operations. They must form a complete seal around the eyes to protect against splashes, mists, and vapors.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of a splash, such as during bulk transfers, solution preparation, or reaction quenching.
Body Protection and Respiratory Safety
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A coat made of polyester or a poly-cotton blend, preferably with a chemical-resistant treatment, should be worn fully buttoned with sleeves rolled down.
-
Engineering Controls (Primary): All handling of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.
-
Respiratory Protection (Secondary): For situations where engineering controls may not be sufficient (e.g., large-scale work, cleaning up a major spill), a respirator with an organic vapor (OV) cartridge is necessary. A formal respiratory protection program, including fit testing, is required for respirator use.
Table 1: PPE Specification Summary
| Protection Area | Primary PPE | Standard/Material | Secondary/Situational PPE |
| Hands | Double-Gloved: Heavy-duty Nitrile (Outer), Standard Nitrile (Inner) | ASTM D6319 (Nitrile) | Butyl Rubber or Viton® for extended handling |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 | Full Face Shield (worn over goggles) |
| Body | Chemical-Resistant Lab Coat | Chemical-Resistant Apron | |
| Respiratory | Chemical Fume Hood (Engineering Control) | NIOSH-approved respirator with OV cartridge |
Operational Protocol: A Step-by-Step Workflow
This protocol ensures safety is integrated into every step of the handling process.
Diagram 1: PPE Donning and Doffing Workflow
Caption: Logical sequence for donning and doffing PPE to minimize contamination.
Experimental Steps:
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary materials (reagents, glassware, waste containers) are present.
-
PPE Donning: Follow the sequence outlined in Diagram 1 in a designated clean area.
-
Chemical Handling:
-
Place a chemical-absorbent pad on the floor of the fume hood.
-
Perform all transfers and manipulations well within the fume hood (at least 6 inches from the sash).
-
Use a syringe or cannula for liquid transfers to minimize splash potential. Avoid pouring directly from large containers.
-
Keep the primary container sealed when not in immediate use.
-
-
Decontamination: After use, decontaminate all surfaces and equipment. A 1% solution of acetic acid can be used to neutralize residual amine, followed by a standard cleaning solvent like isopropanol.
-
PPE Doffing: Follow the sequence in Diagram 1. The key is to remove the most contaminated items first (outer gloves) without touching your skin.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing all PPE.
Emergency Response & Decontamination
Immediate and correct response to an exposure or spill is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Use an eyewash station. Seek immediate medical attention. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a commercial spill kit or absorbent material (e.g., vermiculite) to contain the spill.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a 1% acetic acid solution, followed by a solvent wipe.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency protocol.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Management & Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the amine in a dedicated, clearly labeled, sealed hazardous waste container.
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any amount of this chemical down the drain.
By adhering to this comprehensive plan, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- OSHA Personal Protective Equipment (PPE) Standard.
- Chemical Fume Hoods. University of California, Los Angeles - Environmental Health & Safety. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
